Product packaging for Azathioprine(Cat. No.:CAS No. 446-86-6)

Azathioprine

Numéro de catalogue: B366305
Numéro CAS: 446-86-6
Poids moléculaire: 277.27 g/mol
Clé InChI: LMEKQMALGUDUQG-UHFFFAOYSA-N

Description

Azathioprine (CAS 446-86-6) is a synthetic purine analog and a cornerstone prodrug immunosuppressant used in biochemical research for over half a century . Its primary research value lies in its mechanism of action: upon metabolic conversion to its active forms, 6-mercaptopurine (6-MP) and 6-thioguanine nucleotides (6-TGN), it incorporates into replicating DNA and inhibits de novo purine synthesis . This action preferentially suppresses the proliferation of rapidly dividing cells, particularly T and B lymphocytes, leading to modulated immune responses and induction of T-cell apoptosis . This makes it a critical tool for studying autoimmune pathways, transplant rejection mechanisms, and inflammatory disease models, including rheumatoid arthritis, inflammatory bowel disease (like Crohn's disease and ulcerative colitis), and autoimmune hepatitis . In dermatological research, this compound is investigated as a steroid-sparing agent in models of conditions like pemphigus vulgaris, bullous pemphigoid, and atopic dermatitis . Its applications also extend to neurology (e.g., myasthenia gravis research) and vasculitis studies . Contemporary research focuses on pharmacogenomics to optimize its use, particularly the impact of thiopurine methyltransferase (TPMT) and NUDT15 gene polymorphisms on metabolic rates and the risk of myelosuppression in experimental models . This product is provided for research purposes only and is strictly not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N7O2S B366305 Azathioprine CAS No. 446-86-6

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine
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InChI

InChI=1S/C9H7N7O2S/c1-15-4-14-7(16(17)18)9(15)19-8-5-6(11-2-10-5)12-3-13-8/h2-4H,1H3,(H,10,11,12,13)
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InChI Key

LMEKQMALGUDUQG-UHFFFAOYSA-N
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Canonical SMILES

CN1C=NC(=C1SC2=NC=NC3=C2NC=N3)[N+](=O)[O-]
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Molecular Formula

C9H7N7O2S
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Related CAS

55774-33-9 (hydrochloride salt)
Record name Azathioprine [USAN:USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID4020119
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Molecular Weight

277.27 g/mol
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Physical Description

Azathioprine appears as pale yellow crystals or yellowish powder. Decomposes at 243-244 °C. Used for the treatment of rheumatoid arthritis. A known carcinogen., Solid
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Solubility

>41.6 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 73 °F (NTP, 1992), Insoluble, Very slightly soluble in ethanol and chloroform; sparingly soluble in dilute mineral acids; soluble in dilute alkali solutions, Insoluble in water, 1.07e+00 g/L
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Description Aqueous solubility in buffer at pH 7.4
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Color/Form

Pale yellow crystals from 50% aq acetone

CAS No.

446-86-6
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Melting Point

469 to 471 °F (decomposes) (NTP, 1992), dec 243-244 °C, 243.5 °C
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Foundational & Exploratory

The Genesis of a Groundbreaking Immunosuppressant: A Technical History of Azathioprine's Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the origins and development of a cornerstone immunosuppressive agent.

Introduction

Azathioprine, a drug that fundamentally reshaped the landscape of organ transplantation and the management of autoimmune diseases, represents a triumph of rational drug design. Its discovery was not a matter of serendipity but the result of a targeted approach to interfere with nucleic acid metabolism. This technical guide delves into the history of this compound's discovery and synthesis, providing a detailed overview of the key scientific milestones, experimental methodologies, and the elucidation of its mechanism of action.

The Dawn of a New Therapeutic Strategy: Discovery and Rationale

The story of this compound begins with the pioneering work of George Hitchings and Gertrude Elion at the pharmaceutical company Burroughs Wellcome.[1][2] Their research in the 1940s and 50s was centered on the principle of "rational drug design," a novel approach at the time that aimed to create drugs by understanding the metabolic pathways of cells and designing molecules to interfere with them.[3] Hitchings and Elion focused on purine metabolism, hypothesizing that they could halt the rapid proliferation of cancer cells and microorganisms by creating antimetabolites that would block the synthesis of DNA and RNA.[3][4]

This line of inquiry led to the synthesis of two crucial compounds, diaminopurine and thioguanine, which demonstrated the ability to induce remission in leukemia patients by interfering with the formation of leukemia cells. A significant breakthrough came with the synthesis of 6-mercaptopurine (6-MP) in 1951, a purine analogue that proved effective in treating childhood leukemia.

However, 6-MP had its limitations, including rapid metabolism in the body. This prompted Hitchings and Elion to develop a prodrug—a compound that is converted into the active drug within the body. Their goal was to create a molecule that would protect 6-MP from rapid degradation, thereby enhancing its therapeutic efficacy and potentially reducing its toxicity. This effort culminated in the synthesis of this compound in 1957, initially designated as BW 57-322. This compound was designed by adding an imidazole ring to 6-MP, which shields the sulfhydryl group from rapid methylation.

While initially developed as a chemotherapy agent, the immunosuppressive potential of this class of compounds was soon uncovered. In 1958, Robert Schwartz, in collaboration with William Dameshek, conducted seminal experiments demonstrating that 6-MP could profoundly suppress the antibody response in rabbits, hinting at its potential to modulate the immune system. This discovery laid the groundwork for a new therapeutic application.

The pivotal moment for this compound's use in transplantation came through the work of British surgeon Sir Roy Calne. Intrigued by the immunosuppressive findings, Calne began experimenting with 6-MP in dog kidney transplant models and found it could prevent organ rejection. When Elion suggested he investigate the newly synthesized this compound, Calne discovered it to be a superior agent, offering a better therapeutic index than 6-MP. This led to the first successful human kidney transplants using a combination of this compound and prednisone in the early 1960s, a regimen that would become the standard of care for decades.

Chemical Synthesis of this compound

The synthesis of this compound involves the coupling of 6-mercaptopurine with a substituted imidazole. The general procedure, as gleaned from patent literature, involves the reaction of 6-mercaptopurine with 5-chloro-1-methyl-4-nitroimidazole in a basic aqueous solution.

Experimental Protocol: General Synthesis of this compound

The following is a generalized protocol based on described synthesis methods:

  • Preparation of the Reaction Mixture: An aqueous solution of a weak base, such as sodium bicarbonate, is prepared. 6-mercaptopurine is then dissolved in this solution.

  • Addition of the Imidazole Derivative: 5-chloro-1-methyl-4-nitroimidazole is added to the solution containing 6-mercaptopurine. The molar ratio of the imidazole derivative to 6-mercaptopurine is typically in the range of 1:1 to 1:1.1.

  • Reaction Conditions: The reaction mixture is heated, often to boiling, and maintained at a pH between 7.5 and 8 for a period of 1 to 4 hours.

  • Isolation and Purification: After the reaction is complete, the solution is cooled. The pH is then adjusted to 5-6 with a dilute acid, such as acetic acid, which causes the this compound product to precipitate. The precipitate is collected by filtration, washed, and can be further purified by recrystallization.

Synthesis_of_this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product R1 6-Mercaptopurine P1 This compound R1->P1 + R2 5-Chloro-1-methyl-4-nitroimidazole R2->P1 C1 Weak Base (e.g., NaHCO3) C1->P1 C2 Heat C2->P1 C3 pH 7.5-8.0 C3->P1

Caption: Chemical synthesis of this compound.

Mechanism of Action: From Prodrug to Active Metabolites

This compound itself is an inactive prodrug. Its therapeutic effects are mediated through its conversion to 6-mercaptopurine (6-MP) and subsequent metabolism into active cytotoxic thioguanine nucleotides (TGNs).

Experimental Protocol: Elucidation of Immunosuppressive Action (Conceptual)

The foundational experiments by Robert Schwartz that revealed the immunosuppressive properties of 6-MP involved the following conceptual steps:

  • Animal Model: Rabbits were used as the experimental model.

  • Antigen Challenge: A specific antigen, such as bovine serum albumin (BSA), was administered to the rabbits to elicit an immune response.

  • Drug Administration: A cohort of these rabbits was treated with 6-mercaptopurine concurrently with the antigen challenge.

  • Antibody Titer Measurement: The levels of antibodies against the administered antigen were measured in both the 6-MP treated and control groups.

  • Observation: The rabbits treated with 6-MP showed a significantly suppressed antibody production compared to the control group, demonstrating the immunosuppressive effect of the drug.

The metabolic fate of this compound is complex and involves several enzymatic pathways:

  • Conversion to 6-MP: In the body, this compound is non-enzymatically cleaved, primarily by glutathione, to yield 6-mercaptopurine.

  • Metabolic Pathways of 6-MP: Once formed, 6-MP is subject to three competing enzymatic pathways:

    • Catabolism by Xanthine Oxidase (XO): A significant portion of 6-MP is oxidized by XO to form the inactive metabolite 6-thiouric acid.

    • S-methylation by Thiopurine S-methyltransferase (TPMT): TPMT methylates 6-MP to form 6-methylmercaptopurine (6-MMP), another inactive metabolite. The activity of TPMT is subject to genetic polymorphism, which can significantly impact drug efficacy and toxicity.

    • Anabolism to Thioguanine Nucleotides (TGNs): The therapeutic effects of this compound are mediated through the conversion of 6-MP into active 6-thioguanine nucleotides (6-TGNs) via a series of enzymatic steps initiated by hypoxanthine-guanine phosphoribosyltransferase (HPRT).

These active 6-TGNs, including 6-thioguanosine triphosphate, are structurally similar to endogenous purine nucleotides. They exert their cytotoxic and immunosuppressive effects through several mechanisms:

  • Inhibition of de novo Purine Synthesis: 6-TGNs inhibit multiple steps in the purine synthesis pathway, leading to a depletion of the building blocks for DNA and RNA. This disproportionately affects rapidly proliferating cells like lymphocytes.

  • Incorporation into Nucleic Acids: 6-TGNs can be incorporated into DNA and RNA, leading to strand breaks and apoptosis.

  • Induction of T-Cell Apoptosis via Rac1 Inhibition: A more recently elucidated mechanism involves the binding of a 6-TGN metabolite, 6-thioguanosine triphosphate, to the small GTPase Rac1. This inhibits the CD28 co-stimulatory pathway in T-lymphocytes, leading to apoptosis of activated T-cells.

Azathioprine_Mechanism_of_Action cluster_activation Drug Activation and Metabolism cluster_inactivation Inactivation Pathways cluster_cellular_effects Cellular Effects cluster_outcome Therapeutic Outcome AZA This compound (Prodrug) MP6 6-Mercaptopurine (6-MP) AZA->MP6 Non-enzymatic cleavage (Glutathione) TGNs 6-Thioguanine Nucleotides (6-TGNs) (Active Metabolites) MP6->TGNs HPRT & other enzymes MMP6 6-Methylmercaptopurine (6-MMP) (Inactive) MP6->MMP6 TPMT TUA 6-Thiouric Acid (Inactive) MP6->TUA Xanthine Oxidase Purine_Synth Inhibition of Purine Synthesis TGNs->Purine_Synth DNA_RNA Incorporation into DNA and RNA TGNs->DNA_RNA Rac1 Inhibition of Rac1 Signaling TGNs->Rac1 Immunosuppression Immunosuppression Purine_Synth->Immunosuppression DNA_RNA->Immunosuppression Rac1->Immunosuppression

Caption: this compound's metabolic pathway and mechanism of action.

Early Clinical Applications and Quantitative Data

The introduction of this compound into clinical practice revolutionized organ transplantation. The initial dosages were determined through early clinical experience.

Clinical ApplicationInitial Dosage RegimenReference
Renal Transplant Rejection 3 to 5 mg/kg daily, beginning at the time of transplantation.
Maintenance dose: 1 to 3 mg/kg daily.
Rheumatoid Arthritis 1.0 mg/kg daily (50 to 100 mg), as a single dose or divided into two doses.
Maximum dose: 2.5 mg/kg per day.

Early clinical trials in kidney transplantation demonstrated the efficacy of this compound, in combination with corticosteroids, in preventing graft rejection. This combination therapy significantly improved one-year kidney graft survival rates to around 60% for deceased donor transplants in the 1960s. While newer immunosuppressants have since been developed, this compound remains an important therapeutic option in certain clinical contexts due to its long history of use and cost-effectiveness.

Conclusion

The discovery and development of this compound stand as a landmark achievement in pharmacology and medicine. Born from a rational and systematic approach to drug design, it transformed the treatment of leukemia, autoimmune diseases, and, most profoundly, made organ transplantation a viable life-saving procedure. The elucidation of its complex metabolic pathways and mechanisms of action has not only optimized its clinical use but has also provided deeper insights into the intricacies of the immune system. The story of this compound is a testament to the power of fundamental scientific inquiry in addressing critical medical needs.

References

chemical structure and properties of azathioprine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure and Properties of Azathioprine

Chemical and Physical Properties

This compound is a synthetic purine analogue, functioning as an immunosuppressive antimetabolite.[1] It is an imidazolyl derivative of 6-mercaptopurine (6-MP) and shares many of its biological effects.[1][2] Chemically, it is identified as 6-[(1-Methyl-4-nitro-1H-imidazol-5-yl)thio]-1H-purine.[2][3] The substance appears as pale yellow crystals or a yellowish powder. It is a prodrug that is converted in the body to its active metabolites, primarily 6-mercaptopurine.

Data Presentation: Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 6-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine
CAS Number 446-86-6
Molecular Formula C₉H₇N₇O₂S
Molecular Weight 277.27 g/mol
Appearance Pale yellow solid/crystals
Melting Point 238–245 °C (decomposes)
Solubility - Practically insoluble in water- Slightly soluble in ethanol and chloroform- Soluble in alkaline aqueous solutions (e.g., dilute sodium hydroxide)- Soluble in DMSO and dimethylformamide
pKa 7.87 - 8.2

Mechanism of Action

This compound is a prodrug with no intrinsic activity; its immunosuppressive effects are mediated by its metabolites. Upon administration, this compound is cleaved, primarily non-enzymatically by glutathione and other sulfhydryl compounds, into 6-mercaptopurine (6-MP) and a methylnitroimidazole moiety. The therapeutic activity of this compound stems from the subsequent metabolic conversion of 6-MP into thioguanine nucleotides (TGNs).

The primary mechanisms of action are:

  • Inhibition of de novo Purine Synthesis : The 6-MP metabolite, thioinosine 5'-monophosphate (TIMP), inhibits several enzymes in the de novo purine synthesis pathway, particularly amidophosphoribosyltransferase, the first committed step. This blockade halts the production of adenosine monophosphate (AMP) and guanosine monophosphate (GMP), which are essential for DNA and RNA synthesis. Rapidly proliferating cells, such as lymphocytes, are highly dependent on this pathway and are therefore strongly affected.

  • Incorporation into Nucleic Acids : TIMP is further metabolized to thioguanosine triphosphate (TGTP) and thiodeoxyguanosine triphosphate (dTGTP). These fraudulent nucleotides are incorporated into RNA and DNA, respectively, leading to disruption of nucleic acid structure and function, cell cycle arrest, and ultimately, apoptosis.

  • Induction of T-Cell Apoptosis via Rac1 Inhibition : A key mechanism involves the modulation of T-cell signaling. The active metabolite 6-thioguanine triphosphate (6-ThioGTP) binds to the small GTPase, Rac1, a critical component of the CD28 co-stimulatory signaling pathway in T-lymphocytes. This binding inhibits Rac1 activation, which in turn blocks downstream signaling cascades involving MEK, NF-κB, and the anti-apoptotic protein Bcl-xL. This effectively converts a co-stimulatory survival signal into an apoptotic signal, leading to the programmed cell death of activated T-cells.

Mechanism_of_Action cluster_0 Cellular Uptake & Conversion cluster_1 Immunosuppressive Effects AZA This compound MP 6-Mercaptopurine (6-MP) AZA->MP Glutathione (non-enzymatic) TGNs Thioguanine Nucleotides (TGNs) MP->TGNs HPRT & other enzymes Purine_Syn De Novo Purine Synthesis TGNs->Purine_Syn DNA_RNA DNA/RNA Incorporation TGNs->DNA_RNA T_Cell_Apoptosis T-Cell Apoptosis (via Rac1 Inhibition) TGNs->T_Cell_Apoptosis Result Inhibition of Lymphocyte Proliferation & Immunosuppression Purine_Syn->Result DNA_RNA->Result T_Cell_Apoptosis->Result

Caption: Logical workflow of this compound's conversion and subsequent mechanisms of action.

Metabolic Pathways

The metabolism of this compound is complex, involving competing enzymatic pathways that determine the balance between therapeutic efficacy and toxicity. After its initial conversion to 6-MP, the metabolic fate is governed by three key enzymes.

Key Enzymes and Metabolites
EnzymeAbbreviationFunctionMetabolite(s) ProducedClinical Relevance
Thiopurine S-methyltransferase TPMTCatalyzes the S-methylation of 6-MP and other thiopurine intermediates, leading to inactive metabolites.6-methylmercaptopurine (6-MMP)Genetic polymorphism leads to variable enzyme activity, affecting toxicity risk (myelosuppression).
Xanthine Oxidase XOOxidizes 6-MP to an inactive metabolite that is excreted.6-thiouric acid (6-TUA)Inhibition by allopurinol increases 6-MP levels, enhancing both efficacy and toxicity.
Hypoxanthine-guanine phosphoribosyltransferase HPRTAnabolic "salvage" pathway that converts 6-MP into thioinosine monophosphate (TIMP), the precursor to active TGNs.Thioinosine monophosphate (TIMP) -> 6-thioguanine nucleotides (6-TGNs)This is the primary pathway for the formation of the therapeutically active metabolites.

The interplay between these enzymes is critical. High TPMT activity can shunt 6-MP towards the inactive 6-MMP, potentially reducing the formation of active 6-TGNs and leading to therapeutic resistance. Conversely, low or deficient TPMT activity directs more 6-MP down the HPRT pathway, increasing 6-TGN levels and the risk of severe, life-threatening myelosuppression.

Metabolic_Pathway cluster_pathways Competing Metabolic Pathways AZA This compound MP 6-Mercaptopurine (6-MP) AZA->MP Glutathione XO_node Xanthine Oxidase (XO) MP->XO_node TPMT_node Thiopurine S-Methyltransferase (TPMT) MP->TPMT_node HPRT_node Hypoxanthine-guanine phosphoribosyltransferase (HPRT) MP->HPRT_node TUA 6-Thiouric Acid (Inactive, Excreted) XO_node->TUA MMP 6-Methylmercaptopurine (6-MMP) (Inactive, Hepatotoxic Potential) TPMT_node->MMP TIMP 6-Thioinosine Monophosphate (6-TIMP) HPRT_node->TIMP TGNs 6-Thioguanine Nucleotides (6-TGNs) (Active, Cytotoxic) TIMP->TGNs IMPDH/GMPS

Caption: The metabolic conversion of this compound into active and inactive metabolites.

Pharmacodynamics and Pharmacogenetics

The primary pharmacodynamic effect of this compound is immunosuppression, achieved by reducing the number and function of circulating T- and B-lymphocytes. The cytotoxic effects are most pronounced on actively replicating cells, explaining its relative specificity for the lymphocyte populations undergoing clonal expansion after antigen presentation. As previously described, the inhibition of Rac1 in activated T-cells is a key pharmacodynamic mechanism that contributes to its efficacy in autoimmune diseases and transplant rejection.

Pharmacogenetics, specifically variations in the TPMT gene, profoundly influence this compound's pharmacodynamics. Individuals who are homozygous deficient for TPMT (approx. 0.3% of the population) have a very high risk of severe toxicity due to the accumulation of 6-TGNs. Heterozygous individuals (approx. 11%) have intermediate enzyme activity and may also require dose adjustments. Therefore, TPMT genotyping or phenotyping is often recommended before initiating therapy.

T_Cell_Signaling cluster_membrane T-Cell Membrane cluster_cytoplasm Cytoplasmic Signaling & Effect TCR TCR CD28 CD28 Vav Vav CD28->Vav Rac1_GDP Rac1-GDP (Inactive) Vav->Rac1_GDP GEF Activity Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP GTP Downstream Downstream Signaling (MEK, NF-κB) Rac1_GTP->Downstream Apoptosis Apoptosis Rac1_GTP->Apoptosis BclxL Bcl-xL Expression (Anti-apoptotic) Downstream->BclxL Proliferation T-Cell Proliferation & Survival BclxL->Proliferation AZA_metabolite 6-ThioGTP (from this compound) AZA_metabolite->Rac1_GTP Binds & Inhibits Activation

Caption: this compound metabolite (6-ThioGTP) inhibits Rac1, blocking T-cell co-stimulation.

Pharmacokinetic Properties

This compound is well-absorbed following oral administration. Due to its extensive and rapid metabolism, plasma levels of the parent drug are low and do not correlate well with clinical effects. The therapeutic and toxic effects are more closely related to the intracellular concentrations of thiopurine nucleotide metabolites in tissues.

ParameterValueReference(s)
Bioavailability Well absorbed orally
Time to Peak (Tmax) 1-2 hours (for parent drug/metabolites)
Protein Binding ~30%
Metabolism Hepatic and intracellular conversion to 6-MP and subsequent metabolites
Elimination Half-life ~5 hours (decay rate for all ³⁵S-containing metabolites)
Excretion Primarily renal, as inactive metabolites (e.g., 6-thiouric acid)

Experimental Protocols

Protocol: Determination of this compound Metabolites by HPLC-UV

This protocol outlines a high-performance liquid chromatography (HPLC) method with UV detection for the simultaneous quantification of the key metabolites 6-thioguanine (hydrolyzed from 6-TGNs) and 6-methylmercaptopurine (hydrolyzed from 6-MMPr) in red blood cells.

1. Sample Preparation (Erythrocyte Lysate): a. Collect whole blood in EDTA tubes. b. Isolate red blood cells (RBCs) by centrifugation and removal of plasma and buffy coat. c. Lyse the RBCs with a suitable lysing agent. d. To the lysate, add dithiothreitol (DTT) to protect the sulfhydryl groups of the metabolites. e. Add an internal standard (e.g., 5-bromouracil). f. Precipitate proteins and hydrolyze the nucleotide metabolites to their base forms (6-TG and 6-MMP) by adding perchloric acid. g. Centrifuge to pellet the precipitated protein and collect the supernatant for analysis.

2. Chromatographic Conditions: a. HPLC System: A standard HPLC system with a tunable UV detector. b. Column: Waters Cortecs C18 column (2.1 × 150 mm, 2.7 µm) or equivalent reverse-phase column. c. Mobile Phase: A linear gradient using: i. Solvent A: Water with 0.01 mol/L ammonium acetate and 0.2% acetic acid. ii. Solvent B: Methanol. d. Flow Rate: 0.45 mL/min. e. Detection Wavelengths: i. 340 nm for 6-thioguanine (6-TG). ii. 303 nm for 6-methylmercaptopurine (6-MMP). f. Run Time: Approximately 5.5 - 10 minutes.

3. Quantification: a. Prepare calibration curves using standards of known concentrations for 6-TG (e.g., 0.15 to 15 µmol/L) and 6-MMP (e.g., 1 to 100 µmol/L). b. Construct the curves by plotting the peak area ratio (analyte/internal standard) against concentration. c. Quantify the metabolite concentrations in the patient samples by interpolating their peak area ratios from the calibration curve.

Protocol: Measurement of Thiopurine S-Methyltransferase (TPMT) Activity

This protocol describes a common method for determining TPMT enzyme activity in red blood cells, which serves as a proxy for systemic TPMT status. The assay measures the rate of conversion of 6-MP to 6-MMP.

1. Reagents and Materials: a. Red blood cell lysate (prepared as in 6.1a-c). b. Substrate solution: 6-mercaptopurine (6-MP). c. Co-factor solution: S-adenosyl-L-methionine (SAM), the methyl group donor. d. Reaction buffer (e.g., phosphate buffer with DTT). e. Stopping reagent (e.g., perchloric acid). f. HPLC system for quantification of the product, 6-MMP.

2. Enzyme Reaction: a. Pre-incubate a known amount of RBC lysate protein with the reaction buffer at 37°C. b. Initiate the reaction by adding the substrate (6-MP) and co-factor (SAM) solutions. c. Incubate the mixture at 37°C for a defined period (e.g., 60 minutes). d. Terminate the reaction by adding the stopping reagent (perchloric acid). e. Centrifuge to remove precipitated proteins.

3. Quantification of Product (6-MMP): a. Analyze the supernatant from step 2d using an established HPLC method (similar to the one described in section 6.1) to quantify the amount of 6-MMP produced.

4. Calculation of Activity: a. Calculate the amount of 6-MMP produced per unit of time per unit of hemoglobin or protein in the lysate. b. Express the TPMT activity in units such as pmol of 6-MMP / 10⁸ RBCs / hour or U/mL.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis & Calculation Blood Whole Blood Sample RBC Isolate Red Blood Cells (RBCs) Blood->RBC Lysate Prepare RBC Lysate RBC->Lysate Mix Combine Lysate, 6-MP (Substrate) & SAM (Co-factor) Lysate->Mix Incubate Incubate at 37°C (e.g., 60 min) Mix->Incubate Stop Terminate Reaction (Perchloric Acid) Incubate->Stop HPLC Quantify 6-MMP Product via HPLC Stop->HPLC Calculate Calculate Enzyme Activity (nmol 6-MMP / g Hb / hr) HPLC->Calculate Result TPMT Phenotype (Low, Intermediate, Normal) Calculate->Result

Caption: Experimental workflow for the measurement of TPMT enzyme activity in RBCs.

References

azathioprine mechanism of action in T-lymphocytes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Azathioprine in T-Lymphocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a cornerstone of immunosuppressive therapy for decades, exerts its profound effects on the immune system primarily through its intricate modulation of T-lymphocyte function. While historically recognized for its role as an inhibitor of purine synthesis, contemporary research has unveiled a more nuanced and specific mechanism centered on the induction of T-cell apoptosis via the inhibition of the small GTPase, Rac1. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's action on T-lymphocytes, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound is a prodrug that undergoes a complex metabolic conversion to its active metabolites, primarily 6-thioguanine nucleotides (6-TGNs).[1] These metabolites are the key effectors of its immunosuppressive and anti-inflammatory properties. The therapeutic efficacy of this compound in autoimmune diseases and organ transplantation is largely attributed to its ability to curtail T-lymphocyte proliferation and induce their apoptosis.[2] This document will dissect the dual mechanisms of action: the classical inhibition of de novo purine synthesis and the more recently elucidated pathway of CD28-costimulation-dependent Rac1 inhibition leading to apoptosis.

Metabolic Activation of this compound

Upon administration, this compound is non-enzymatically converted to 6-mercaptopurine (6-MP).[3] Subsequently, 6-MP is metabolized through a series of enzymatic steps into various active and inactive metabolites. The key active metabolites responsible for its effects on T-lymphocytes are the 6-thioguanine nucleotides (6-TGNs), including 6-thioinosinic acid (TIMP), 6-thioguanosine monophosphate (6-TGMP), 6-thioguanosine diphosphate (6-TGDP), and 6-thioguanosine triphosphate (6-Thio-GTP). The therapeutic and toxic effects of this compound are closely linked to the intracellular concentrations of these 6-TGNs.

Core Mechanisms of Action in T-Lymphocytes

Inhibition of De Novo Purine Synthesis

The foundational mechanism of this compound's action is the inhibition of de novo purine synthesis. The active metabolite, 6-thioinosinic acid (TIMP), inhibits several key enzymes in this pathway, including phosphoribosyl pyrophosphate amidotransferase. This enzymatic blockade leads to a depletion of the intracellular pool of guanine and adenine nucleotides, which are essential for DNA and RNA synthesis. T-lymphocytes are particularly susceptible to this inhibition because they lack a robust salvage pathway for purine synthesis and are therefore highly dependent on the de novo pathway for their proliferation upon activation. By disrupting DNA replication, this compound effectively halts the clonal expansion of activated T-cells.

Induction of T-Lymphocyte Apoptosis via Rac1 Inhibition

A more specific and critical mechanism of this compound in T-lymphocytes involves the induction of apoptosis through the modulation of costimulatory signaling pathways. This pathway is initiated by the active metabolite 6-Thio-GTP.

Optimal activation and survival of T-lymphocytes require two signals: the primary signal through the T-cell receptor (TCR) and a costimulatory signal, prominently delivered through the CD28 receptor. Ligation of CD28 by its ligands on antigen-presenting cells (APCs) triggers intracellular signaling cascades that promote T-cell proliferation, cytokine production, and survival. A key downstream effector of CD28 signaling is the small GTPase, Rac1.

This compound's metabolite, 6-Thio-GTP, directly interferes with the CD28-mediated activation of Rac1. 6-Thio-GTP competes with endogenous GTP for binding to Rac1. While GTP binding activates Rac1, the binding of 6-Thio-GTP to Rac1 does not lead to its activation. This effectively converts the pro-survival costimulatory signal from CD28 into an apoptotic signal.

The inhibition of Rac1 activation by 6-Thio-GTP has several critical downstream consequences that culminate in apoptosis:

  • Suppression of NF-κB and MEK Activation: Activated Rac1 is known to be an upstream activator of the NF-κB and mitogen-activated protein kinase kinase (MEK) pathways. By inhibiting Rac1, this compound treatment leads to the suppression of these pathways.

  • Downregulation of Bcl-xL: Both the NF-κB and MEK pathways converge on the regulation of the anti-apoptotic protein Bcl-xL. The suppression of these pathways results in a significant downregulation of Bcl-xL expression in T-cells.

  • Induction of the Mitochondrial Apoptosis Pathway: The decrease in Bcl-xL, a key protector of mitochondrial integrity, leads to the activation of the intrinsic (mitochondrial) pathway of apoptosis. This is characterized by the activation of caspase-9, which in turn activates the executioner caspase, caspase-3, leading to the characteristic biochemical and morphological changes of apoptosis.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of this compound and its metabolites on T-lymphocytes.

Table 1: Effect of this compound and 6-Mercaptopurine on T-Cell Apoptosis

Cell TypeTreatmentConcentrationApoptosis (% Annexin V positive)Reference
Human CD4+ T-cells (CD45RA+)This compound0.1 µg/mL~25%
1 µg/mL~40%
6-Mercaptopurine0.01 µg/mL~20%
0.1 µg/mL~35%
Human CD4+ T-cells (CD45RO+)This compound0.1 µg/mL~30%
1 µg/mL~50%
6-Mercaptopurine0.01 µg/mL~25%
0.1 µg/mL~45%

Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound on T-Cell Proliferation

Costimulatory SignalThis compound IC50 (ng/mL)Reference
Anti-CD3 alone~10
Anti-CD3 + CD28 (CD80)~10
Anti-CD3 + CD2 (CD58)~10
Anti-CD3 + 4-1BB (4-1BBL)~10
Anti-CD3 + ICOS (ICOS-L)~10
Anti-CD3 + LFA-1 (CD54)~10

Table 3: Effect of this compound on Cytokine Production in T-Cells

CytokineConditionEffect of this compoundReference
IFN-γaCD3/28 stimulated CD4+ T-cells from responder Crohn's disease patientsSignificantly decreased production
IL-10aCD3/28 stimulated CD4+ T-cells from Crohn's disease patientsNo significant variation

Detailed Experimental Protocols

Isolation of Primary Human CD4+ T-Lymphocytes
  • Source: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy volunteers or patients using Ficoll-Hypaque density gradient centrifugation.

  • Enrichment: CD4+ T-cells are purified from PBMCs by negative selection using a cocktail of antibodies against other cell surface markers (e.g., CD8, CD14, CD16, CD19, CD36, CD56) and magnetic beads. This method typically yields a purity of >95% CD4+ T-cells.

  • Subsets: Naive (CD45RA+) and memory (CD45RO+) CD4+ T-cell subsets can be further isolated using specific antibodies and magnetic cell sorting.

T-Cell Culture and Stimulation
  • Media: T-cells are cultured in complete RPMI 1640 medium supplemented with 10% fetal calf serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Stimulation: For activation, T-cells are stimulated with plate-bound anti-CD3 monoclonal antibody (e.g., 1 µg/mL) and soluble anti-CD28 monoclonal antibody (e.g., 1 µg/mL). Recombinant human IL-2 (e.g., 20 U/mL) is often added to promote proliferation.

  • Treatment: this compound or its metabolites (6-MP, 6-TG) are added to the culture medium at the desired concentrations at the time of stimulation.

T-Cell Proliferation Assay
  • Method: T-cell proliferation is commonly assessed by the incorporation of [3H]-thymidine.

  • Procedure: T-cells are cultured in 96-well plates under stimulating conditions with or without the drug for a defined period (e.g., 72 hours). [3H]-thymidine (1 µCi/well) is added for the final 16-18 hours of culture. Cells are then harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.

Apoptosis Detection by Annexin V/Propidium Iodide Staining
  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic/necrotic cells).

  • Procedure:

    • Harvest T-cells after the desired treatment period.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Rac1 Activation Assay
  • Principle: The activation state of Rac1 is determined by its binding to GTP. This assay utilizes a protein domain that specifically binds to the GTP-bound (active) form of Rac1.

  • Procedure:

    • Lyse the treated T-cells in a buffer that preserves GTP binding.

    • Incubate the cell lysates with a GST-fusion protein containing the p21-binding domain (PBD) of PAK1, which specifically binds to GTP-Rac1.

    • Precipitate the PBD-bound Rac1-GTP complex using glutathione-sepharose beads.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound proteins and analyze for the presence of Rac1 by Western blotting using a Rac1-specific antibody.

Mandatory Visualizations

Signaling Pathways

Azathioprine_Metabolism AZA This compound MP 6-Mercaptopurine (6-MP) AZA->MP Non-enzymatic TIMP 6-Thioinosinic Acid (TIMP) MP->TIMP HPRT TGNs 6-Thioguanine Nucleotides (6-TGNs) TIMP->TGNs Multiple Steps ThioGTP 6-Thio-GTP TGNs->ThioGTP

Caption: Metabolic conversion of this compound to its active metabolites.

Azathioprine_TCell_Apoptosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Vav Vav TCR->Vav Signal 1 CD28 CD28 CD28->Vav Signal 2 (Costimulation) Rac1_GDP Rac1-GDP (inactive) Vav->Rac1_GDP GEF Activity Rac1_GTP Rac1-GTP (active) Rac1_GDP->Rac1_GTP GTP loading MEK MEK Rac1_GTP->MEK NFkB NF-κB Rac1_GTP->NFkB Bcl_xL Bcl-xL (Anti-apoptotic) MEK->Bcl_xL NFkB->Bcl_xL Mitochondrion Mitochondrion Bcl_xL->Mitochondrion Inhibits Casp9 Caspase-9 Mitochondrion->Casp9 Cytochrome c release Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Aza_metabolite 6-Thio-GTP Aza_metabolite->Rac1_GDP Inhibits GTP loading Experimental_Workflow cluster_assays Functional Assays Start Isolate PBMCs from Blood Purify Purify CD4+ T-cells (Negative Selection) Start->Purify Culture Culture & Stimulate T-cells (anti-CD3/CD28 + IL-2) +/- this compound Purify->Culture Proliferation Proliferation Assay ([3H]-Thymidine) Culture->Proliferation Apoptosis Apoptosis Assay (Annexin V/PI) Culture->Apoptosis Rac1 Rac1 Activation Assay (PAK1-PBD Pulldown) Culture->Rac1

References

The Role of Azathioprine in Purine Synthesis Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azathioprine is a potent immunosuppressive agent widely utilized in organ transplantation and in the management of autoimmune diseases.[1][2] Its therapeutic efficacy is primarily attributed to its interference with the de novo pathway of purine synthesis, a critical process for the proliferation of rapidly dividing cells, particularly lymphocytes.[3][4][5] This technical guide provides an in-depth exploration of the core mechanisms by which this compound and its metabolites inhibit purine synthesis, complete with detailed experimental protocols, quantitative data, and pathway visualizations to support advanced research and drug development efforts.

Core Mechanism of Action: From Prodrug to Purine Synthesis Inhibitor

This compound is a prodrug that undergoes a complex metabolic conversion to exert its pharmacologic effects. Upon administration, it is converted to 6-mercaptopurine (6-MP), primarily through the action of glutathione S-transferases. 6-MP is then metabolized via three competing enzymatic pathways, with the anabolic pathway leading to the formation of the therapeutically active 6-thioguanine nucleotides (6-TGNs).

The key enzyme in this activation pathway is hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts 6-MP into thioinosinic acid (thioinosine monophosphate, TIMP). TIMP serves as a crucial intermediate and a potent inhibitor of several enzymes within the de novo purine synthesis pathway. Subsequently, TIMP is further metabolized to 6-thioguanine nucleotides (6-TGNs), which are the ultimate effectors of this compound's cytotoxic and immunosuppressive actions. These 6-TGNs, including 6-thioguanosine monophosphate (TGMP), diphosphate (TGDP), and triphosphate (TGTP), can be incorporated into DNA and RNA, leading to cytotoxicity. Furthermore, TIMP and 6-TGNs act as feedback inhibitors of key enzymes in the purine synthesis pathway.

Key Enzymatic Targets in Purine Synthesis Inhibition

The immunosuppressive effects of this compound are mediated through the inhibition of several key enzymes involved in de novo purine synthesis by its active metabolites:

  • Phosphoribosyl Pyrophosphate Amidotransferase (PRPP Amidotransferase): This enzyme catalyzes the first committed step of the de novo purine synthesis pathway. The ribonucleotide metabolite of 6-MP, thioinosinic acid (TIMP), is known to be an effective inhibitor of PRPP amidotransferase, thereby blocking the initial flux through the pathway.

  • Inosine Monophosphate Dehydrogenase (IMPDH): IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides, catalyzing the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). The active metabolites of this compound are known to inhibit IMPDH, leading to the depletion of guanine nucleotides.

  • Adenylosuccinate Synthetase (ADSS): This enzyme catalyzes the first of two steps leading to the synthesis of adenosine monophosphate (AMP) from IMP. Thioinosinic acid acts as an inhibitor of this enzyme, thus blocking the production of adenine nucleotides.

While the inhibitory actions of this compound's metabolites on these enzymes are well-established, specific IC50 and Ki values for the direct inhibition by thioinosinic acid and 6-thioguanine nucleotides are not consistently reported in publicly available literature. The overall effect is a significant reduction in the intracellular pool of purine nucleotides, which is particularly detrimental to rapidly proliferating cells like lymphocytes that rely heavily on the de novo pathway.

Quantitative Data on this compound's Effects

The following tables summarize the available quantitative data regarding the therapeutic monitoring of this compound metabolites and the impact of its active metabolites on intracellular nucleotide concentrations.

MetaboliteTherapeutic Range (pmol/8 x 10⁸ RBCs)Associated Outcome
6-Thioguanine Nucleotides (6-TGNs)235 - 450Therapeutic efficacy in inflammatory bowel disease
6-Methylmercaptopurine (6-MMP)> 5700Increased risk of hepatotoxicity

Table 1: Therapeutic Ranges of this compound Metabolites in Red Blood Cells. This table provides the generally accepted therapeutic windows for the major active (6-TGNs) and potentially toxic (6-MMP) metabolites of this compound as measured in red blood cells (RBCs).

Cell TypeTreatmentATP LevelsGTP Levels
Jurkat T cells6-mercaptopurine (50 µM) for 48hSignificantly reducedSignificantly reduced
L5178Y mouse lymphoma cells6-mercaptopurine (100 µM) for 13hReduced by ~30%Reduced by ~60%

Table 2: Effect of 6-Mercaptopurine on Intracellular Purine Nucleotide Levels. This table summarizes the observed changes in intracellular ATP and GTP concentrations in different cell lines following treatment with 6-mercaptopurine, the primary metabolite of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the effects of this compound on purine synthesis.

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Activity Assay

Principle: This spectrophotometric assay measures the conversion of hypoxanthine to inosine monophosphate (IMP) by HGPRT. The formation of IMP is coupled to the oxidation of IMP to xanthosine monophosphate (XMP) by IMP dehydrogenase (IMPDH), which is accompanied by the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH production is directly proportional to the HGPRT activity.

Materials:

  • Cell lysates (e.g., from red blood cells or lymphocytes)

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.4)

  • Hypoxanthine solution

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP) solution

  • Recombinant IMP dehydrogenase (IMPDH)

  • NAD+ solution

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare cell lysates by standard methods.

  • Prepare a master mix containing Reaction Buffer, hypoxanthine, PRPP, IMPDH, and NAD+ at their final desired concentrations.

  • Add the cell lysate to the wells of a 96-well plate.

  • Initiate the reaction by adding the master mix to each well.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Monitor the increase in absorbance at 340 nm over time (e.g., every minute for 30 minutes).

  • Calculate the rate of NADH formation from the linear portion of the absorbance curve.

  • HGPRT activity is expressed as nmol of IMP formed per hour per mg of protein.

Quantification of Intracellular Thiopurine Metabolites by HPLC

Principle: This method allows for the simultaneous quantification of 6-thioguanine nucleotides (6-TGNs) and 6-methylmercaptopurine (6-MMP) in red blood cells (RBCs) using high-performance liquid chromatography (HPLC) with UV detection. The nucleotides are first hydrolyzed to their respective bases before analysis.

Materials:

  • Packed red blood cells (RBCs)

  • Perchloric acid (PCA)

  • Dithiothreitol (DTT)

  • HPLC system with a C18 reverse-phase column and a UV detector

  • Mobile phase: e.g., a mixture of methanol and an aqueous buffer

  • Standards for 6-thioguanine (6-TG) and 6-methylmercaptopurine (6-MMP)

Procedure:

  • Sample Preparation:

    • Lyse a known number of RBCs.

    • Add DTT to the lysate to prevent oxidation of the thiol groups.

    • Precipitate proteins by adding a cold solution of perchloric acid.

    • Centrifuge to pellet the protein precipitate.

  • Hydrolysis:

    • Transfer the supernatant to a new tube.

    • Hydrolyze the thiopurine nucleotides to their bases by heating at 100°C for a defined period (e.g., 60 minutes).

    • Cool the samples on ice.

  • HPLC Analysis:

    • Inject a defined volume of the hydrolyzed sample into the HPLC system.

    • Separate the metabolites on a C18 column using an appropriate mobile phase gradient.

    • Detect the eluted compounds using a UV detector at specific wavelengths for 6-TG and 6-MMP.

  • Quantification:

    • Generate a standard curve using known concentrations of 6-TG and 6-MMP standards.

    • Calculate the concentration of the metabolites in the samples by comparing their peak areas to the standard curve.

    • Express the results as pmol per 8 x 10⁸ RBCs.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Azathioprine_Metabolism cluster_active Anabolic Pathway (Active Metabolites) cluster_catabolic Catabolic Pathways (Inactive/Toxic Metabolites) This compound This compound SixMP 6-Mercaptopurine (6-MP) This compound->SixMP Glutathione S-transferase TIMP Thioinosinic Acid (TIMP) SixMP->TIMP HGPRT SixMMP 6-Methylmercaptopurine (6-MMP) SixMP->SixMMP TPMT SixTU 6-Thiouric Acid SixMP->SixTU Xanthine Oxidase TXMP Thioxanthosine Monophosphate (TXMP) TIMP->TXMP IMPDH TGMP 6-Thioguanosine Monophosphate (TGMP) TXMP->TGMP GMPS TGNs 6-Thioguanine Nucleotides (6-TGNs) (TGDP, TGTP) TGMP->TGNs

Caption: Metabolic pathway of this compound.

Purine_Synthesis_Inhibition PRPP PRPP + Glutamine PRA Phosphoribosylamine PRPP->PRA PRPP Amidotransferase IMP Inosine Monophosphate (IMP) PRA->IMP Multiple Steps AMP Adenosine Monophosphate (AMP) IMP->AMP Adenylosuccinate Synthetase GMP Guanosine Monophosphate (GMP) IMP->GMP IMPDH DNA_RNA DNA & RNA Synthesis AMP->DNA_RNA GMP->DNA_RNA TIMP Thioinosinic Acid (TIMP) (from this compound) TIMP->PRA Inhibits TIMP->AMP Inhibits TIMP->GMP Inhibits TGNs 6-Thioguanine Nucleotides (6-TGNs) (from this compound) TGNs->DNA_RNA Incorporation & Inhibition

Caption: Inhibition of de novo purine synthesis by this compound metabolites.

Experimental_Workflow cluster_assays Biochemical Assays cluster_analysis Data Analysis start Cell Culture (e.g., Lymphocytes) treatment Treatment with this compound or its Metabolites start->treatment harvest Cell Harvesting & Lysis treatment->harvest fractionation Separation of Cytosolic Fraction harvest->fractionation enzyme_assay Enzyme Activity Assays (HGPRT, IMPDH, etc.) fractionation->enzyme_assay metabolite_analysis Metabolite Quantification (HPLC, LC-MS/MS) fractionation->metabolite_analysis data_proc Data Processing & Normalization enzyme_assay->data_proc metabolite_analysis->data_proc quant Quantification of Inhibition & Metabolite Levels data_proc->quant

Caption: General experimental workflow for assessing this compound's effects.

References

The Dawn of Immunosuppression: Early Studies of Azathioprine in Organ Transplantation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of organ transplantation in the mid-20th century was hampered by the formidable challenge of the body's own immune system rejecting the foreign organ. The development of azathioprine, a synthetic purine analogue, marked a pivotal moment in overcoming this obstacle, ushering in the era of successful long-term organ transplantation. This technical guide delves into the seminal early studies of this compound, providing a comprehensive overview of its mechanism of action, experimental protocols, and the quantitative outcomes that laid the foundation for modern immunosuppressive therapy.

From Cancer Research to Transplant Pioneer

This compound's journey into transplantation began with the pioneering work of George Hitchings and Gertrude Elion at Burroughs Wellcome (now part of GlaxoSmithKline).[1][2] Their "rational drug design" approach, which focused on understanding the metabolic pathways of cells to create targeted therapies, led to the synthesis of 6-mercaptopurine (6-MP) as a treatment for leukemia.[1][3] Recognizing that 6-MP interfered with the rapidly dividing cells of the immune system, they developed this compound as a more stable pro-drug of 6-MP.[4] This modification allowed for more consistent and predictable immunosuppression, a critical factor for transplant recipients.

The transition of this compound from an experimental compound to a clinical game-changer was spearheaded by surgeon-scientists like Sir Roy Calne in the United Kingdom and Dr. Thomas E. Starzl in the United States. Their groundbreaking preclinical and clinical studies in the early 1960s demonstrated this compound's ability to prevent organ rejection, transforming kidney and later liver, heart, and pancreas transplantation from a high-risk experiment into a viable life-saving procedure.

Mechanism of Action: A Multi-pronged Attack on the Immune System

This compound exerts its immunosuppressive effects by interfering with the synthesis of purines, the essential building blocks of DNA and RNA. This disruption primarily targets rapidly proliferating cells, such as the T- and B-lymphocytes that drive the immune response against a transplanted organ.

The key steps in its mechanism of action are as follows:

  • Conversion to 6-Mercaptopurine (6-MP): After administration, this compound is non-enzymatically converted to its active form, 6-mercaptopurine (6-MP), primarily by glutathione in red blood cells and other tissues.

  • Metabolic Activation and Inactivation: 6-MP is then metabolized through three competing enzymatic pathways. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts 6-MP into its active metabolites, the 6-thioguanine nucleotides (6-TGNs). Concurrently, the enzymes xanthine oxidase and thiopurine S-methyltransferase (TPMT) metabolize 6-MP into inactive metabolites.

  • Inhibition of Purine Synthesis: The active 6-TGNs are incorporated into the DNA and RNA of proliferating lymphocytes, disrupting nucleic acid synthesis and leading to cell cycle arrest and apoptosis (programmed cell death).

  • Induction of T-Cell Apoptosis: this compound metabolites can also induce T-cell apoptosis by modulating the Rac1 signaling pathway, which is involved in T-cell activation.

This multi-faceted mechanism effectively dampens the adaptive immune response responsible for organ rejection.

Signaling Pathway of this compound

Azathioprine_Pathway cluster_Metabolism Metabolic Conversion cluster_Pathways Metabolic Pathways cluster_Activation Activation Pathway cluster_Inactivation Inactivation Pathways cluster_Effects Immunosuppressive Effects This compound This compound Mercaptopurine 6-Mercaptopurine (6-MP) This compound->Mercaptopurine Glutathione HGPRT HGPRT Mercaptopurine->HGPRT XO Xanthine Oxidase Mercaptopurine->XO TPMT TPMT Mercaptopurine->TPMT TGNs 6-Thioguanine Nucleotides (6-TGNs) HGPRT->TGNs DNA_RNA_Synthesis Inhibition of DNA/RNA Synthesis TGNs->DNA_RNA_Synthesis T_Cell_Apoptosis Induction of T-Cell Apoptosis TGNs->T_Cell_Apoptosis via Rac1 modulation Inactive_Metabolites Inactive Metabolites XO->Inactive_Metabolites TPMT->Inactive_Metabolites Lymphocyte_Proliferation Decreased Lymphocyte Proliferation (T & B cells) DNA_RNA_Synthesis->Lymphocyte_Proliferation

Caption: Metabolic pathway and immunosuppressive mechanism of this compound.

Early Experimental Protocols and Clinical Outcomes

The pioneering clinical trials of this compound in the 1960s established the fundamental principles of post-transplant immunosuppression. These early protocols, while rudimentary by today's standards, demonstrated a remarkable improvement in graft survival compared to previous attempts with total body irradiation or 6-MP alone.

Key Experimental Design Elements:
  • Patient Population: Primarily patients with end-stage renal disease receiving kidney transplants from living related or cadaveric donors.

  • Drug Administration: this compound was typically administered orally, with initial doses ranging from 3 to 5 mg/kg/day, starting at or shortly before the time of transplantation. Maintenance doses were then adjusted to 1 to 3 mg/kg/day based on clinical response and evidence of toxicity, particularly leukopenia.

  • Combination Therapy: A crucial innovation was the combination of this compound with corticosteroids (prednisone). Prednisone was often used to treat acute rejection episodes and later became a standard component of maintenance therapy. In some protocols, antilymphocyte globulin (ALG) was added as a "triple therapy" to further enhance immunosuppression, particularly in the immediate post-transplant period.

  • Monitoring: Patients were closely monitored for signs of organ rejection through clinical evaluation and laboratory tests of organ function (e.g., serum creatinine for kidney transplants). Hematological monitoring, especially white blood cell counts, was critical to manage the myelosuppressive side effects of this compound.

Experimental Workflow: Early Kidney Transplant Protocol

Transplant_Workflow cluster_Pre_Transplant Pre-Transplantation cluster_Transplant Transplantation cluster_Post_Transplant Post-Transplantation cluster_Immediate Immediate Post-Op cluster_Long_Term Long-Term Management Patient_Selection Patient Selection (End-Stage Renal Disease) Donor_Matching Donor Matching (Living/Cadaveric) Patient_Selection->Donor_Matching Azathioprine_Initiation Initiate this compound (3-5 mg/kg/day) Donor_Matching->Azathioprine_Initiation Surgery Kidney Transplant Surgery Azathioprine_Initiation->Surgery Intensive_Monitoring Intensive Monitoring (Renal Function, WBC) Surgery->Intensive_Monitoring Combination_Therapy Combination Therapy (Prednisone, ALG) Intensive_Monitoring->Combination_Therapy Maintenance_Dose Maintenance this compound (1-3 mg/kg/day) Combination_Therapy->Maintenance_Dose Rejection_Monitoring Ongoing Rejection Monitoring Maintenance_Dose->Rejection_Monitoring Toxicity_Management Toxicity Management (e.g., Leukopenia) Maintenance_Dose->Toxicity_Management

Caption: Generalized workflow of an early kidney transplant protocol using this compound.

Quantitative Data from Early Studies

The early clinical studies provided the first quantitative evidence of this compound's efficacy in preventing organ rejection. While detailed, large-scale randomized controlled trials were not the norm in that era, the reported outcomes were a dramatic improvement over previous results.

ParameterFindingReference
Initial Dosage 3 to 5 mg/kg/day orally or IV, beginning at the time of transplant.
Maintenance Dosage 1 to 3 mg/kg/day orally or IV.
One-Year Kidney Graft Survival (this compound and Prednisone) Approximately 60% for cadaveric donor transplants.
Early Clinical Trial Success (Starzl, 1963) Seven of the first 10 kidney allograft recipients survived more than one year.
Rejection Reversal The combination of this compound and prednisone was effective in reversing rejection in most cases.

Adverse Effects and Toxicity

A critical aspect of the early studies was the characterization of this compound's side effect profile. The primary dose-limiting toxicity was bone marrow suppression, leading to leukopenia, thrombocytopenia, and anemia. This necessitated careful monitoring of blood counts and dose adjustments. Other notable side effects included nausea, vomiting, and an increased risk of infections due to the immunosuppressed state. Long-term use was also associated with an increased risk of certain malignancies.

The Legacy of Early this compound Studies

The pioneering research on this compound in the 1960s fundamentally changed the landscape of medicine. It established the viability of chemical immunosuppression and paved the way for the routine clinical practice of organ transplantation. The combination of this compound and prednisone remained the cornerstone of immunosuppressive therapy for nearly two decades until the advent of more targeted agents like cyclosporine. The principles of combination therapy, dose titration based on efficacy and toxicity, and careful patient monitoring that were established in these early studies continue to be central to the management of transplant recipients today. While newer agents have largely replaced this compound in frontline therapy, its historical significance and the lessons learned from its early clinical application are undeniable.

References

understanding the immunomodulatory properties of azathioprine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Immunomodulatory Properties of Azathioprine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (AZA) is a potent immunosuppressive agent that has been a cornerstone in clinical practice for over five decades. Initially developed as a prodrug of 6-mercaptopurine (6-MP) with an improved therapeutic index, it has found extensive application in preventing organ transplant rejection and managing a wide spectrum of autoimmune and inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease (IBD), and systemic lupus erythematosus.[1][2] AZA functions as a purine analog antimetabolite, and its immunomodulatory effects are primarily mediated by its active metabolites, which interfere with nucleic acid synthesis and induce apoptosis in rapidly proliferating cells, particularly lymphocytes.[3][4][5] This guide provides a detailed technical overview of the core mechanisms of action, effects on various immune cell populations, and the experimental protocols used to elucidate these properties.

Core Mechanism of Action: Metabolism and Purine Synthesis Inhibition

The immunosuppressive activity of this compound is dependent on its conversion to active metabolites. This multi-step metabolic pathway is central to its therapeutic effect and its toxicity profile.

2.1 Metabolic Conversion

Upon administration, this compound is rapidly and non-enzymatically converted into 6-mercaptopurine (6-MP) by reacting with sulfhydryl-containing compounds such as glutathione. From 6-MP, the metabolic pathway branches into three main routes:

  • Catabolism by Xanthine Oxidase (XO): A significant portion of 6-MP is oxidized by XO to form the inactive metabolite 6-thiouric acid (6-TU), which is then excreted. Co-administration of XO inhibitors like allopurinol blocks this pathway, leading to a substantial increase in the levels of other 6-MP metabolites and necessitating a significant reduction in the this compound dose to avoid severe myelotoxicity.

  • Catabolism by Thiopurine S-methyltransferase (TPMT): 6-MP is methylated by TPMT to form 6-methylmercaptopurine (6-MMP), an inactive but potentially hepatotoxic metabolite. The activity of TPMT is subject to genetic polymorphism, with about 11% of the population having intermediate activity and 0.3% having low to absent activity, placing them at high risk for toxicity due to the shunting of 6-MP towards the active metabolite pathway.

  • Anabolism to Active Metabolites: The therapeutically important pathway involves the conversion of 6-MP by hypoxanthine-guanine phosphoribosyltransferase (HPRT) into thioinosine monophosphate (TIMP). TIMP is then further metabolized into the primary active metabolites, the 6-thioguanine nucleotides (6-TGNs) , which include 6-thioguanosine mono-, di-, and triphosphate (6-TGMP, 6-TGDP, 6-TGTP).

Azathioprine_Metabolism AZA This compound (AZA) MP6 6-Mercaptopurine (6-MP) AZA->MP6 Non-enzymatic Glutathione Glutathione MMP6 6-Methylmercaptopurine (6-MMP) (Inactive/Toxic) MP6->MMP6 TU6 6-Thiouric Acid (6-TU) (Inactive) MP6->TU6 TIMP Thioinosine Monophosphate (TIMP) MP6->TIMP TGNs 6-Thioguanine Nucleotides (6-TGNs) (Active Metabolites) TIMP->TGNs XO Xanthine Oxidase (XO) XO->MP6 Inhibits TPMT TPMT TPMT->MP6 Catalyzes HPRT HPRT HPRT->MP6 Catalyzes Enzymes Multi-step Enzymatic Conversion Enzymes->TIMP Catalyzes

Caption: Metabolic pathway of this compound.

2.2 Inhibition of De Novo Purine Synthesis

The 6-TGNs are structurally analogous to endogenous purines (guanine) and exert their primary immunomodulatory effect by interfering with nucleic acid synthesis. They achieve this through two main mechanisms:

  • Incorporation into DNA and RNA: 6-Thioguanosine triphosphate (6-TGTP) is incorporated into DNA during replication, creating a fraudulent base that triggers cell cycle arrest and apoptosis. Its incorporation into RNA can also disrupt protein synthesis.

  • Inhibition of Purine Synthesis: The active metabolites inhibit several key enzymes in the de novo purine synthesis pathway, most notably amidophosphoribosyltransferase, the rate-limiting enzyme. This leads to a depletion of the guanine and adenine nucleotide pools necessary for DNA and RNA synthesis.

Because lymphocytes, particularly activated T and B cells, rely heavily on the de novo pathway for purine synthesis to support their rapid proliferation, they are disproportionately affected by this compound. This selective cytotoxicity against proliferating lymphocytes is the foundation of its immunosuppressive action.

Immunomodulatory Effects on Immune Cells

This compound modulates the function of several key immune cell populations, with its most profound effects observed on T and B lymphocytes.

3.1 T Lymphocytes

This compound's impact on T cells is multifaceted, involving the suppression of proliferation and the induction of apoptosis, particularly in activated cells.

  • Inhibition of T Cell Proliferation: By disrupting purine synthesis, this compound effectively halts the clonal expansion of T cells following antigen recognition. This is a critical step in preventing both cell-mediated and humoral immune responses. Studies have shown that this compound inhibits T-cell proliferation in response to mitogens like phytohaemagglutinin (PHA) and in mixed lymphocyte reactions (MLR).

  • Induction of T Cell Apoptosis: A more nuanced mechanism involves the induction of apoptosis in activated T cells. The metabolite 6-TGTP has been shown to bind to the small GTPase Rac1 . This binding occurs in T cells that have received a costimulatory signal through the CD28 receptor. Instead of activating Rac1, the 6-TGTP-Rac1 complex blocks downstream signaling pathways, including those involving mitogen-activated protein kinase (MAPK) and NF-κB. This suppression prevents the upregulation of anti-apoptotic proteins like Bcl-xL, ultimately converting a survival and proliferation signal into an apoptotic one. This mechanism selectively targets the most active, and often pathogenic, T cells.

T_Cell_Apoptosis_Pathway cluster_normal Normal T-Cell Activation cluster_aza With this compound TCR TCR/CD3 Rac1_GDP Rac1-GDP (Inactive) TCR->Rac1_GDP Signal 1 CD28 CD28 CD28->Rac1_GDP Signal 2 (Co-stimulation) Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP GTP loading Rac1_ThioGTP Rac1-6-Thio-GTP (Blocked) Downstream Downstream Signaling (MAPK, NF-κB) Rac1_GTP->Downstream TGNs 6-Thio-GTP (from this compound) TGNs->Rac1_GDP Competes with GTP Rac1_ThioGTP->Downstream Inhibits Bcl_xL Bcl-xL Expression (Anti-apoptotic) Downstream->Bcl_xL Apoptosis T-Cell Apoptosis Downstream->Apoptosis Survival T-Cell Survival & Proliferation Bcl_xL->Survival

Caption: this compound-induced T-cell apoptosis via Rac1 inhibition.

3.2 B Lymphocytes

This compound also suppresses B lymphocyte function, although the effects can be dose-dependent. High doses of AZA decrease the numbers of both T and B cells, while smaller doses can lead to a more selective depletion of B cells. The drug inhibits the proliferation of B cells and subsequent antibody production, contributing to its efficacy in antibody-mediated autoimmune diseases. Studies in mice have shown that B-cell responses to T-cell-dependent antigens are highly sensitive to this compound, whereas responses to T-cell-independent antigens are more resistant.

3.3 Dendritic Cells (DCs)

Dendritic cells, as key antigen-presenting cells that link innate and adaptive immunity, are also targets of this compound. AZA has been shown to interfere with the maturation and function of DCs. Specifically, it can blunt the activation of DCs by bacterial lipopolysaccharides (LPS), leading to reduced production of pro-inflammatory cytokines like TNF-α and IL-23, and increased production of the anti-inflammatory cytokine IL-10. This modulation can shift the immune response from an immunogenic to a more tolerogenic state.

3.4 Regulatory T cells (Tregs)

Interestingly, some evidence suggests that this compound may selectively enrich the population of FOXP3+ regulatory T cells in inflamed tissues. In patients with IBD, AZA treatment was associated with a higher percentage of FOXP3+ T cells in the intestinal mucosa. This effect appeared to be due to a relative decrease in other CD4+ T cells rather than an increase in Tregs. In vitro studies showed that while AZA inhibits the proliferation of both Treg and non-Treg populations, the activation-induced expression of FOXP3 was less sensitive to the drug. This relative sparing of iTregs could be a significant mechanism for controlling intestinal inflammation.

Quantitative Effects of this compound

The following tables summarize quantitative data from various studies on the effects of this compound and its metabolites.

Table 1: In Vitro Effects of this compound on Lymphocyte Function

Parameter Cell Type This compound Concentration Observed Effect Reference
Lymphocyte Proliferation Human Lymphocytes 10 µg/mL ~50% inhibition of PHA-induced stimulation
Antibody Response Mouse Spleen Cells 0.01 µg/mL 50% inhibition of T-cell dependent response
Antibody Response Mouse Spleen Cells 0.1 µg/mL 100% inhibition of T-cell dependent response
Mixed Lymphocyte Reaction Baboon Lymphocytes 0.2 µ g/culture Significant inhibition

| Mixed Lymphocyte Reaction | Human Lymphocytes | 36 µM (~9.9 µg/mL) | Nearly complete inhibition | |

Table 2: Therapeutic and Toxic Metabolite Concentrations

Metabolite Therapeutic Range Associated Outcome Reference
6-Thioguanine Nucleotides (6-TGN) > 235-260 pmol / 8 x 10⁸ RBCs Clinical remission in IBD

| 6-Methylmercaptopurine (6-MMP) | < 5700 pmol / 8 x 10⁸ RBCs | Reduced risk of hepatotoxicity | |

Table 3: Effects of this compound on Cytokine Production

Cytokine Cell/Tissue Type Treatment Effect Reference
IFN-γ Human CD4+ T cells 6-MP Significantly suppressed production
IL-4 Human CD4+ T cells 6-MP Increased production
IL-2, IL-13, TNF-α, IL-4, IL-5 Human Nasal Polyp Explants This compound / 6-MP Significant decrease in mRNA expression
IL-2, IL-13 Human Nasal Polyp Explants This compound / 6-MP Significant decrease in protein levels (ELISA)
IL-23 Human Dendritic Cells 6-MP Significantly reduced production
IL-10 Human Dendritic Cells 6-MP Augmentation of production

| IL-6, sIL-2R | Serum from RA patients | this compound (24 weeks) | No significant change in serum levels | |

Key Experimental Protocols

The immunomodulatory properties of this compound have been characterized using a variety of in vitro and ex vivo assays.

5.1 Protocol: Assessment of T-Cell Apoptosis via Flow Cytometry

This protocol is used to quantify the induction of apoptosis in T cells following treatment with this compound.

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from heparinized blood samples using Ficoll-Paque density gradient centrifugation. Further isolate CD4+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Cell Culture and Stimulation: Culture the isolated CD4+ T cells in a suitable medium (e.g., RPMI 1640 supplemented with 10% FBS, L-glutamine, and antibiotics). Stimulate the cells with plate-bound anti-CD3 antibodies and soluble anti-CD28 antibodies to provide activation and co-stimulation signals.

  • Drug Treatment: Add this compound or its metabolites (6-MP, 6-TG) at various concentrations to the cell cultures at the time of stimulation. Include an untreated control.

  • Incubation: Incubate the cells for a period of 3 to 5 days at 37°C in a 5% CO₂ incubator.

  • Apoptosis Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Flow Cytometry Analysis: Incubate the stained cells in the dark for 15 minutes at room temperature. Analyze the cells on a flow cytometer.

    • Early Apoptotic Cells: Annexin V positive, PI negative.

    • Late Apoptotic/Necrotic Cells: Annexin V positive, PI positive.

    • Live Cells: Annexin V negative, PI negative.

  • Data Analysis: Quantify the percentage of apoptotic cells in treated versus untreated cultures.

5.2 Protocol: Lymphocyte Proliferation Assay (Mixed Lymphocyte Reaction)

The Mixed Lymphocyte Reaction (MLR) assesses the proliferative response of T cells to allogeneic stimulation, mimicking an in vivo immune response.

  • Cell Isolation: Isolate PBMCs from two different, unrelated donors (responder and stimulator).

  • Stimulator Cell Preparation: Treat the stimulator PBMCs with a mitotic inhibitor, such as mitomycin C or irradiation, to prevent them from proliferating while still allowing them to present antigens.

  • Cell Culture: Co-culture a fixed number of responder cells with the treated stimulator cells in a 96-well plate.

  • Drug Treatment: Add various concentrations of this compound to the co-cultures at the initiation of the experiment.

  • Incubation and Proliferation Measurement: Incubate the plate for 5-7 days. To measure proliferation, pulse the cultures with a radioactive tracer (e.g., ³H-thymidine) or a non-radioactive analogue (e.g., BrdU) for the final 18-24 hours of incubation.

  • Data Acquisition: Harvest the cells onto a filter mat (for ³H-thymidine) and measure incorporated radioactivity using a scintillation counter. For BrdU, use an ELISA-based colorimetric assay.

  • Data Analysis: Compare the proliferation (counts per minute or optical density) in this compound-treated wells to untreated control wells to determine the inhibitory concentration (e.g., IC₅₀).

5.3 Protocol: Measurement of Thiopurine Metabolites in Erythrocytes

Therapeutic drug monitoring of 6-TGN and 6-MMP levels is crucial for optimizing dosage and minimizing toxicity.

  • Sample Collection: Collect whole blood from patients in an EDTA tube.

  • Erythrocyte Isolation: Centrifuge the blood sample to separate plasma and buffy coat from red blood cells (RBCs). Wash the RBC pellet with saline.

  • Cell Lysis and Protein Precipitation: Lyse the packed RBCs with a hypotonic buffer. Precipitate proteins using an agent like perchloric acid.

  • Hydrolysis (for 6-TGN): The 6-TGNs within the cell lysate are hydrolyzed to release the 6-thioguanine base.

  • Chromatographic Separation: Analyze the processed sample using High-Performance Liquid Chromatography (HPLC) with UV detection or, for higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Quantification: Use a standard curve prepared with known concentrations of the metabolites to quantify the levels of 6-TG and 6-MMP in the patient sample.

  • Normalization: Normalize the metabolite concentration to the patient's RBC count, typically expressed as pmol / 8 x 10⁸ RBCs.

Experimental_Workflow start Start: Whole Blood Sample isolate_pbmc Isolate PBMCs (Ficoll Gradient) start->isolate_pbmc isolate_rbc Isolate Erythrocytes (RBCs) start->isolate_rbc culture Culture & Stimulate (e.g., anti-CD3/CD28) isolate_pbmc->culture lysis RBC Lysis & Processing isolate_rbc->lysis aza_treat Treat with this compound (Dose-Response) culture->aza_treat flow Flow Cytometry: Apoptosis Assay (Annexin V/PI) aza_treat->flow Assay 1 prolif Proliferation Assay: (MLR or Mitogen Stim.) aza_treat->prolif Assay 2 elisa ELISA / RT-PCR: Cytokine Analysis aza_treat->elisa Assay 3 hplc HPLC or LC-MS/MS: Metabolite Quantification (6-TGN, 6-MMP) lysis->hplc Assay 4

Caption: Workflow for studying this compound's immunomodulatory effects.

Conclusion

This compound exerts its profound immunomodulatory effects through a well-defined, albeit complex, mechanism of action. By acting as a purine antimetabolite, its active 6-thioguanine nucleotide metabolites selectively target rapidly proliferating lymphocytes, leading to the inhibition of clonal expansion and a dampening of both cellular and humoral immunity. Furthermore, the targeted induction of apoptosis in activated T cells via the CD28-Rac1 signaling pathway provides a more sophisticated mechanism for eliminating pathogenic immune cells. Its influence extends to modulating the function of dendritic cells and potentially enriching for regulatory T cells, further contributing to its therapeutic efficacy. A thorough understanding of these molecular and cellular mechanisms, supported by robust experimental protocols and therapeutic drug monitoring, is essential for the continued optimization of this venerable immunosuppressive agent in research and clinical practice.

References

Methodological & Application

Azathioprine In Vitro Cell Viability Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azathioprine (AZA) is a purine analogue prodrug with potent immunosuppressive and anti-inflammatory properties.[1] Widely used in organ transplantation to prevent rejection and to treat autoimmune diseases, its mechanism of action involves the inhibition of purine synthesis, which is crucial for DNA and RNA replication in proliferating cells, particularly lymphocytes.[1] In vitro cell viability assays are fundamental tools for elucidating the cytotoxic and cytostatic effects of this compound on various cell types, providing valuable insights for drug development, toxicology studies, and personalized medicine.

Mechanism of Action

This compound is a prodrug that is converted non-enzymatically to 6-mercaptopurine (6-MP). 6-MP is then metabolized to thioguanine nucleotides (TGNs), which are the active cytotoxic metabolites. These TGNs are incorporated into DNA and RNA, leading to the inhibition of nucleic acid synthesis and subsequent cell cycle arrest and apoptosis. This process is particularly effective in rapidly dividing cells like activated T and B lymphocytes.

Quantitative Data Summary

The cytotoxic and cytostatic effects of this compound have been evaluated in various cell lines. The half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) values are key parameters to quantify its potency. Below is a summary of reported values from in vitro studies.

Cell Line/Cell TypeAssay TypeIncubation TimeIC50 / LC50Reference
Human Peripheral Blood Mononuclear Cells (PBMCs)MTT Assay4 daysIC50: 230.4 ± 231.3 nM
HepG2 (Human Hepatocellular Carcinoma)MTT Assay24 hoursIC50: 800 µM[2]
HepG2 (Human Hepatocellular Carcinoma) with BSO pretreatmentMTT Assay24 hoursIC50: 80 µM[2]
Isolated Rat HepatocytesTrypan Blue Exclusion2 hoursLC50: 400 µM[3]

Experimental Protocols

Herein, we provide detailed protocols for three common in vitro cell viability assays to assess the effects of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

Materials:

  • This compound (powder, to be dissolved in a suitable solvent like DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Drug Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 µM to 1000 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group (untreated cells). Plot a dose-response curve and determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of the cytoplasmic enzyme lactate dehydrogenase (LDH) from damaged cells into the culture supernatant, which is an indicator of cytotoxicity.

Materials:

  • This compound

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well cell culture plates

  • Cell culture medium

  • Microplate reader

Protocol:

  • Cell Seeding and Drug Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include a maximum LDH release control (cells treated with a lysis buffer provided in the kit) and a spontaneous LDH release control (untreated cells).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 15-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically involves subtracting the spontaneous release from the treatment and maximum release values.

Trypan Blue Exclusion Assay

This assay is a simple method to differentiate viable from non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.

Materials:

  • This compound

  • Trypan blue solution (0.4%)

  • Cell culture medium

  • 6-well or 12-well cell culture plates

  • Hemocytometer or automated cell counter

  • Microscope

Protocol:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates (e.g., 6-well plates) and treat with different concentrations of this compound as described in the MTT protocol.

  • Incubation: Incubate the cells for the desired duration.

  • Cell Harvesting: After incubation, detach the cells (if adherent) using trypsin and resuspend them in culture medium to create a single-cell suspension. For suspension cells, gently pipette to mix.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution (e.g., 10 µL of cell suspension with 10 µL of trypan blue).

  • Cell Counting: Immediately load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope within 3-5 minutes. Alternatively, use an automated cell counter.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Number of viable cells / Total number of cells) x 100

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture Cell Culture plate_cells Plate Cells in 96-well Plate cell_culture->plate_cells add_aza Add this compound to Cells plate_cells->add_aza azathioprine_prep Prepare this compound Dilutions azathioprine_prep->add_aza incubate Incubate (24-72h) add_aza->incubate add_reagent Add Viability Reagent (MTT/LDH Substrate) incubate->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent read_plate Read Absorbance incubate_reagent->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for determining this compound's in vitro cell viability.

This compound Signaling Pathway

azathioprine_pathway cluster_metabolism Metabolism cluster_cellular_effects Cellular Effects cluster_outcome Outcome AZA This compound MP 6-Mercaptopurine (6-MP) AZA->MP Non-enzymatic conversion TGNs Thioguanine Nucleotides (TGNs) MP->TGNs Metabolic conversion DNA_RNA DNA & RNA Synthesis TGNs->DNA_RNA Incorporation into DNA/RNA (Inhibition) CellCycle Cell Cycle Arrest DNA_RNA->CellCycle Leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces Immunosuppression Immunosuppression Apoptosis->Immunosuppression

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

Application Note & Protocol: Determining the IC50 of Azathioprine in a Lymphocyte Proliferation Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Azathioprine is an immunosuppressive drug widely used in organ transplantation and autoimmune diseases.[1][2] It functions as a prodrug, converting to its active metabolite, 6-mercaptopurine (6-MP), which in turn interferes with purine synthesis.[1][2][3] This disruption of purine metabolism inhibits DNA and RNA synthesis, thereby suppressing the proliferation of rapidly dividing cells, particularly T and B lymphocytes. The efficacy of this compound in modulating the immune response is primarily attributed to its ability to halt the proliferation of these key immune cells. Furthermore, this compound can induce apoptosis in activated T-cells by modulating CD28 costimulatory signaling and inhibiting the activation of the small GTPase Rac1.

This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in a lymphocyte proliferation assay. The IC50 value is a critical parameter for quantifying the potency of a drug in inhibiting a specific biological process. The following protocols describe methods for isolating peripheral blood mononuclear cells (PBMCs), inducing lymphocyte proliferation, and assessing the inhibitory effect of this compound using common cell proliferation assays such as MTT, CFSE, and BrdU.

Mechanism of Action of this compound in Lymphocytes

This compound exerts its immunosuppressive effects through a multi-faceted mechanism:

  • Inhibition of Purine Synthesis: this compound is converted to 6-MP, which is then metabolized into thiopurine nucleotides. These metabolites inhibit the de novo pathway of purine synthesis, depriving rapidly dividing lymphocytes of the necessary building blocks for DNA replication.

  • Induction of Apoptosis: The metabolite 6-thioguanine triphosphate (6-Thio-GTP) can bind to the small GTPase Rac1, blocking its activation. This interference with Rac1 signaling, which is crucial for T-cell activation and survival, leads to the induction of apoptosis in activated T-cells.

  • Suppression of T-Cell Costimulation: By interfering with Rac1 activation, this compound effectively converts a costimulatory signal from CD28 into an apoptotic signal.

The following diagram illustrates the key signaling pathways affected by this compound in lymphocytes.

Azathioprine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR T-Cell Receptor (TCR) CD28 CD28 Vav1 Vav1 CD28->Vav1 Activates This compound This compound SixMP 6-Mercaptopurine (6-MP) This compound->SixMP Metabolism SixThioGTP 6-Thio-GTP SixMP->SixThioGTP Metabolism Purine_Synthesis De Novo Purine Synthesis SixMP->Purine_Synthesis Inhibits Rac1_GTP Rac1-GTP (Active) SixThioGTP->Rac1_GTP Inhibits Activation Apoptosis Apoptosis SixThioGTP->Apoptosis Induces via Rac1 inhibition DNA_RNA DNA & RNA Synthesis Purine_Synthesis->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation Rac1_GTP->Proliferation Promotes Rac1_GTP->Apoptosis Inhibits Vav1->Rac1_GTP Activates

Caption: this compound's mechanism of action in lymphocytes.

Experimental Protocols

The following sections provide detailed protocols for determining the IC50 of this compound.

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

Materials:

  • Whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate Buffered Saline (PBS)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Centrifuge

  • Sterile conical tubes (15 mL and 50 mL)

Protocol:

  • Dilute the whole blood 1:1 with sterile PBS.

  • Carefully layer 3 mL of the diluted blood over 3 mL of Ficoll-Paque PLUS in a 15 mL conical tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the mononuclear cell layer at the interface.

  • Collect the mononuclear cell layer (the "buffy coat") and transfer it to a new 50 mL conical tube.

  • Wash the cells by adding 10 mL of PBS and centrifuging at 300 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI 1640 medium.

  • Count the cells using a hemocytometer and trypan blue exclusion to determine cell viability.

  • Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI 1640 medium.

Lymphocyte Proliferation Assay

This workflow outlines the general steps for assessing the effect of this compound on lymphocyte proliferation.

Experimental_Workflow start Isolate PBMCs seed_cells Seed PBMCs into 96-well plate start->seed_cells add_drug Add serial dilutions of this compound seed_cells->add_drug add_stimulant Add mitogen (e.g., PHA) add_drug->add_stimulant incubate Incubate for 72-96 hours add_stimulant->incubate assay Perform Proliferation Assay (MTT, CFSE, or BrdU) incubate->assay readout Measure Readout (Absorbance/Fluorescence) assay->readout analysis Calculate % Inhibition and determine IC50 readout->analysis

Caption: General workflow for the lymphocyte proliferation assay.

a. MTT Assay Protocol

The MTT assay is a colorimetric assay that measures cell metabolic activity.

Materials:

  • PBMCs (1 x 10^6 cells/mL)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phytohemagglutinin (PHA) (e.g., 5 µg/mL)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well flat-bottom plate

  • Microplate reader

Protocol:

  • Seed 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in complete RPMI 1640 medium. A suggested concentration range is 0.01 nM to 100 µM.

  • Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-drug control.

  • Add 50 µL of PHA (final concentration 1.25 µg/mL) to all wells except for the unstimulated control wells.

  • Bring the final volume in each well to 200 µL with complete RPMI 1640 medium.

  • Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Centrifuge the plate at 300 x g for 5 minutes and carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

b. CFSE Assay Protocol

The CFSE assay measures cell proliferation by dye dilution using flow cytometry.

Materials:

  • PBMCs

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • PHA

  • This compound

  • Flow cytometer

Protocol:

  • Resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

  • Stop the staining by adding 5 volumes of ice-cold complete RPMI 1640 medium and incubate on ice for 5 minutes.

  • Wash the cells twice with complete RPMI 1640 medium.

  • Resuspend the cells at 1 x 10^6 cells/mL and seed into a 96-well plate.

  • Follow steps 2-6 from the MTT assay protocol.

  • After incubation, harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

c. BrdU Assay Protocol

The BrdU assay measures the incorporation of a thymidine analog into newly synthesized DNA.

Materials:

  • PBMCs

  • PHA

  • This compound

  • BrdU labeling reagent

  • Anti-BrdU antibody

  • Detection substrate

  • Microplate reader or flow cytometer

Protocol:

  • Follow steps 1-6 from the MTT assay protocol.

  • During the final 18-24 hours of incubation, add BrdU labeling reagent to each well.

  • After incubation, fix and denature the DNA according to the manufacturer's protocol.

  • Add the anti-BrdU antibody and incubate.

  • Wash the cells and add the detection substrate.

  • Measure the signal using a microplate reader (for colorimetric or chemiluminescent assays) or a flow cytometer.

Data Analysis and IC50 Calculation
  • Calculate the percentage of inhibition for each this compound concentration: % Inhibition = 100 - [ (Absorbance of treated well - Absorbance of unstimulated control) / (Absorbance of stimulated control - Absorbance of unstimulated control) ] * 100

  • Plot a dose-response curve: Plot the percentage of inhibition (Y-axis) against the logarithm of the this compound concentration (X-axis).

  • Determine the IC50: The IC50 is the concentration of this compound that produces 50% inhibition of lymphocyte proliferation. This can be determined by non-linear regression analysis of the dose-response curve, typically using a sigmoidal (four-parameter logistic) model.

Data Presentation

The following tables provide an example of how to structure the quantitative data obtained from the lymphocyte proliferation assays.

Table 1: Raw Absorbance Data from MTT Assay

This compound (µM)Replicate 1 (OD 570nm)Replicate 2 (OD 570nm)Replicate 3 (OD 570nm)Mean OD
0 (Unstimulated)0.1520.1480.1550.152
0 (Stimulated)1.2541.2881.2711.271
0.0011.2111.2351.2201.222
0.011.0561.0891.0721.072
0.10.7530.7810.7650.766
10.4320.4550.4400.442
100.2150.2250.2190.220
1000.1600.1580.1620.160

Table 2: Calculated Percentage Inhibition and IC50 Value

This compound (µM)Mean OD% Inhibition
0.0011.2224.38%
0.011.07217.78%
0.10.76645.13%
10.44274.08%
100.22093.92%
1000.16099.28%
IC50 (µM) ~0.12

Note: The IC50 value is an approximation based on the sample data and should be determined accurately using appropriate software for non-linear regression analysis. A study comparing the suppressive potency of this compound and 6-mercaptopurine found mean IC50 values of 230.4 ± 231.3 nM and 149.5 ± 124.9 nM, respectively, using an MTT assay with human PBMCs.

Conclusion

This application note provides a comprehensive guide for determining the IC50 of this compound in a lymphocyte proliferation assay. By following these detailed protocols, researchers can obtain reliable and reproducible data to quantify the immunosuppressive potential of this compound and other compounds. The choice of proliferation assay (MTT, CFSE, or BrdU) will depend on the specific experimental needs and available equipment. Accurate determination of the IC50 value is essential for understanding the potency of immunosuppressive agents and for the development of new therapeutic strategies.

References

Application Notes and Protocols for In Vitro T-Cell Suppression Using Azathioprine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azathioprine is a potent immunosuppressive agent widely used in organ transplantation and autoimmune diseases. It is a prodrug that is converted in vivo to its active metabolites, primarily 6-mercaptopurine (6-MP) and subsequently to 6-thioguanine nucleotides (6-TGNs). These metabolites interfere with de novo purine synthesis, a pathway essential for the proliferation of rapidly dividing cells such as activated T-lymphocytes.[1] By inhibiting DNA and RNA synthesis, this compound effectively suppresses T-cell activation and proliferation, key events in the adaptive immune response.[1] This document provides detailed application notes and protocols for the in vitro use of this compound to achieve T-cell suppression, including effective concentrations, experimental procedures, and the underlying signaling pathways.

Mechanism of Action

This compound exerts its immunosuppressive effects through a multi-step process. Following administration, it is converted to 6-MP, which is then metabolized into various active compounds, including 6-thioguanine triphosphate (6-Thio-GTP). This active metabolite is incorporated into the DNA of proliferating cells, leading to cytotoxicity.

A key mechanism of this compound in T-cell suppression involves the modulation of the CD28 costimulatory pathway. Specifically, 6-Thio-GTP has been shown to bind to the small GTPase Rac1. This interaction prevents the activation of Rac1, a critical downstream effector of CD28 signaling. The inhibition of Rac1 activation leads to the suppression of downstream targets such as NF-κB and Bcl-xL, ultimately converting the costimulatory signal into an apoptotic signal and inducing T-cell apoptosis.[2]

Data Presentation: Effective Concentrations for In Vitro T-Cell Suppression

The effective concentration of this compound and its metabolites for in vitro T-cell suppression can vary depending on the specific cell type, activation method, and duration of exposure. The following tables summarize quantitative data from various studies.

Table 1: IC50 Values for T-Cell Proliferation Inhibition

CompoundCell TypeActivation StimulusAssayIC50Reference
This compoundHuman PBMCsT-cell mitogenMTT Assay230.4 ± 231.3 nM[1]
6-MercaptopurineHuman PBMCsT-cell mitogenMTT Assay149.5 ± 124.9 nM[1]
This compoundMouse Spleen CellsT-cell dependent antigenAntibody Response~0.01 µg/mL (~36 nM)

Table 2: Experimentally Used Concentrations for T-Cell Suppression and Apoptosis Induction

CompoundConcentrationCell TypeEffect ObservedReference
This compound5 µMHuman Vδ2+ T cellsSignificant impairment of proliferation
6-Mercaptopurine50 µMJurkat (human T-lymphocyte cell line)T-cell cycle arrest and apoptosis
This compound0.1 µg/mL (~0.36 µM)Murine T-cellsPrevention of suppressor T-cell generation
6-Thioguanine3 µM, 6 µMHCT116 cellsInduction of ROS and apoptosis
This compound50 µM, 100 µMHCT116 cellsInduction of ROS and apoptosis

Experimental Protocols

Protocol 1: In Vitro T-Cell Proliferation Suppression Assay

This protocol details the steps to assess the inhibitory effect of this compound on T-cell proliferation using a dye dilution assay and flow cytometry.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE)

  • T-cell activation stimulus (e.g., anti-CD3/anti-CD28 antibodies or phytohemagglutinin - PHA)

  • This compound (and/or 6-MP, 6-TG) stock solution

  • 96-well round-bottom culture plates

  • Flow cytometer

Procedure:

  • Cell Preparation and Staining:

    • Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Wash the cells with sterile PBS and resuspend at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI medium. Incubate on ice for 5 minutes.

    • Wash the cells twice with complete RPMI medium to remove unbound CFSE.

  • Cell Culture and Treatment:

    • Resuspend the CFSE-labeled cells in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10^5 cells/well).

    • Prepare serial dilutions of this compound in complete RPMI medium. Add 50 µL of the this compound dilutions to the appropriate wells. A suggested starting range is 10 nM to 100 µM.

    • Include the following controls:

      • Unstimulated Control: Cells with medium only.

      • Positive Control (Stimulated): Cells with activator and vehicle (e.g., DMSO) only.

    • Add the T-cell activator (e.g., anti-CD3/CD28 beads or soluble antibodies) to the appropriate wells.

    • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • After incubation, harvest the cells from each well.

    • Wash the cells with PBS containing 2% FBS.

    • Resuspend the cells in an appropriate buffer for flow cytometry.

    • Acquire data on a flow cytometer, measuring the CFSE fluorescence intensity. Proliferation is indicated by a decrease in CFSE intensity as the dye is distributed among daughter cells.

    • Analyze the data to determine the percentage of proliferating cells in each condition.

Protocol 2: this compound-Induced T-Cell Apoptosis Assay

This protocol describes the detection of apoptosis in T-cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Isolated T-cells or a T-cell line (e.g., Jurkat)

  • Complete RPMI-1640 medium

  • T-cell activation stimulus (e.g., anti-CD3/anti-CD28 antibodies)

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed T-cells at a density of 0.5-1 x 10^6 cells/mL in a culture plate.

    • Treat the cells with the desired concentrations of this compound (e.g., 1-50 µM) in the presence of a T-cell activation stimulus.

    • Include an untreated control and a positive control for apoptosis if available.

    • Incubate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Staining:

    • Harvest the cells by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Identify cell populations:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the extent of this compound-induced apoptosis.

Mandatory Visualizations

Azathioprine_Signaling_Pathway AZA This compound MP 6-Mercaptopurine (6-MP) AZA->MP Metabolism TGNs 6-Thioguanine Nucleotides (6-TGNs) MP->TGNs Metabolism ThioGTP 6-Thio-GTP TGNs->ThioGTP DNA_RNA DNA/RNA Synthesis TGNs->DNA_RNA Inhibition Rac1_GTP Rac1-GTP (Active) ThioGTP->Rac1_GTP Inhibition Proliferation T-Cell Proliferation DNA_RNA->Proliferation CD28 CD28 Co-stimulation CD28->Rac1_GTP Activation Downstream Downstream Signaling (e.g., NF-κB, Bcl-xL) Rac1_GTP->Downstream Rac1_GDP Rac1-GDP (Inactive) Apoptosis T-Cell Apoptosis Downstream->Apoptosis Inhibition of anti-apoptotic signals TCell_Suppression_Workflow start Start isolate_cells Isolate T-Cells or PBMCs start->isolate_cells stain_cells Label cells with proliferation dye (e.g., CFSE) isolate_cells->stain_cells plate_cells Plate cells in 96-well plate stain_cells->plate_cells add_aza Add serial dilutions of this compound plate_cells->add_aza add_stim Add T-Cell activation stimulus add_aza->add_stim incubate Incubate for 3-5 days add_stim->incubate harvest_cells Harvest and stain cells (e.g., with Annexin V/PI for apoptosis) incubate->harvest_cells facs Analyze by Flow Cytometry harvest_cells->facs analyze Quantify proliferation/ apoptosis facs->analyze end End analyze->end

References

Application Notes and Protocols for Establishing a Murine Model of Azathioprine Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azathioprine (AZA) is a prodrug with potent immunosuppressive properties, widely used in organ transplantation and autoimmune diseases. It is a purine analog that, once converted to its active metabolites, primarily 6-thioguanine nucleotides (6-TGNs), interferes with DNA synthesis, particularly in rapidly dividing cells like lymphocytes.[1][2] However, a significant challenge in AZA therapy is the development of resistance, which can be primary (pre-existing) or acquired. Establishing a robust murine model of AZA resistance is crucial for understanding the underlying molecular mechanisms, identifying biomarkers of resistance, and developing novel therapeutic strategies to overcome it.

These application notes provide detailed protocols for inducing and characterizing this compound resistance in murine models. Two primary approaches are outlined: a dose-escalation model in wild-type mice to induce acquired resistance, and the use of a genetically engineered mouse model (GEMM) with inherent resistance.

Key Signaling Pathway: this compound Metabolism

The metabolic pathway of this compound is central to both its efficacy and potential for resistance. AZA is a prodrug that is converted to 6-mercaptopurine (6-MP).[3][4] 6-MP is then metabolized through three competing enzymatic pathways. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) converts 6-MP into 6-thioinosine monophosphate (6-TIMP), which is further metabolized to the active cytotoxic 6-TGNs.[3] Conversely, thiopurine S-methyltransferase (TPMT) methylates 6-MP to the inactive 6-methylmercaptopurine (6-MMP). Xanthine oxidase (XO) also inactivates 6-MP by converting it to 6-thiouric acid. Alterations in the activity of these enzymes, particularly TPMT, can significantly impact the levels of active 6-TGNs, leading to variations in drug response and resistance.

Azathioprine_Metabolism cluster_enzymes AZA This compound (AZA) MP 6-Mercaptopurine (6-MP) AZA->MP AZA->MP Non-enzymatic & GSTs TIMP 6-Thioinosine monophosphate (6-TIMP) MP->TIMP MP->TIMP HPRT MMP 6-Methylmercaptopurine (6-MMP) (Inactive Metabolite) MP->MMP MP->MMP TPMT TUA 6-Thiouric Acid (Inactive Metabolite) MP->TUA MP->TUA XO TGNs 6-Thioguanine nucleotides (6-TGNs) (Active Metabolites) TIMP->TGNs TIMP->TGNs IMPDH & others TIMP->MMP via 6-Methylthioinosine monophosphate GST GSTs HPRT HPRT TPMT1 TPMT TPMT2 TPMT XO XO IMPDH IMPDH

Caption: this compound Metabolic Pathway.

Experimental Protocols

Protocol 1: Induction of Acquired this compound Resistance in Wild-Type Mice

This protocol describes a dose-escalation strategy to induce acquired resistance to this compound in a standard wild-type mouse strain (e.g., C57BL/6 or BALB/c).

Experimental Workflow:

Caption: Workflow for Inducing Acquired AZA Resistance.

Materials:

  • Wild-type mice (e.g., C57BL/6), 6-8 weeks old

  • This compound powder (for oral gavage or dissolution in drinking water)

  • Vehicle (e.g., 0.5% carboxymethylcellulose for gavage, or sterile water)

  • Standard laboratory equipment for animal handling, blood collection, and tissue processing

Procedure:

  • Animal Acclimatization and Baseline:

    • Acclimatize mice for at least one week before the start of the experiment.

    • Collect baseline blood samples via tail vein for a complete blood count (CBC) and liver function tests (LFTs).

  • Dose Escalation Regimen:

    • Begin with a low, sub-therapeutic dose of this compound. A starting dose of 1-5 mg/kg/day is often used.

    • Administer AZA daily via oral gavage or in the drinking water. Administration in drinking water can be estimated at 6-20 mg/kg/day for a 50 mg/L solution.

    • Monitor mice daily for signs of toxicity, including weight loss, piloerection, and lethargy.

    • Perform weekly blood draws to monitor for myelosuppression (leukopenia, thrombocytopenia) and hepatotoxicity.

    • If no significant toxicity is observed after 1-2 weeks, increase the dose by a predetermined increment (e.g., 5 mg/kg).

    • Continue this dose escalation until a target therapeutic dose is reached (e.g., 20-40 mg/kg/day) or signs of resistance (lack of myelosuppression at a dose that is toxic to naive mice) are observed.

  • Confirmation of Resistance:

    • Once mice tolerate a therapeutic dose of AZA without significant myelosuppression, resistance can be confirmed.

    • A control group of age-matched, AZA-naive mice should be treated with the same therapeutic dose to demonstrate the expected toxic effects.

    • Resistance is established if the experimental group shows significantly less of a decrease in white blood cell and platelet counts compared to the naive control group.

  • Mechanism Investigation:

    • At the end of the study, euthanize mice and collect tissues (spleen, liver, bone marrow) for further analysis.

    • Perform quantitative PCR (qPCR) to assess the gene expression levels of key metabolic enzymes like Tpmt and Hprt.

    • Conduct enzymatic assays to measure the activity of TPMT in liver or red blood cells.

Data Presentation:

ParameterNaive Control Group (Therapeutic Dose)AZA-Resistant Group (Therapeutic Dose)
Initial AZA Dose N/A1-5 mg/kg/day
Final AZA Dose 20-40 mg/kg/day20-40 mg/kg/day
Treatment Duration 1-2 weeks6-8 weeks (dose escalation)
Change in Body Weight Report % changeReport % change
White Blood Cell Count Report absolute and % changeReport absolute and % change
Platelet Count Report absolute and % changeReport absolute and % change
ALT/AST Levels Report absolute and % changeReport absolute and % change
Tpmt Gene Expression Report relative expressionReport relative expression
TPMT Enzyme Activity Report activity unitsReport activity units
Protocol 2: Utilizing a Genetically Engineered Mouse Model (GEMM) of this compound Resistance

This protocol utilizes a genetically modified mouse model with inherent resistance to this compound, such as a Tpmt knockout or a mismatch repair (MMR) deficient (e.g., Msh2 knockout) mouse model. These models are valuable for studying specific mechanisms of resistance.

Experimental Workflow:

Caption: Workflow for AZA Resistance Study in a GEMM.

Materials:

  • Genetically engineered mice (e.g., Tpmt knockout) and wild-type littermate controls

  • This compound powder

  • Vehicle

  • Standard laboratory equipment

Procedure:

  • Animal Preparation:

    • Breed or obtain the desired GEMM and wild-type control mice.

    • Perform genotyping to confirm the genetic status of each animal.

  • Treatment Protocol:

    • Treat both GEMM and wild-type mice with a fixed therapeutic dose of this compound (e.g., 20-40 mg/kg/day).

    • Include vehicle-treated control groups for both genotypes.

    • Administer the drug and vehicle for a predetermined period (e.g., 4-8 weeks).

  • Monitoring and Endpoint Analysis:

    • Monitor mice daily for clinical signs of toxicity.

    • Perform weekly blood collections for CBC and LFTs.

    • At the study endpoint, euthanize the animals and collect blood and tissues for analysis.

  • Comparative Analysis:

    • Compare the survival rates between the AZA-treated GEMM and wild-type groups.

    • Analyze and compare the hematological and biochemical parameters to assess the degree of resistance in the GEMM.

    • Perform histopathological examination of tissues like the spleen, liver, and bone marrow to evaluate for drug-induced changes.

Data Presentation:

ParameterWild-Type + VehicleWild-Type + AZAGEMM + VehicleGEMM + AZA
AZA Dose 0 mg/kg/daye.g., 20 mg/kg/day0 mg/kg/daye.g., 20 mg/kg/day
Treatment Duration e.g., 4 weekse.g., 4 weekse.g., 4 weekse.g., 4 weeks
Survival Rate Report % survivalReport % survivalReport % survivalReport % survival
White Blood Cell Count Report absolute countReport absolute countReport absolute countReport absolute count
Platelet Count Report absolute countReport absolute countReport absolute countReport absolute count
ALT/AST Levels Report U/LReport U/LReport U/LReport U/L
Spleen Histopathology Describe findingsDescribe findingsDescribe findingsDescribe findings

Conclusion

The protocols outlined provide a framework for establishing and characterizing murine models of this compound resistance. The choice between an acquired resistance model and a genetically engineered model will depend on the specific research questions being addressed. Careful monitoring of hematological and biochemical parameters is essential for both models to accurately assess the development and degree of resistance. These models are invaluable tools for advancing our understanding of this compound resistance and for the preclinical evaluation of novel therapeutic strategies.

References

Application Notes and Protocols for Utilizing Azathioprine in Xenograft Models of Autoimmune Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azathioprine, an imidazolyl derivative of 6-mercaptopurine, is a potent immunomodulatory agent widely employed in the management of autoimmune diseases and the prevention of organ transplant rejection.[1][2] Its mechanism of action primarily involves the inhibition of purine synthesis, which is essential for the proliferation of rapidly dividing cells like lymphocytes.[3][4] By interfering with DNA and RNA synthesis, this compound effectively suppresses the immune response, making it a valuable tool for studying and potentially treating various autoimmune conditions.[2] Xenograft models, particularly those utilizing humanized mice, offer a powerful preclinical platform to investigate the efficacy and mechanisms of action of immunomodulatory drugs like this compound in a system that more closely mimics human immunity.

These application notes provide detailed protocols for the use of this compound in xenograft models of common autoimmune diseases, including Graft-versus-Host Disease (GVHD), Systemic Lupus Erythematosus (SLE), Rheumatoid Arthritis (RA), and Multiple Sclerosis (MS). The protocols cover the establishment of the xenograft models, administration of this compound, and methods for the quantitative assessment of its therapeutic effects.

Mechanism of Action of this compound

This compound is a prodrug that is converted to its active metabolite, 6-mercaptopurine (6-MP), in the body. 6-MP is then further metabolized into thioguanine nucleotides (TGNs), which are incorporated into DNA and RNA, thereby inhibiting cell division. This antiproliferative effect is particularly potent on activated T and B lymphocytes, which are key drivers of autoimmune pathology. A crucial aspect of this compound's immunosuppressive action is its interference with the CD28 costimulatory pathway in T cells. The metabolite 6-thioguanine triphosphate (6-Thio-GTP) binds to the small GTPase Rac1, preventing its activation. This blockade of Rac1 activation converts the costimulatory signal from CD28 into an apoptotic signal, leading to the elimination of activated T cells.

Data Presentation: Efficacy of this compound in Xenograft Models

The following tables summarize key quantitative data on the efficacy of this compound in various xenograft models of autoimmune disease.

Autoimmune Disease Model Animal Model This compound Dosage Key Efficacy Parameters Observed Effect
Graft-versus-Host Disease (GVHD) Humanized NSG mice (hPBMC transfer)1-5 mg/kg/day (oral gavage)- Clinical GVHD Score- Survival Rate- Histopathological Score (Skin, Liver, Lung)- Human CD45+ cell infiltration- Significant reduction in clinical GVHD score- Increased median survival- Reduced inflammatory infiltrates and tissue damage- Decreased infiltration of human T cells in target organs
Systemic Lupus Erythematosus (SLE) Humanized NSG mice (hPBMC from SLE patients)2-3 mg/kg/day (intraperitoneal)- Anti-dsDNA antibody titers- Proteinuria- Glomerulonephritis score- Splenomegaly- Reduction in anti-dsDNA antibody levels- Decreased proteinuria- Amelioration of kidney pathology- Reduced spleen weight
Rheumatoid Arthritis (RA) Humanized synovitis SCID mouse model1-2.5 mg/kg/day (oral gavage)- Paw swelling- Arthritis score- Histological assessment of joint inflammation and destruction- Pro-inflammatory cytokine levels (TNF-α, IL-6)- Reduced paw swelling and arthritis severity- Decreased synovial inflammation and cartilage erosion- Lowered systemic and local levels of TNF-α and IL-6
Multiple Sclerosis (MS) Humanized B2m-NOG mice (hPBMC from MS patients)2-3 mg/kg/day (oral gavage)- Clinical score (EAE)- CNS inflammatory lesions- T-cell infiltration in the CNS- Demyelination score- Delayed onset and reduced severity of clinical signs- Decreased number and size of inflammatory infiltrates in the brain and spinal cord- Reduced infiltration of human CD4+ and CD8+ T cells- Less severe demyelination

Experimental Protocols

General Guidelines for this compound Administration in Mice

Preparation of this compound Solution: this compound can be administered via oral gavage or intraperitoneal injection. For oral administration, this compound powder can be suspended in a vehicle such as vegetable oil or 0.5% carboxymethylcellulose. For intraperitoneal injection, a sterile solution can be prepared in phosphate-buffered saline (PBS). The concentration should be calculated based on the desired dosage and the average weight of the mice.

Dosage and Administration Schedule: The typical therapeutic dose of this compound in mice ranges from 1 to 5 mg/kg body weight per day. However, toxicity studies have used doses up to 200 mg/kg. It is crucial to perform a dose-response study to determine the optimal therapeutic window for a specific model, balancing efficacy with potential toxicity, such as weight loss and myelosuppression. Treatment is typically initiated at the time of disease induction or upon the appearance of initial clinical signs and continued daily for the duration of the experiment.

Protocol for a Xenograft Model of Graft-versus-Host Disease (GVHD)

Model Establishment:

  • Use immunodeficient mice such as NOD-scid IL2Rγ-null (NSG) mice.

  • Irradiate recipient mice with a sublethal dose (e.g., 2.5 Gy) to facilitate engraftment.

  • Inject 1-2 x 10^6 human peripheral blood mononuclear cells (hPBMCs) intravenously into the tail vein of the recipient mice.

  • Monitor the mice for the development of GVHD, which typically occurs within 2-4 weeks.

This compound Treatment:

  • Begin daily oral gavage of this compound (1-5 mg/kg) on the day of hPBMC transfer.

  • A control group should receive the vehicle only.

Assessment of Efficacy:

  • Clinical Scoring: Monitor mice daily for weight loss, posture, activity, fur texture, and skin integrity. A scoring system can be used to quantify disease severity.

  • Survival Analysis: Record survival data and generate Kaplan-Meier survival curves.

  • Histopathology: At the experimental endpoint, collect tissues (skin, liver, lungs, and gut) for histological analysis. Tissues should be fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). A pathologist should score the tissues for signs of GVHD, such as inflammatory cell infiltration and tissue damage.

  • Flow Cytometry: Analyze peripheral blood and spleen for the presence and activation status of human immune cells (e.g., CD4+, CD8+ T cells).

Protocol for a Humanized Mouse Model of Systemic Lupus Erythematosus (SLE)

Model Establishment:

  • Use immunodeficient mice (e.g., NSG).

  • Inject hPBMCs isolated from SLE patients intravenously into the recipient mice.

  • Monitor for signs of lupus-like disease, including proteinuria and the development of autoantibodies.

This compound Treatment:

  • Initiate daily intraperitoneal injections of this compound (2-3 mg/kg) one week after hPBMC transfer.

  • Include a vehicle-treated control group.

Assessment of Efficacy:

  • Autoantibody Levels: Collect serum periodically to measure anti-dsDNA antibody titers using ELISA.

  • Kidney Function: Monitor for proteinuria using urine test strips. At the endpoint, perform histological analysis of the kidneys to assess for glomerulonephritis.

  • Flow Cytometry: Analyze splenocytes to characterize B cell and T cell populations. Specific flow cytometry panels can be used to identify different immune cell subsets.

Protocol for a Humanized Synovitis Model of Rheumatoid Arthritis (RA)

Model Establishment:

  • Use severe combined immunodeficient (SCID) mice.

  • Implant a sterile sponge containing human cartilage subcutaneously on one flank of the mouse.

  • Two weeks later, implant a second sponge containing human cartilage and rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) on the contralateral flank.

This compound Treatment:

  • Start daily oral gavage of this compound (1-2.5 mg/kg) on the day of the second implantation.

  • Maintain a vehicle-treated control group.

Assessment of Efficacy:

  • Macroscopic Evaluation: Monitor for signs of inflammation at the implantation sites.

  • Histopathology: At the end of the study, excise the implants and surrounding tissue for H&E staining to assess synovial inflammation, pannus formation, and cartilage destruction.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the serum or in the tissue homogenates from the implantation sites using ELISA or multiplex assays.

Protocol for a Humanized Mouse Model of Multiple Sclerosis (MS)

Model Establishment:

  • Use severely immunodeficient B2m-NOG mice.

  • Transplant hPBMCs from HLA-DRB1-genotyped MS patients into the recipient mice.

  • For an enhanced model, induce experimental autoimmune encephalomyelitis (EAE) by immunization with a myelin-specific peptide.

This compound Treatment:

  • Administer this compound (2-3 mg/kg) daily by oral gavage, starting at the time of hPBMC transfer or at the onset of clinical signs of EAE.

  • Include a vehicle-treated control group.

Assessment of Efficacy:

  • Clinical Scoring: Monitor mice for clinical signs of EAE, such as tail limpness and limb paralysis, using a standardized scoring system.

  • Histopathology: At the experimental endpoint, perfuse the mice and collect the brain and spinal cord for histological analysis of inflammatory infiltrates and demyelination (e.g., using Luxol Fast Blue staining).

  • Flow Cytometry: Analyze immune cells isolated from the central nervous system (CNS) to quantify the infiltration of human T cell subsets.

Mandatory Visualizations

G cluster_0 This compound Metabolism and Action cluster_1 T-Cell Activation Pathway AZA This compound MP 6-Mercaptopurine (6-MP) AZA->MP Conversion TGN Thioguanine Nucleotides (TGNs) MP->TGN Metabolism DNA_RNA DNA/RNA Synthesis Inhibition TGN->DNA_RNA Rac1 Rac1 TGN->Rac1 Inhibits Activation (binds instead of GTP) TCR T-Cell Receptor (TCR) TCR->Rac1 Signal 1 CD28 CD28 CD28->Rac1 Signal 2 (Costimulation) Apoptosis T-Cell Apoptosis Rac1->Apoptosis Apoptotic Signal Proliferation T-Cell Proliferation Rac1->Proliferation

Caption: this compound's mechanism of action on T-cell activation.

G cluster_0 Model Establishment cluster_1 Treatment and Monitoring cluster_2 Efficacy Assessment Start Start Irradiate Sublethal Irradiation of NSG Mouse Start->Irradiate Inject_PBMC Inject Human PBMCs Irradiate->Inject_PBMC Engraftment Engraftment & GVHD Development Inject_PBMC->Engraftment Treatment Daily this compound (or Vehicle) Engraftment->Treatment Monitor_Clinical Monitor Clinical Score & Survival Treatment->Monitor_Clinical Endpoint Experimental Endpoint Monitor_Clinical->Endpoint Histopathology Histopathology (Skin, Liver, Lung) Endpoint->Histopathology Flow_Cytometry Flow Cytometry (Blood, Spleen) Endpoint->Flow_Cytometry

Caption: Experimental workflow for this compound in a GVHD xenograft model.

References

Application Notes and Protocols for Flow Cytometry Analysis of T-Cell Apoptosis Induced by Azathioprine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azathioprine is an immunosuppressive drug widely used in organ transplantation and for the treatment of autoimmune diseases.[1][2][3] Its therapeutic effect is largely attributed to its ability to induce apoptosis in activated T-lymphocytes, thereby dampening the immune response.[2][3] The primary active metabolite of this compound, 6-thioguanine triphosphate (6-Thio-GTP), integrates into the signaling pathways of T-cells, leading to programmed cell death.

Specifically, this compound-induced apoptosis is mediated through the inhibition of the small GTPase, Rac1. In activated T-cells, CD28 costimulation normally activates Rac1, which in turn promotes cell survival by upregulating anti-apoptotic proteins like Bcl-xL. This compound's metabolite, 6-Thio-GTP, binds to Rac1 and prevents its activation. This blockade of the Rac1 signaling pathway converts a survival signal into an apoptotic one, leading to the activation of the mitochondrial pathway of apoptosis.

Flow cytometry is a powerful technique to quantify the extent of apoptosis in a cell population. The use of Annexin V and Propidium Iodide (PI) staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.

These application notes provide a detailed protocol for the analysis of this compound-induced T-cell apoptosis using flow cytometry, along with a summary of expected quantitative outcomes and a diagram of the underlying signaling pathway.

Data Presentation

The following table summarizes representative quantitative data on the induction of apoptosis in CD4+ T-cells treated with this compound and its metabolite 6-mercaptopurine (6-MP). Data is presented as the percentage of Annexin V positive, Propidium Iodide negative T-cells, indicating early apoptosis.

Treatment ConditionConcentration (µM)% Apoptotic CD45RA+ T-cells (Annexin V+/PI-)% Apoptotic CD45RO+ T-cells (Annexin V+/PI-)
Control ( unstimulated)0~5%~10%
Stimulated (anti-CD3/CD28 + IL-2)0~10%~15%
Stimulated + this compound1~25%~30%
Stimulated + 6-Mercaptopurine (6-MP)1~30%~35%

Note: The data presented here are representative values synthesized from published literature and are intended for illustrative purposes. Actual results may vary depending on experimental conditions, cell donors, and specific reagents used.

Experimental Protocols

Materials
  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Ficoll-Paque PLUS

  • RosetteSep™ Human CD4+ T Cell Enrichment Cocktail

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • Human CD3 Monoclonal Antibody (clone OKT3)

  • Human CD28 Monoclonal Antibody (clone CD28.2)

  • Recombinant Human Interleukin-2 (IL-2)

  • This compound

  • 6-Mercaptopurine (6-MP)

  • Phosphate Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Protocol for T-Cell Isolation, Culture, and Treatment
  • Isolation of PBMCs : Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.

  • CD4+ T-Cell Enrichment : Isolate CD4+ T-cells from PBMCs using the RosetteSep™ Human CD4+ T Cell Enrichment Cocktail following the manufacturer's protocol.

  • Cell Culture and Stimulation :

    • Resuspend the enriched CD4+ T-cells in complete RPMI 1640 medium.

    • Coat a 24-well plate with anti-CD3 antibody (1 µg/mL) overnight at 4°C.

    • Wash the plate with PBS to remove unbound antibody.

    • Seed the CD4+ T-cells at a density of 1 x 10^6 cells/mL.

    • Add soluble anti-CD28 antibody (1 µg/mL) and IL-2 (20 U/mL) to the cell suspension.

  • This compound Treatment :

    • Prepare stock solutions of this compound and 6-MP in a suitable solvent (e.g., DMSO).

    • Add the desired concentrations of this compound or 6-MP to the stimulated T-cell cultures. Include a vehicle control (DMSO).

    • Incubate the cells for a designated time period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

Protocol for Annexin V and Propidium Iodide Staining
  • Cell Harvesting : After the incubation period, gently resuspend the cells and transfer them to 5 mL polystyrene tubes.

  • Washing : Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and decanting the supernatant.

  • Staining :

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis :

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Set up appropriate compensation controls for FITC and PI.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to distinguish between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Mandatory Visualization

Azathioprine_Apoptosis_Pathway cluster_cell T-Cell Aza This compound Metabolites 6-Mercaptopurine 6-Thioguanine (6-TG) Aza->Metabolites Metabolism ThioGTP 6-Thio-GTP Metabolites->ThioGTP Rac1_GDP Rac1-GDP (inactive) ThioGTP->Rac1_GDP Inhibits GTP loading TCR TCR-CD3 TCR->Rac1_GDP CD28 CD28 CD28->Rac1_GDP Co-stimulation Rac1_GTP Rac1-GTP (active) Rac1_GDP->Rac1_GTP GTP loading Survival Cell Survival (Bcl-xL, NF-κB) Rac1_GTP->Survival Apoptosis Mitochondrial Apoptosis Survival->Apoptosis Inhibits

Caption: this compound-induced T-cell apoptosis signaling pathway.

Flow_Cytometry_Workflow start Isolate Human CD4+ T-Cells stimulate Stimulate with anti-CD3/CD28 + IL-2 start->stimulate treat Treat with this compound (or vehicle control) stimulate->treat incubate Incubate for 72 hours treat->incubate harvest Harvest and Wash Cells incubate->harvest stain Stain with Annexin V-FITC and PI harvest->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Data for Apoptosis Quadrants acquire->analyze

Caption: Experimental workflow for flow cytometry analysis.

References

Application Notes & Protocols: In Vitro Assessment of Azathioprine's Effect on Cytokine Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Azathioprine (AZA) is a purine analog and a widely used immunosuppressive drug for preventing organ transplant rejection and treating autoimmune diseases.[1][2][3] Its therapeutic efficacy is largely attributed to its ability to modulate the immune response, a key component of which is the production of cytokines. Cytokines are signaling proteins that mediate inflammation and immune cell communication. Assessing the effect of this compound on cytokine production in vitro is crucial for understanding its mechanism of action, predicting patient responses, and developing novel immunomodulatory therapies.[4][5] These application notes provide detailed protocols and data interpretation guidelines for studying the in vitro effects of this compound on cytokine production.

Mechanism of Action: this compound and Cytokine Regulation this compound is a prodrug that is converted in the body to its active metabolite, 6-mercaptopurine (6-MP). 6-MP undergoes further metabolism to form thioguanine nucleotides (TGNs). These metabolites are responsible for the majority of this compound's immunosuppressive effects. The primary mechanisms include:

  • Inhibition of Purine Synthesis: TGNs interfere with the de novo synthesis of purines, which are essential building blocks for DNA and RNA. This disruption inhibits the proliferation of rapidly dividing cells, particularly lymphocytes, which are key producers of cytokines.

  • Induction of T-Cell Apoptosis: this compound can induce apoptosis (programmed cell death) in activated T-lymphocytes. One of its metabolites, 6-thioguanine triphosphate, can modulate the activation of the small GTPase Rac1, a protein involved in T-cell signaling, which in turn can trigger apoptosis. This reduction in T-cell numbers leads to a decrease in the overall production of cytokines.

The diagram below illustrates the metabolic pathway of this compound and its subsequent effect on T-cell function and cytokine production.

Azathioprine_Pathway AZA This compound MP 6-Mercaptopurine (6-MP) AZA->MP Metabolism TGNs Thioguanine Nucleotides (TGNs) MP->TGNs Metabolism Purine Inhibition of Purine Synthesis TGNs->Purine Apoptosis Induction of T-Cell Apoptosis (via Rac1) TGNs->Apoptosis DNA_RNA Disruption of DNA/RNA Synthesis Purine->DNA_RNA Proliferation Inhibition of Lymphocyte Proliferation DNA_RNA->Proliferation Cytokines Decreased Cytokine Production (e.g., IFN-γ, TNF-α, IL-2) Proliferation->Cytokines Apoptosis->Cytokines

This compound's mechanism of action on cytokine production.

Experimental Protocols

This section provides detailed methodologies for the in vitro assessment of this compound's effect on cytokine production from human peripheral blood mononuclear cells (PBMCs).

Protocol 1: Isolation of PBMCs from Whole Blood
  • Materials:

    • Ficoll-Paque PLUS

    • Phosphate Buffered Saline (PBS)

    • Heparinized whole blood

    • 50 mL conical tubes

    • Centrifuge

  • Procedure:

    • Dilute the heparinized blood 1:1 with PBS in a 50 mL conical tube.

    • Carefully layer 15 mL of Ficoll-Paque PLUS under the diluted blood, minimizing mixing.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • After centrifugation, a distinct layer of mononuclear cells (the "buffy coat") will be visible.

    • Carefully aspirate the upper layer (plasma) and transfer the buffy coat layer to a new 50 mL conical tube.

    • Wash the isolated cells by adding PBS up to 50 mL and centrifuging at 300 x g for 10 minutes.

    • Discard the supernatant and repeat the wash step.

    • Resuspend the final cell pellet in complete RPMI-1640 medium.

    • Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion.

Protocol 2: Cell Culture, Stimulation, and this compound Treatment
  • Materials:

    • Isolated PBMCs

    • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

    • 96-well cell culture plates

    • T-cell stimulants (e.g., anti-CD3/CD28 monoclonal antibodies or Phytohemagglutinin (PHA))

    • This compound stock solution

  • Procedure:

    • Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Plate 100 µL of the cell suspension into each well of a 96-well plate.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. A clinically relevant concentration to test is around 5 µM.

    • Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (medium only).

    • Prepare the T-cell stimulant. For example, pre-coat wells with anti-CD3 antibody (1 µg/mL) and add soluble anti-CD28 antibody (1 µg/mL) to the culture medium.

    • Add 50 µL of the stimulant to the wells. Include unstimulated control wells.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

Protocol 3: Cytokine Quantification

A. Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Quantification

  • Procedure:

    • After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.

    • Carefully collect the cell culture supernatants without disturbing the cell pellet.

    • Store supernatants at -80°C until analysis.

    • Quantify the concentration of specific cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-10, IL-13) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

B. Real-Time PCR (qPCR) for mRNA Expression Analysis

  • Procedure:

    • After collecting the supernatants, lyse the remaining cells in the wells using a suitable lysis buffer.

    • Extract total RNA from the cell lysates using an RNA extraction kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform qPCR using gene-specific primers for the target cytokines and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • Analyze the relative gene expression using the ΔΔCt method.

The following diagram outlines the general experimental workflow.

Experimental_Workflow Blood Whole Blood Sample Isolation PBMC Isolation (Ficoll Gradient) Blood->Isolation Culture Cell Culture & Plating (1x10^6 cells/mL) Isolation->Culture Treatment This compound Treatment (Dose-Response) Culture->Treatment Stimulation T-Cell Stimulation (e.g., anti-CD3/CD28) Treatment->Stimulation Incubation Incubation (48-72 hours) Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant Cells Harvest Cells Incubation->Cells ELISA ELISA (Protein Quantification) Supernatant->ELISA RNA_Extraction RNA Extraction Cells->RNA_Extraction Data_Analysis Data Analysis ELISA->Data_Analysis qPCR RT-qPCR (mRNA Quantification) RNA_Extraction->qPCR qPCR->Data_Analysis

General workflow for in vitro cytokine assessment.

Data Presentation

The following tables summarize the effects of this compound on the production of various cytokines as reported in the literature.

Table 1: Effect of this compound on T-Cell Cytokines in Stimulated PBMCs

CytokineCell TypeStimulantThis compound EffectReference
IFN-γ CD4+ T-cellsanti-CD3/CD28↓ Significantly Decreased
IFN-γ PBMCsConcanavalin A↓ Decreased
IL-10 CD4+ T-cellsanti-CD3/CD28↔ No Significant Variation
IL-2 T-cellsanti-CD3/CD80↔ No modulation of inhibitory effect
IL-6 MonocytesLPS / None↔ No Significant Change
sIL-2R Serum-↔ No Significant Change

Table 2: Effect of this compound and 6-Mercaptopurine on Cytokines in Nasal Polyp Organ Cultures

CytokineMeasurementTreatmentEffect vs. ControlReference
TNF-α mRNAAZA & 6-MP↓ Significantly Lower
IL-2 mRNAAZA & 6-MP↓ Significantly Lower
IL-2 Protein (ELISA)AZA & 6-MP↓ Significantly Lower
IL-4 mRNAAZA & 6-MP↓ Significantly Lower
IL-5 mRNAAZA & 6-MP↓ Significantly Lower
IL-13 mRNAAZA & 6-MP↓ Significantly Lower
IL-13 Protein (ELISA)AZA & 6-MP↓ Significantly Lower

AZA: this compound; 6-MP: 6-Mercaptopurine; ↓: Decrease; ↔: No significant change.

Application Notes

  • Predicting Clinical Response: In vitro studies have shown that the degree of IFN-γ production inhibition by this compound in stimulated CD4+ T-cells correlates with the clinical response in patients with Crohn's disease. This suggests that such in vitro assays could be developed as a non-invasive biomarker to predict which patients are likely to benefit from this compound therapy.

  • Dose Optimization: By testing a range of this compound concentrations, these in vitro models can help to identify the optimal therapeutic window for achieving immunosuppression while potentially minimizing toxicity.

  • Drug Screening: The described protocols can be adapted to screen new chemical entities for their immunomodulatory effects on cytokine production, providing a valuable tool in the early stages of drug development.

  • Mechanistic Studies: These assays are fundamental for dissecting the molecular pathways through which this compound and other immunosuppressants exert their effects on different immune cell subsets and their cytokine profiles. For instance, studies have used these methods to show that this compound's major mode of action is not the inhibition of IL-2 production.

References

Application Notes and Protocols: Investigating the Combination of Azathioprine and Mycophenolate Mofetil in Murine Models of Lupus Nephritis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lupus nephritis (LN) is a severe organ manifestation of systemic lupus erythematosus (SLE) and a major cause of morbidity and mortality. Immunosuppressive therapies are the cornerstone of LN management, with azathioprine (AZA) and mycophenolate mofetil (MMF) being two widely used agents for both induction and maintenance therapy. While clinical studies have extensively compared these drugs as monotherapies, preclinical investigation into their combined use in animal models of LN is notably absent in the current literature.

These application notes provide a comprehensive guide for researchers interested in exploring the potential synergistic or additive effects of combining AZA and MMF in established murine models of lupus nephritis. The rationale for this combination lies in their distinct, yet complementary, mechanisms of action targeting purine synthesis, a critical pathway for lymphocyte proliferation. A dual-pronged inhibition of this pathway could potentially offer enhanced efficacy, allow for dose reduction of individual agents, and mitigate toxicity.

This document outlines detailed protocols for utilizing the NZB/NZW F1 and MRL/lpr mouse models, proposed treatment regimens for combination therapy based on established monotherapy data, and key experimental endpoints for evaluating therapeutic outcomes.

Mechanism of Action: Targeting Purine Synthesis

Both this compound and mycophenolate mofetil disrupt the de novo pathway of purine synthesis, which is essential for the proliferation of lymphocytes, key mediators in the pathogenesis of lupus nephritis.

  • This compound (AZA): AZA is a prodrug that is converted non-enzymatically to 6-mercaptopurine (6-MP). 6-MP is then metabolized into thioguanine nucleotides (TGNs) and thio-inosine monophosphate (TIMP). TGNs are incorporated into DNA and RNA, leading to cytotoxicity, while TIMP inhibits several enzymes in the purine synthesis pathway, including phosphoribosyl pyrophosphate amidotransferase.

  • Mycophenolate Mofetil (MMF): MMF is a prodrug of mycophenolic acid (MPA). MPA is a potent, specific, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanosine nucleotides. As lymphocytes are highly dependent on the de novo pathway for purine synthesis, MPA has a relatively selective cytostatic effect on these cells.

The distinct targets of these two drugs within the purine synthesis pathway provide a strong rationale for investigating their combined therapeutic potential.

purine_synthesis_pathway cluster_guanine Guanosine Pathway cluster_adenine Adenosine Pathway PRPP PRPP PRA PRA PRPP->PRA Multiple Steps IMP Inosine Monophosphate (IMP) PRA->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH S_AMP Adenylosuccinate (S-AMP) IMP->S_AMP GMP Guanosine Monophosphate (GMP) XMP->GMP GTP GTP GMP->GTP dGTP dGTP GTP->dGTP DNA_RNA_G Guanine-based Nucleic Acids dGTP->DNA_RNA_G AMP Adenosine Monophosphate (AMP) S_AMP->AMP ATP ATP AMP->ATP dATP dATP ATP->dATP DNA_RNA_A Adenine-based Nucleic Acids dATP->DNA_RNA_A AZA This compound (via 6-MP metabolites) AZA->PRA Inhibits AZA->S_AMP Inhibits MMF Mycophenolate Mofetil (Mycophenolic Acid) MMF->XMP Inhibits

Figure 1: Inhibition of Purine Synthesis by AZA and MMF.

Experimental Protocols

Murine Models of Lupus Nephritis

Two of the most widely used spontaneous models of lupus nephritis are the NZB/NZW F1 and MRL/lpr mice.

  • NZB/NZW F1 Mice: These mice, a hybrid of New Zealand Black (NZB) and New Zealand White (NZW) strains, develop a disease that closely mimics human SLE. Female mice are more severely affected and develop autoantibodies (including anti-dsDNA) and fatal immune-complex glomerulonephritis. Disease typically becomes apparent between 5 and 7 months of age.

  • MRL/lpr Mice: These mice carry the lpr (lymphoproliferation) mutation, which results in a defect in the Fas gene, leading to deficient apoptosis of autoreactive lymphocytes. They develop massive lymphadenopathy, splenomegaly, arthritis, and severe immune-complex glomerulonephritis. Disease onset is earlier and more aggressive than in NZB/NZW F1 mice, typically appearing around 8-12 weeks of age.

Proposed Experimental Design and Workflow

A robust study design is crucial to evaluate the potential synergy of AZA and MMF. The following workflow is proposed for a therapeutic (as opposed to prophylactic) study.

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase (8-12 weeks) cluster_monitoring Monitoring cluster_endpoint Study Endpoint Animal_Model Select Model: NZB/NZW F1 (female, 20-24 wks) or MRL/lpr (female, 8-10 wks) Disease_Onset Confirm Disease Onset: Proteinuria > 100 mg/dL Animal_Model->Disease_Onset Randomization Randomize into Treatment Groups (n=10-15 per group) Disease_Onset->Randomization Dosing Daily Dosing Randomization->Dosing Group1 Group 1: Vehicle Control (e.g., CMC) Group2 Group 2: This compound (AZA) (e.g., 2 mg/kg/day, oral gavage) Group3 Group 3: Mycophenolate Mofetil (MMF) (e.g., 100 mg/kg/day, oral gavage) Group4 Group 4: AZA + MMF Combination (e.g., AZA 1 mg/kg + MMF 50 mg/kg) Weekly Weekly: - Body Weight - Proteinuria Dosing->Weekly Biweekly Bi-weekly/Monthly: - Serum Collection (retro-orbital)  for creatinine, BUN, anti-dsDNA Weekly->Biweekly Sacrifice Sacrifice at Study End Biweekly->Sacrifice Tissue_Collection Collect: - Kidneys (for histology & IHC) - Spleen (for flow cytometry) Sacrifice->Tissue_Collection

Figure 2: Proposed Experimental Workflow for Combination Therapy.

Drug Preparation and Administration
  • Vehicle: A common vehicle for oral administration of AZA and MMF is 0.5% carboxymethylcellulose (CMC) in sterile water.

  • This compound: A starting dose for monotherapy in mice is approximately 2 mg/kg/day. For a combination study, a lower dose of 1 mg/kg/day could be considered.

  • Mycophenolate Mofetil: A standard therapeutic dose in mice is around 100 mg/kg/day. For a combination study, a reduced dose of 50 mg/kg/day could be investigated.

  • Administration: Daily oral gavage is the recommended route of administration to ensure accurate dosing.

Monitoring and Endpoint Analysis

a. In-life Monitoring:

  • Proteinuria: A key indicator of nephritis severity. Urine should be collected weekly and proteinuria assessed using methods such as dipstick analysis or a Bradford assay.

  • Body Weight: Monitored weekly as an indicator of general health.

  • Serum Analysis: Blood should be collected at baseline and at regular intervals (e.g., every 2-4 weeks) to measure:

    • Blood Urea Nitrogen (BUN) and Serum Creatinine: To assess renal function.

    • Anti-dsDNA antibody titers: A hallmark of lupus autoimmunity, measured by ELISA.

b. Terminal Analysis:

  • Kidney Histopathology: At the end of the study, kidneys should be harvested, fixed in formalin, and embedded in paraffin. Sections should be stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess:

    • Glomerulonephritis (cellularity, mesangial expansion, crescent formation)

    • Tubulointerstitial inflammation

    • Vasculitis

  • Immunofluorescence: Frozen kidney sections should be stained for IgG and C3 complement deposition in the glomeruli.

  • Spleen Analysis: Spleens can be harvested to assess changes in immune cell populations (e.g., T cells, B cells, plasma cells) by flow cytometry.

Data Presentation

Quantitative data should be organized into clear tables to facilitate comparison between treatment groups. Below are template tables for recording key outcomes.

Table 1: Renal Function and Autoimmunity

Treatment GroupNBaseline Proteinuria (mg/dL)Final Proteinuria (mg/dL)Final Serum Creatinine (mg/dL)Final Anti-dsDNA Titer (U/mL)
Vehicle Control
AZA (2 mg/kg)
MMF (100 mg/kg)
AZA + MMF

Table 2: Kidney Histopathology Scores

Scoring system to be defined based on established methods (e.g., 0-4 scale for each parameter).

Treatment GroupNGlomerulonephritis ScoreInterstitial Inflammation ScoreIgG Deposition ScoreC3 Deposition Score
Vehicle Control
AZA (2 mg/kg)
MMF (100 mg/kg)
AZA + MMF

Conclusion

The combination of this compound and mycophenolate mofetil represents an unexplored but rational therapeutic strategy for lupus nephritis. The protocols and experimental design outlined in these application notes provide a framework for a systematic preclinical evaluation of this combination. Such studies are essential to determine if this dual-pronged approach to inhibiting purine synthesis can lead to improved outcomes in the treatment of this debilitating autoimmune disease. Careful consideration of dose-response relationships and potential toxicities will be critical in these investigations. The data generated from these preclinical models will be invaluable for informing the potential design of future clinical trials.

Application Notes and Protocols for the Experimental Use of Azathioprine in Systemic Lupus Erythematosus (SLE) Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azathioprine (AZA) is an immunosuppressive drug utilized in the management of autoimmune diseases, including Systemic Lupus Erythematosus (SLE) and in preventing organ transplant rejection.[1][2] It is a purine analog that functions as a prodrug, converting to its active metabolite, 6-mercaptopurine (6-MP), which in turn interferes with DNA synthesis, primarily in rapidly proliferating cells like lymphocytes.[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals studying the effects of this compound in the context of SLE.

Mechanism of Action in SLE

This compound exerts its immunosuppressive effects by inhibiting the proliferation of lymphocytes (both T and B cells), which are central to the pathogenesis of SLE.[2] After conversion to 6-MP, it is further metabolized into thiopurine nucleotides, such as 6-thioguanine nucleotides (6-TGNs). These metabolites are incorporated into DNA and RNA, leading to the disruption of nucleic acid synthesis and induction of apoptosis in activated T cells. This ultimately reduces the production of autoantibodies and dampens the overactive immune response characteristic of SLE.

Azathioprine_Mechanism_of_Action cluster_0 Cellular Uptake and Metabolism cluster_1 Immunosuppressive Effects AZA This compound (AZA) MP 6-Mercaptopurine (6-MP) AZA->MP Non-enzymatic conversion TGNs 6-Thioguanine Nucleotides (6-TGNs) MP->TGNs Multi-step enzymatic conversion Purine_Synthesis De Novo Purine Synthesis TGNs->Purine_Synthesis Inhibits DNA_RNA DNA/RNA Synthesis TGNs->DNA_RNA Incorporates into & Disrupts Apoptosis T-Cell Apoptosis TGNs->Apoptosis Induces (via Rac1 activation) Purine_Synthesis->DNA_RNA Lymphocyte T & B Lymphocyte Proliferation DNA_RNA->Lymphocyte Immune_Response Autoimmune Response Lymphocyte->Immune_Response Reduces Apoptosis->Lymphocyte Reduces

Fig. 1: Mechanism of Action of this compound.

Application Note 1: Clinical Studies in Lupus Nephritis

This compound has been extensively studied as both an induction and maintenance therapy for lupus nephritis, a severe manifestation of SLE. It is often used in combination with corticosteroids. While newer agents like mycophenolate mofetil (MMF) are often preferred for induction, this compound remains a crucial option, particularly for maintenance therapy and in specific patient populations, such as those planning pregnancy.

Data Presentation: Efficacy of this compound in Lupus Nephritis Clinical Trials

Study / TrialPatient PopulationTreatment RegimenKey OutcomesCitation
Mok et al.38 patients with pure membranous lupus nephropathyPrednisone + this compoundAt 12 months: 67% Complete Remission, 22% Partial Remission.
Ginzler et al.54 patients with severe renal or CNS involvementThis compound + PrednisoneImproved long-term survival (72% vs. 29% without AZA).
Barnett et al.47 patients with severe lupus nephritisThis compound + Prednisone5-year survival: 82%; 10-year survival: 74%.
Oelzner et al.61 SLE patientsThis compound (2 mg/kg/day) + low-dose Prednisolone (7-12 mg/day)Reduction in AZA dosage below 2 mg/kg/day was a predictor of disease flares.
ALMS Study (comparison)Patients with active lupus nephritisAZA as maintenance therapyAZA was less effective than MMF in maintaining renal response.

Experimental Protocol: Phase 3 Clinical Trial for this compound in Lupus Nephritis

This protocol is a generalized representation based on common elements of lupus nephritis trials.

  • Patient Selection:

    • Inclusion Criteria: Patients aged 18-65 years with a diagnosis of SLE according to ACR criteria and biopsy-proven active lupus nephritis (e.g., ISN/RPS Class III, IV, or V).

    • Exclusion Criteria: Severe chronic kidney disease (e.g., eGFR < 30 mL/min), pregnancy, lactation, known hypersensitivity to AZA, or significant leukopenia.

  • Study Design:

    • A multicenter, randomized, double-blind, active-comparator controlled trial.

    • Induction Phase (e.g., 6 months): Patients are randomized to receive either intravenous cyclophosphamide or MMF, along with a standardized tapering course of oral corticosteroids.

    • Maintenance Phase (e.g., 36 months): Patients who achieve a complete or partial renal response are re-randomized to receive either oral this compound (e.g., 1.5-2.5 mg/kg/day) or MMF, with continued low-dose corticosteroids.

  • Endpoints and Assessments:

    • Primary Endpoint: Time to treatment failure, defined as death, end-stage renal disease, sustained doubling of serum creatinine, or renal flare.

    • Secondary Endpoints: Proportion of patients achieving complete or partial renal remission, changes in proteinuria and serum creatinine, and adverse event rates.

    • Assessments: Conducted at baseline and at regular intervals (e.g., every 3 months). Includes physical examination, measurement of disease activity (e.g., SLEDAI), and laboratory tests (urinalysis, urine protein-to-creatinine ratio, serum creatinine, complement levels, anti-dsDNA antibodies, and complete blood count).

  • Statistical Analysis:

    • The primary endpoint is typically analyzed using a time-to-event method, such as a log-rank test and Cox proportional hazards modeling.

    • Secondary endpoints are compared between groups using appropriate statistical tests (e.g., chi-squared for proportions, t-tests or Wilcoxon rank-sum tests for continuous variables).

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_induction Induction Therapy (6 Months) cluster_maintenance Maintenance Therapy (36 Months) Screen Patient Screening (Inclusion/Exclusion Criteria) Enroll Informed Consent & Enrollment Screen->Enroll Induction High-Dose Corticosteroids + (IV Cyclophosphamide or MMF) Enroll->Induction Response Assess Renal Response (Complete/Partial) Induction->Response AZA_Arm This compound (2 mg/kg/day) FollowUp Long-Term Follow-Up (Monitor Endpoints) AZA_Arm->FollowUp Comparator_Arm Active Comparator (e.g., MMF) Comparator_Arm->FollowUp Response->AZA_Arm Responders Randomized Response->Comparator_Arm Responders Randomized Analysis Data Analysis FollowUp->Analysis

Fig. 2: Generalized Workflow for a Lupus Nephritis Clinical Trial.

Application Note 2: In Vitro Studies on Immune Cell Function

In vitro assays are essential for dissecting the specific cellular mechanisms of this compound. Studies have shown that this compound can suppress T cell-dependent antibody responses at low concentrations and has a differential effect on B cell activation pathways. These experiments typically involve isolating peripheral blood mononuclear cells (PBMCs) from SLE patients and healthy controls to assess the drug's impact on cell proliferation, cytokine production, and apoptosis.

Data Presentation: In Vitro Effects of this compound on Immune Cells

Assay TypeCell TypeMeasurementKey FindingCitation
Antibody ResponseMouse Spleen CellsPrimary in vitro antibody responseT cell-dependent antigen responses were suppressed by low AZA concentrations (50% inhibition at 0.01 µg/mL).
Antibody ResponseMouse Spleen CellsPrimary in vitro antibody responseT cell-independent antigen responses required 100-fold higher AZA concentrations for inhibition.
Apoptosis InductionT-cellsT-cell apoptosis6-thioguanine triphosphate (a metabolite) modulates Rac1 activation, inducing T-cell apoptosis.

Experimental Protocol: In Vitro T-Cell Proliferation Assay

  • Cell Isolation:

    • Isolate PBMCs from heparinized whole blood from SLE patients and healthy donors using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).

    • Resuspend cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and L-glutamine.

  • Cell Culture and Treatment:

    • Plate PBMCs in a 96-well flat-bottom plate at a density of 2 x 10^5 cells per well.

    • Prepare serial dilutions of this compound (e.g., from 0.001 µg/mL to 10 µg/mL) in complete medium. Add the drug to the appropriate wells.

    • Stimulate T-cell proliferation by adding a mitogen such as phytohemagglutinin (PHA) at 5 µg/mL or anti-CD3/CD28 beads. Include unstimulated and stimulated (no drug) controls.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Assessment (BrdU Assay):

    • 18-24 hours before the end of incubation, add 10 µM BrdU (Bromodeoxyuridine) to each well.

    • At the end of the incubation period, centrifuge the plate and remove the culture medium.

    • Fix the cells, permeabilize the membrane, and add an anti-BrdU peroxidase-conjugated antibody according to the manufacturer's protocol (e.g., ELISA-based colorimetric assay).

    • Add the substrate and measure the absorbance using a microplate reader at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition for each this compound concentration relative to the stimulated control.

    • Plot the dose-response curve and determine the IC50 (half-maximal inhibitory concentration) value.

InVitro_Workflow cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_assay Proliferation Assay Blood Collect Blood Sample (SLE Patient / Control) Isolate Isolate PBMCs (Ficoll Gradient) Blood->Isolate Plate Plate PBMCs in 96-well Plate Isolate->Plate Treat Add this compound (Serial Dilutions) Plate->Treat Stimulate Add Mitogen (e.g., PHA, anti-CD3/CD28) Treat->Stimulate Incubate Incubate for 72 hours Stimulate->Incubate BrdU Add BrdU Label Incubate->BrdU Assay Perform ELISA-based BrdU Assay BrdU->Assay Read Read Absorbance (Plate Reader) Assay->Read Analysis Data Analysis (Calculate IC50) Read->Analysis

Fig. 3: Workflow for an In Vitro T-Cell Proliferation Assay.

Application Note 3: Preclinical Studies in Animal Models of SLE

Animal models are indispensable for studying SLE pathogenesis and for the preclinical evaluation of therapeutic agents like this compound. Spontaneous mouse models, such as the New Zealand Black/White (NZB/W) F1 hybrid and the MRL/lpr strain, develop autoimmune features that closely resemble human SLE, including autoantibody production and immune complex-mediated glomerulonephritis.

Data Presentation: Effects of this compound in Murine Lupus Models

| Animal Model | Treatment Regimen | Key Findings | Citation | | :--- | :--- | :--- | :--- | :--- | | NZB/W F1 Mice | this compound treatment | Delays onset of proteinuria and prolongs survival. | | | MRL/lpr Mice | this compound treatment | Reduces lymphoproliferation, autoantibody levels (anti-dsDNA), and severity of nephritis. | | | Pristane-induced Lupus (BALB/c mice) | this compound treatment | Attenuates the production of autoantibodies and reduces immune complex deposition in the kidneys. | |

Experimental Protocol: In Vivo Efficacy Study in NZB/W F1 Mice

  • Animals:

    • Female NZB/W F1 mice, which spontaneously develop a severe lupus-like disease.

    • House animals in a specific-pathogen-free facility. Begin treatment at an age when disease is imminent but not yet severe (e.g., 16-20 weeks).

  • Study Groups:

    • Group 1: Vehicle Control (e.g., saline or appropriate vehicle, administered daily by oral gavage).

    • Group 2: this compound (e.g., 2-4 mg/kg/day, administered daily by oral gavage).

    • Group 3: Positive Control (e.g., cyclophosphamide, administered intraperitoneally once weekly).

    • Randomly assign 10-15 mice per group.

  • Treatment and Monitoring:

    • Administer treatments for a predefined period (e.g., 12-16 weeks).

    • Monitor body weight weekly.

    • Monitor proteinuria weekly or bi-weekly using urine dipsticks or albumin-to-creatinine ratio measurements.

    • Collect blood samples via tail or retro-orbital bleed at baseline and at the end of the study to measure serum levels of anti-dsDNA antibodies and creatinine.

  • Terminal Procedures and Tissue Analysis:

    • At the end of the study, euthanize mice and collect blood for final analysis.

    • Harvest kidneys and spleen.

    • Fix one kidney in 10% formalin for histopathological analysis (e.g., H&E and PAS staining) to score glomerulonephritis severity.

    • Embed the other kidney in OCT compound and freeze for immunofluorescence staining to detect immune complex (IgG and C3) deposition.

    • Analyze spleen for lymphocyte populations (e.g., T cells, B cells, plasma cells) using flow cytometry.

  • Data Analysis:

    • Compare proteinuria levels, serum anti-dsDNA titers, and kidney pathology scores between groups using ANOVA or Kruskal-Wallis tests.

    • Analyze survival data using Kaplan-Meier curves and the log-rank test.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring (12-16 Weeks) cluster_endpoint Endpoint Analysis Animals Acquire NZB/W F1 Mice (e.g., 16 weeks old) Randomize Randomize into Groups (Vehicle, AZA, Positive Control) Animals->Randomize Admin Daily Drug Administration Randomize->Admin Monitor Monitor Body Weight, Proteinuria Admin->Monitor Blood Periodic Blood Collection (anti-dsDNA, Creatinine) Admin->Blood Euthanize Euthanize & Collect Tissues Monitor->Euthanize End of Study Blood->Euthanize End of Study Histo Kidney Histopathology & Immunofluorescence Euthanize->Histo Flow Spleen Flow Cytometry Euthanize->Flow Analysis Statistical Analysis (Compare Groups, Survival Curve) Histo->Analysis Flow->Analysis

Fig. 4: Workflow for an In Vivo Study in a Murine Lupus Model.

References

Application Notes and Protocols for Azathioprine Administration in Preclinical Heart Transplant Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azathioprine is a purine synthesis inhibitor widely used as an immunosuppressant to prevent organ transplant rejection.[1] It is a prodrug that is converted to its active metabolite, 6-mercaptopurine (6-MP), which then interferes with DNA synthesis, primarily in proliferating lymphocytes.[2][3] This document provides detailed application notes and protocols for the administration of this compound in preclinical heart transplant models, including quantitative data on its use in various animal models, detailed experimental procedures, and visualizations of its mechanism of action and experimental workflows.

Data Presentation

The following tables summarize the quantitative data on this compound administration and its effects on graft survival in various preclinical heart transplant models.

Table 1: this compound Administration in Rat Heterotopic Heart Transplant Models

Donor StrainRecipient StrainThis compound (AZA) Dose & RegimenOther Agents & DoseMean Survival Time (MST) in DaysReference
UnspecifiedUnspecifiedNot specifiedNone (Control)6[4]
UnspecifiedUnspecifiedNot specifiedThis compound alone6[4]
UnspecifiedUnspecifiedNot specifiedAZA + Methylprednisolone7
UnspecifiedUnspecifiedNot specifiedAZA + Promethazine hydrochloride15
UnspecifiedUnspecifiedAZA administered for 12 daysSodium salicylate (continuous)All hearts beating at 50 days
DAWFNot specifiedCyclosporine A + MethylprednisoloneSignificantly reduced adventitial inflammation and intimal thickness compared to no immunosuppression

Table 2: this compound Administration in Mouse Heart Transplant Models

Donor StrainRecipient StrainThis compound (AZA) Dose & RegimenOther Agents & DoseMean Survival Time (MST) in DaysReference
C57BL/6BALB/cData not available in the searched literature---
BALB/cC57BL/6Data not available in the searched literature---

Note: While studies on this compound in mice exist, specific dosage and survival data in cardiac allograft models were not prominently available in the searched literature. Dosages in non-transplant mouse studies ranged from 6-20 mg/kg/day orally.

Table 3: this compound Administration in Pig and Primate Heart Transplant Models

Model TypeDonor SpeciesRecipient SpeciesThis compound (AZA) Dose & RegimenOther Agents & DoseMean Survival Time (MST) in DaysReference
XenograftCynomolgus MonkeyBaboonNot specifiedCyclosporine + Steroids + Antithymocyte globulin84
AllograftPigPigData not available in the searched literature---

Note: Specific dosages for this compound in porcine cardiac allograft models were not detailed in the provided search results. The primate study cited is a xenograft model.

Experimental Protocols

Protocol 1: Heterotopic Heart Transplantation in the Rat (Abdominal Aorta and Vena Cava Anastomosis)

This protocol is a standard and widely used method for assessing cardiac allograft rejection and the efficacy of immunosuppressive agents.

Materials:

  • Donor and recipient rats (e.g., Lewis, Brown Norway, DA, Wistar Furth strains)

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope

  • Microsurgical instruments

  • Heparin

  • Cold saline solution (4°C)

  • Sutures (e.g., 8-0 or 10-0 nylon)

  • This compound solution for injection or oral gavage

Procedure:

  • Anesthesia: Anesthetize both the donor and recipient rats using isoflurane.

  • Donor Heart Procurement:

    • Administer heparin (e.g., 500 IU) intravenously to the donor rat.

    • Perform a midline laparotomy and thoracotomy.

    • Ligate the superior and inferior vena cava.

    • Perfuse the heart with cold saline solution via the aorta to arrest it in diastole.

    • Excise the heart by transecting the aorta, pulmonary artery, and pulmonary veins.

    • Store the donor heart in cold saline solution.

  • Recipient Preparation:

    • Perform a midline laparotomy in the recipient rat.

    • Expose the abdominal aorta and inferior vena cava.

    • Gently dissect and isolate a segment of the aorta and vena cava below the renal vessels.

  • Anastomosis:

    • Perform an end-to-side anastomosis of the donor aorta to the recipient's abdominal aorta using a fine suture.

    • Perform an end-to-side anastomosis of the donor pulmonary artery to the recipient's inferior vena cava.

  • Reperfusion:

    • Release the vascular clamps to allow blood flow into the transplanted heart.

    • A successfully transplanted heart will begin to beat spontaneously.

  • Closure: Close the abdominal wall in layers.

  • Post-operative Care:

    • Provide analgesia as required.

    • Monitor the recipient for signs of distress.

    • Palpate the abdomen daily to assess the beating of the transplanted heart. Cessation of heartbeat indicates graft rejection.

Protocol 2: this compound Administration

Formulation:

  • For oral administration, this compound tablets can be crushed and suspended in a suitable vehicle like sterile water or 0.5% methylcellulose.

  • For intraperitoneal or intravenous injection, a commercially available injectable formulation should be used or the powder can be dissolved in a sterile, buffered solution.

Administration:

  • Route: Oral gavage is a common and less stressful method for daily administration in rodents. Intraperitoneal injection is another viable option.

  • Dosage: Dosages can vary significantly based on the animal model and the combination of other immunosuppressants. Based on the literature, a starting point for rats could be in the range of 2-5 mg/kg/day. For mice, dosages of 6-20 mg/kg/day have been used in other contexts.

  • Timing: Administration should typically begin on the day of transplantation and continue daily for the duration of the study.

Protocol 3: Assessment of Cardiac Allograft Rejection

1. Daily Palpation:

  • The most straightforward method for assessing graft function in heterotopic heart transplant models is daily abdominal palpation to confirm the presence of a heartbeat. Cessation of the heartbeat is considered the primary endpoint for graft survival.

2. Histological Analysis:

  • At the time of graft failure or at the end of the study, the transplanted heart should be explanted, fixed in 10% buffered formalin, and embedded in paraffin.

  • Sections should be stained with Hematoxylin and Eosin (H&E).

  • Rejection is graded based on the International Society for Heart and Lung Transplantation (ISHLT) grading system, which assesses the degree of mononuclear cell infiltration, myocyte damage, and vasculitis.

ISHLT Cellular Rejection Grades (Simplified):

  • Grade 0R: No rejection

  • Grade 1R (Mild): Interstitial and/or perivascular infiltrate with up to 1 focus of myocyte damage.

  • Grade 2R (Moderate): Two or more foci of infiltrate with associated myocyte damage.

  • Grade 3R (Severe): Diffuse infiltrate with multiple foci of myocyte damage, with or without edema, hemorrhage, or vasculitis.

3. Immunological Assays:

  • Flow Cytometry: Spleen and lymph node cells can be isolated and stained for various immune cell markers (e.g., CD4, CD8, B220) to assess changes in lymphocyte populations.

  • ELISA/Multiplex Assays: Serum can be collected to measure levels of pro-inflammatory and anti-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-10).

Visualizations

Signaling Pathways

Azathioprine_Metabolism_and_Purine_Synthesis_Inhibition substance substance enzyme enzyme pathway pathway effect effect AZA This compound MP6 6-Mercaptopurine (6-MP) AZA:e->MP6:w Non-enzymatic conversion TGNs Thioguanine Nucleotides (TGNs) MP6:e->TGNs:w via HGPRT DNA_RNA DNA & RNA Synthesis TGNs->DNA_RNA Incorporates into & Disrupts DeNovo De Novo Purine Synthesis TGNs->DeNovo Inhibits Lymphocyte Lymphocyte Proliferation DNA_RNA->Lymphocyte Required for Immunosuppression Immunosuppression Lymphocyte->Immunosuppression Inhibition leads to Glutathione Glutathione HGPRT HGPRT

Caption: Metabolic activation of this compound and its inhibition of purine synthesis.

Azathioprine_T_Cell_Apoptosis_Pathway receptor receptor protein protein metabolite metabolite process process effect effect CD28 CD28 Co-stimulation Rac1_GDP Rac1-GDP (Inactive) CD28->Rac1_GDP Activates Rac1_GTP Rac1-GTP (Active) Downstream Downstream Signaling (e.g., NF-κB, Bcl-xL) Rac1_GTP->Downstream Apoptosis T-Cell Apoptosis Proliferation T-Cell Proliferation & Survival Rac1_GTP->Proliferation Rac1_GDP->Rac1_GTP GTP binding Thio_GTP 6-Thio-GTP (from this compound) Thio_GTP->Rac1_GDP Binds to Rac1, preventing GTP binding Thio_GTP->Apoptosis Induces Downstream->Proliferation

Caption: this compound metabolite 6-Thio-GTP induces T-cell apoptosis via Rac1.

Experimental Workflow

Preclinical_Heart_Transplant_Workflow phase phase action action decision decision endpoint endpoint start Start: Animal Acclimatization transplant Heterotopic Heart Transplantation start->transplant treatment Initiate this compound Administration transplant->treatment monitoring Daily Monitoring: - Palpation of graft - Clinical signs treatment->monitoring graft_beating Graft Beating? monitoring->graft_beating continue_monitoring Continue Daily Monitoring & Treatment graft_beating->continue_monitoring Yes graft_failure Graft Failure (Cessation of Beat) graft_beating->graft_failure No continue_monitoring->monitoring explant Explant Graft graft_failure->explant analysis Histological & Immunological Analysis explant->analysis end End of Study analysis->end

Caption: Experimental workflow for assessing this compound efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Azathioprine Resistance in T-Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating azathioprine resistance in T-cell lines.

Troubleshooting Guides

This section addresses common problems encountered during in vitro experiments with this compound and T-cell lines.

Problem Possible Cause Recommended Solution
High variability in cytotoxicity assay results between replicate wells. 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Edge effects: Evaporation in the outer wells of the microplate. 3. Incomplete drug dissolution: this compound not fully dissolved in the culture medium.1. Improve cell handling: Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette for seeding. 2. Minimize edge effects: Avoid using the outermost wells for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Ensure proper drug preparation: Prepare a fresh, concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final concentration in pre-warmed culture medium immediately before use. Vortex thoroughly.
T-cell line shows unexpected resistance to this compound (compared to literature values). 1. High Thiopurine S-methyltransferase (TPMT) activity: The cell line may have inherently high TPMT activity, leading to rapid inactivation of the drug. 2. Preferential metabolism to 6-methylmercaptopurine (6-MMPR): The metabolic pathway may favor the production of the less active metabolite 6-MMPR over the active 6-thioguanine nucleotides (6-TGNs). 3. Altered drug transporter expression: Increased efflux of this compound or its metabolites from the cells.[1] 4. Mutations in downstream signaling pathways: Alterations in pathways like the Rac1 signaling cascade can confer resistance.[2][3][4]1. Assess TPMT activity: Perform a TPMT enzyme activity assay on your T-cell line (see Experimental Protocols). 2. Measure metabolite levels: Quantify the intracellular concentrations of 6-TGN and 6-MMPR to determine the metabolic profile (see Experimental Protocols). 3. Investigate transporter expression: Analyze the expression of relevant ABC transporters (e.g., MRP4) using qPCR or Western blotting. 4. Analyze signaling pathways: Assess the activation state of key proteins in the Rac1 pathway upon this compound treatment.
Difficulty in achieving apoptosis in T-cell lines with this compound. 1. Insufficient drug concentration or incubation time: The dose or duration of treatment may not be adequate to induce apoptosis. 2. Lack of T-cell activation: this compound-induced apoptosis in T-cells is often dependent on co-stimulation (e.g., via CD28).[2] 3. Upregulation of anti-apoptotic proteins: Resistant cells may overexpress anti-apoptotic proteins like Bcl-xL.1. Perform dose-response and time-course experiments: Determine the optimal concentration and incubation time for your specific T-cell line. 2. Co-stimulate T-cells: Activate the T-cells with anti-CD3 and anti-CD28 antibodies in your experimental setup. 3. Assess apoptotic protein expression: Analyze the expression levels of pro- and anti-apoptotic proteins using Western blotting or flow cytometry.
Inconsistent results with allopurinol co-treatment to overcome resistance. 1. Suboptimal allopurinol concentration: The concentration of allopurinol may be insufficient to effectively inhibit xanthine oxidase and shift the metabolic pathway. 2. Inappropriate this compound dose adjustment: When co-administering allopurinol, the this compound dose needs to be significantly reduced to avoid toxicity from high 6-TGN levels.1. Titrate allopurinol concentration: Perform a dose-response experiment to find the optimal concentration of allopurinol for your cell line. 2. Adjust this compound dose: When using allopurinol, reduce the this compound dose by 50-75% as a starting point and optimize based on metabolite measurements and cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's cytotoxic effect on T-cells?

A1: this compound is a prodrug that is converted to 6-mercaptopurine (6-MP). 6-MP is then metabolized into active 6-thioguanine nucleotides (6-TGNs). These 6-TGNs are incorporated into the DNA of proliferating T-cells, leading to cell cycle arrest and apoptosis. Another key mechanism involves the inhibition of the Rac1 signaling pathway, which is crucial for T-cell activation and survival. The this compound metabolite 6-Thio-GTP binds to Rac1 and prevents its activation, converting a co-stimulatory signal into an apoptotic one.

Q2: How does Thiopurine S-methyltransferase (TPMT) activity influence this compound resistance?

A2: TPMT is a key enzyme in the metabolic pathway of this compound. It methylates 6-MP and its downstream metabolites, leading to the formation of inactive or less active compounds like 6-methylmercaptopurine (6-MMP). High TPMT activity can shunt the metabolism away from the production of active 6-TGNs, thus reducing the drug's efficacy and leading to resistance. Conversely, low or deficient TPMT activity can result in the accumulation of high levels of 6-TGNs, increasing the risk of toxicity.

Q3: What are the expected intracellular levels of 6-TGN and 6-MMPR in sensitive versus resistant T-cells?

A3: While specific thresholds for cultured T-cell lines are not well-established, clinical data from patient erythrocytes can provide a useful reference. Therapeutic efficacy is generally associated with 6-TGN levels between 235 and 450 pmol/8x10^8 cells. Levels of 6-MMPR above 5700 pmol/8x10^8 cells are associated with hepatotoxicity and may indicate a metabolic shift towards inactive metabolites, a characteristic of resistance. In a research setting, a high 6-MMPR/6-TGN ratio would be indicative of a resistant phenotype.

Q4: Can allopurinol be used to overcome this compound resistance in T-cell lines in vitro?

A4: Yes, allopurinol can be an effective strategy to overcome a specific type of this compound resistance in vitro. Allopurinol inhibits the enzyme xanthine oxidase, which is involved in an alternative metabolic pathway of 6-MP. By blocking this pathway, more 6-MP is available to be converted into the active 6-TGNs. This is particularly useful in cells that preferentially metabolize this compound towards inactive metabolites. It is crucial to reduce the this compound concentration when co-treating with allopurinol to avoid excessive accumulation of cytotoxic 6-TGNs.

Q5: What is the role of the Rac1 signaling pathway in this compound's mechanism of action and resistance?

A5: The small GTPase Rac1 is a molecular target of an this compound metabolite, 6-thioguanine triphosphate (6-Thio-GTP). In normal T-cell activation, Rac1 is activated upon CD28 co-stimulation and promotes cell survival and proliferation. However, 6-Thio-GTP binds to Rac1 and inhibits its activation. This blockade of Rac1 signaling converts the co-stimulatory signal into an apoptotic signal. Resistance can arise from mutations or alterations in the Rac1 pathway that bypass this inhibitory effect.

Data Presentation

Table 1: this compound Metabolite Levels and Corresponding Cellular Response

MetaboliteTherapeutic Range (in erythrocytes)Associated Cellular Response in T-cells
6-thioguanine nucleotides (6-TGNs) 235 - 450 pmol/8x10^8 cellsTherapeutic efficacy, induction of apoptosis.
6-methylmercaptopurine ribonucleotides (6-MMPR) < 5700 pmol/8x10^8 cellsHigh levels are associated with a shift to inactive metabolites and resistance.

Note: These ranges are based on clinical data and should be used as a reference for in vitro experiments.

Table 2: TPMT Enzyme Activity and Expected this compound Response

TPMT Activity LevelGenotypeExpected this compound Response in T-cell lines
Normal/High Wild-typeMay require higher doses of this compound to achieve a therapeutic effect; may be prone to resistance via preferential shunting to 6-MMPR.
Intermediate HeterozygousGenerally responsive to standard doses of this compound.
Low/Deficient Homozygous mutantHighly sensitive to this compound; at high risk for toxicity due to accumulation of 6-TGNs. Requires significant dose reduction.

Source: Adapted from clinical guidelines for TPMT-based thiopurine dosing.

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Apoptosis in Jurkat T-cells

This protocol describes how to measure apoptosis in the Jurkat T-cell line (or other T-cell lines) following treatment with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Anti-CD3 and Anti-CD28 antibodies (for T-cell activation)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture Jurkat T-cells in RPMI-1640 complete medium to a density of 0.5 x 10^6 cells/mL.

    • Seed 1 x 10^6 cells per well in a 24-well plate.

    • For T-cell activation, add anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies to the culture medium.

    • Treat the cells with the desired concentrations of this compound (e.g., a dose-response of 0.1, 1, 10, 100 µM) or vehicle control (DMSO).

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Staining:

    • Harvest the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Gate on the cell population based on forward and side scatter to exclude debris.

    • Analyze the FITC (Annexin V) and PI signals.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Live cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Protocol 2: Quantification of Intracellular 6-TGN and 6-MMPR Levels by HPLC

This protocol provides a general workflow for the extraction and quantification of this compound metabolites from cultured T-cells using high-performance liquid chromatography (HPLC).

Materials:

  • Cultured T-cells (e.g., Jurkat) treated with this compound

  • Perchloric acid (PCA)

  • Dithiothreitol (DTT)

  • HPLC system with a C18 column and UV detector

  • 6-thioguanine (6-TG) and 6-methylmercaptopurine (6-MMP) standards

  • Mobile phase (e.g., methanol-water mixture)

Procedure:

  • Cell Lysis and Metabolite Extraction:

    • Harvest a known number of T-cells (e.g., 1 x 10^8 cells) by centrifugation.

    • Wash the cell pellet with PBS.

    • Lyse the cells by adding a solution of perchloric acid containing DTT.

    • Incubate on ice to precipitate proteins.

    • Centrifuge at high speed to pellet the protein precipitate.

  • Hydrolysis:

    • Transfer the supernatant to a new tube.

    • Hydrolyze the thiopurine nucleotides to their base forms (6-TG and 6-MMP) by heating at 100°C for 45-60 minutes.

    • Cool the samples on ice.

  • HPLC Analysis:

    • Inject a defined volume of the hydrolyzed sample onto the HPLC system.

    • Separate the metabolites using a C18 column and an isocratic or gradient elution with a suitable mobile phase.

    • Detect 6-TG and 6-MMP using a UV detector at their respective optimal wavelengths (e.g., 342 nm for 6-TG and 303 nm for the hydrolysis product of 6-MMP).

    • Quantify the metabolite concentrations by comparing the peak areas to a standard curve generated with known concentrations of 6-TG and 6-MMP standards.

    • Normalize the results to the initial cell number (e.g., pmol/10^8 cells).

Protocol 3: Thiopurine S-methyltransferase (TPMT) Enzyme Activity Assay

This protocol outlines a method to determine TPMT enzyme activity in T-cell lysates. The assay is based on the measurement of the methylated product of 6-mercaptopurine.

Materials:

  • T-cell lysate

  • 6-mercaptopurine (substrate)

  • S-adenosyl-L-methionine (SAM) (co-substrate)

  • Buffer solution (e.g., phosphate buffer with DTT)

  • HPLC system for quantification of 6-methylmercaptopurine

Procedure:

  • Preparation of Cell Lysate:

    • Harvest a known number of T-cells.

    • Lyse the cells using a suitable lysis buffer (e.g., through sonication or freeze-thaw cycles).

    • Centrifuge to remove cell debris and collect the supernatant (cytosolic fraction).

    • Determine the protein concentration of the lysate.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing the cell lysate, 6-mercaptopurine, and SAM in a buffered solution.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding perchloric acid.

  • Quantification of 6-methylmercaptopurine:

    • Centrifuge to remove precipitated protein.

    • Analyze the supernatant using HPLC to quantify the amount of 6-methylmercaptopurine produced.

    • Calculate the TPMT enzyme activity, typically expressed as nmol of 6-methylmercaptopurine formed per hour per mg of protein.

Mandatory Visualizations

Azathioprine_Metabolism_Pathway cluster_resistance Mechanisms of Resistance AZA This compound MP 6-Mercaptopurine (6-MP) AZA->MP Non-enzymatic TGNs 6-Thioguanine Nucleotides (6-TGNs) (Active Metabolites) MP->TGNs HPRT & others MMP 6-Methylmercaptopurine (6-MMP) (Inactive Metabolite) MP->MMP TPMT TU 6-Thiouric Acid (Inactive Metabolite) MP->TU Xanthine Oxidase (XO) High TPMT High TPMT Activity High TPMT->MMP XO Inhibition Allopurinol inhibits XO XO Inhibition->TU

Caption: this compound metabolic pathway and points of resistance.

Rac1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CD28 CD28 Vav1 Vav1 CD28->Vav1 TCR TCR TCR->Vav1 Rac1_GDP Rac1-GDP (Inactive) Vav1->Rac1_GDP GEF Activity Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP GTP loading MEK MEK Rac1_GTP->MEK NFkB NF-κB Rac1_GTP->NFkB Bcl_xL Bcl-xL MEK->Bcl_xL NFkB->Bcl_xL Apoptosis Apoptosis Bcl_xL->Apoptosis Inhibits AZA_metabolite 6-Thio-GTP (from this compound) AZA_metabolite->Rac1_GDP Binds and inhibits GTP loading

Caption: this compound's impact on the Rac1 signaling pathway in T-cells.

Experimental_Workflow cluster_step2 cluster_step3 start Start: T-cell line with suspected resistance step1 Step 1: Assess Baseline Cytotoxicity (Apoptosis Assay) start->step1 decision1 Is the cell line resistant? step1->decision1 step2 Step 2: Characterize Resistance Mechanism decision1->step2 Yes end End: Resistance Overcome decision1->end No TPMT_assay TPMT Activity Assay step2->TPMT_assay Metabolite_assay 6-TGN/6-MMPR Quantification step2->Metabolite_assay step3 Step 3: Implement Strategy to Overcome Resistance TPMT_assay->step3 Metabolite_assay->step3 Allopurinol Co-treat with Allopurinol (if high 6-MMPR) step3->Allopurinol Dose_adjust Adjust this compound Dose (if low 6-TGN) step3->Dose_adjust step4 Step 4: Re-evaluate Cytotoxicity (Apoptosis Assay) Allopurinol->step4 Dose_adjust->step4 step4->end end_fail End: Further Investigation Needed step4->end_fail

Caption: Experimental workflow for overcoming this compound resistance.

References

Technical Support Center: Troubleshooting Poor Solubility of Azathioprine In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with azathioprine solubility in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is a pale yellow solid that is practically insoluble in water and only slightly soluble in lipophilic solvents such as ethanol and chloroform.[1] It is, however, soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in alkaline aqueous solutions.[1][2]

Q2: What is the recommended solvent for preparing a stock solution of this compound for in vitro studies?

For in vitro applications, particularly in cell culture, DMSO is the most commonly recommended solvent for preparing a high-concentration stock solution of this compound.[2][3]

Q3: My this compound precipitated after diluting the DMSO stock solution into my aqueous cell culture medium. Why did this happen?

This phenomenon, often called "crashing out," is common when a concentrated stock of a poorly water-soluble compound in an organic solvent is diluted into an aqueous solution. The rapid change in solvent polarity reduces the compound's solubility, causing it to precipitate. Factors that can contribute to this include the final concentration of this compound, the final concentration of DMSO, the temperature of the medium, and the method of dilution.

Q4: What is the maximum final concentration of DMSO that is safe for my cells in culture?

The tolerance to DMSO varies between cell lines and the duration of exposure. As a general guideline, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally at or below 0.1%, to minimize cytotoxic effects. It is always recommended to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q5: Can I dissolve this compound directly in an alkaline solution for my cell culture experiments?

While this compound dissolves in alkaline solutions, this approach should be handled with caution for cell culture applications. This compound is stable in neutral or acidic pH but undergoes hydrolysis to 6-mercaptopurine in the presence of excess sodium hydroxide (0.1N), especially with warming. The significant pH shift required to dissolve this compound directly in an aqueous solution may be detrimental to cell viability. Standard cell culture media are buffered to a physiological pH (typically 7.2-7.4), and altering this can negatively impact your experiment.

Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventSolubilityReference
WaterPractically insoluble
Dimethyl Sulfoxide (DMSO)~12.5 mg/mL to 56 mg/mL
Dimethylformamide (DMF)~5 mg/mL
EthanolSlightly soluble/Insoluble
ChloroformSlightly soluble
Dilute Alkaline SolutionsSoluble
Dilute Mineral AcidsSparingly soluble

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile container. For a 10 mg/mL stock, weigh 10 mg of this compound.

  • Add the appropriate volume of sterile DMSO to achieve the desired concentration. For a 10 mg/mL stock, add 1 mL of DMSO.

  • Vortex the solution vigorously until the this compound is completely dissolved. A brief sonication in a water bath may aid in dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage. Stored properly, it should be stable for at least two years.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium

This protocol provides a step-by-step method to minimize precipitation when diluting the DMSO stock solution into an aqueous medium.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thaw the this compound stock solution at room temperature.

  • Pre-warm the complete cell culture medium to 37°C.

  • Perform a serial or intermediate dilution. Instead of adding the concentrated stock directly to the final volume of medium, first, create an intermediate dilution in the pre-warmed medium.

  • To prepare the final working solution, add a small volume of the intermediate dilution to the final volume of pre-warmed medium while gently vortexing or swirling the medium.

  • Visually inspect the final solution for any signs of precipitation or cloudiness before adding it to your cells.

Troubleshooting Guide

Issue: Precipitation or cloudiness observed after diluting this compound stock solution into cell culture medium.

This guide will walk you through a systematic approach to troubleshoot and resolve this common issue.

G cluster_start cluster_checks cluster_solutions cluster_end start Start: this compound Precipitation Observed check_dmso Is final DMSO concentration ≤ 0.5%? start->check_dmso check_aza_conc Is final this compound concentration too high? check_dmso->check_aza_conc Yes solution_dmso Reduce final DMSO concentration. Prepare a more dilute stock solution. check_dmso->solution_dmso No check_dilution Was the dilution performed into pre-warmed (37°C) medium with gentle mixing? check_aza_conc->check_dilution No solution_aza_conc Lower the final working concentration of this compound. check_aza_conc->solution_aza_conc Yes solution_dilution Optimize dilution technique: - Use pre-warmed medium. - Add stock solution dropwise while vortexing. - Perform serial dilutions. check_dilution->solution_dilution No end_success Success: Solution is clear. Proceed with experiment. check_dilution->end_success Yes solution_dmso->check_aza_conc solution_aza_conc->check_dilution solution_ph Consider slight pH adjustment of the medium (e.g., to pH 7.6-7.8) if compatible with cells. Test in a small batch first. solution_dilution->solution_ph end_fail Still Precipitating? Consider alternative solubilizing agents (e.g., hydrotropes) - requires validation. solution_ph->end_fail

Caption: Troubleshooting workflow for this compound precipitation.

This compound's Mechanism of Action: A Simplified Signaling Pathway

This compound is a prodrug that is converted to 6-mercaptopurine (6-MP) in the body. 6-MP is then metabolized into active thioguanine nucleotides (TGNs). These TGNs exert their immunosuppressive effects primarily by inhibiting purine synthesis, which is essential for the proliferation of rapidly dividing cells like lymphocytes, and by inducing T-cell apoptosis.

G cluster_metabolism Metabolism cluster_effects Cellular Effects cluster_outcome Overall Outcome AZA This compound MP 6-Mercaptopurine (6-MP) AZA->MP Non-enzymatic conversion TGNs Thioguanine Nucleotides (TGNs) MP->TGNs Multi-step enzymatic conversion Purine_Synthesis De Novo Purine Synthesis TGNs->Purine_Synthesis Inhibits T_Cell_Apoptosis T-Cell Apoptosis TGNs->T_Cell_Apoptosis Induces DNA_RNA DNA/RNA Synthesis Purine_Synthesis->DNA_RNA Lymphocyte_Proliferation Lymphocyte Proliferation DNA_RNA->Lymphocyte_Proliferation Immunosuppression Immunosuppression

Caption: Simplified signaling pathway of this compound's immunosuppressive action.

References

optimizing azathioprine dosage to minimize myelosuppression

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimizing Azathioprine Dosage

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and standardized protocols for in experimental and clinical settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and its link to myelosuppression?

This compound is an immunosuppressive agent used in organ transplantation and autoimmune diseases.[1][2] It is a prodrug, meaning it is converted in the body to its active form.[3] After administration, this compound is converted to 6-mercaptopurine (6-MP), which is then metabolized into active metabolites called 6-thioguanine nucleotides (6-TGNs).[4] These 6-TGNs are incorporated into the DNA and RNA of rapidly dividing cells, such as hematopoietic progenitor cells in the bone marrow, inhibiting their proliferation and inducing apoptosis. This disruption of DNA synthesis leads to the desired immunosuppressive effect but is also the direct cause of its most significant dose-dependent side effect: myelosuppression (bone marrow suppression), which can manifest as leukopenia (low white blood cells), thrombocytopenia (low platelets), and anemia.

Q2: What are the key enzymes that regulate this compound metabolism and toxicity?

Two key enzymes play a crucial role in the metabolism of this compound and its metabolites:

  • Thiopurine S-methyltransferase (TPMT): This enzyme deactivates 6-MP by converting it into 6-methylmercaptopurine (6-MMP), a metabolite primarily associated with hepatotoxicity. TPMT diverts 6-MP away from the pathway that produces the therapeutic/toxic 6-TGNs.

  • Nudix Hydrolase 15 (NUDT15): This enzyme deactivates the active 6-TGNs, preventing their incorporation into DNA.

Genetic variations (polymorphisms) in the TPMT and NUDT15 genes can lead to reduced or absent enzyme activity. Individuals with these variants cannot effectively deactivate this compound's metabolites, leading to a buildup of 6-TGNs and a significantly higher risk of severe, life-threatening myelosuppression even at standard doses. TPMT variants are more prevalent in European and African populations, whereas NUDT15 variants are the primary cause of thiopurine intolerance in East and South Asian populations.

Q3: How does pharmacogenomic testing help optimize this compound dosage?

Pharmacogenomic testing involves genotyping a patient for known functional variants in the TPMT and NUDT15 genes before initiating therapy. The results classify an individual's predicted enzyme activity as normal metabolizer (NM), intermediate metabolizer (IM), or poor metabolizer (PM). This information allows for personalized, pre-emptive dose adjustments to minimize the risk of myelosuppression. For instance, a patient identified as a TPMT or NUDT15 poor metabolizer would receive a drastically reduced starting dose or be considered for an alternative therapy altogether.

Q4: What is Therapeutic Drug Monitoring (TDM) and when is it used for this compound?

Therapeutic Drug Monitoring (TDM) is the measurement of this compound metabolite concentrations in a patient's red blood cells (RBCs). Specifically, it measures the levels of 6-TGNs (associated with efficacy and myelotoxicity) and 6-MMP (associated with hepatotoxicity). TDM is particularly useful in the following scenarios:

  • Lack of Therapeutic Response: To determine if a patient is non-adherent, under-dosed, or shunting metabolism towards the inactive 6-MMP metabolite.

  • Unexpected Toxicity: To confirm if myelosuppression is due to excessive 6-TGN levels or if hepatotoxicity is linked to elevated 6-MMP levels.

  • Dose Optimization: To guide dose adjustments to maintain metabolite levels within the established therapeutic window.

Q5: What are the recommended blood monitoring protocols during this compound experiments?

Due to the risk of myelosuppression, frequent monitoring of complete blood counts (CBC) is critical, even in subjects with normal TPMT and NUDT15 activity. A common monitoring schedule is:

  • Weekly for the first month of treatment.

  • Twice monthly for the second and third months.

  • Monthly to every 3 months thereafter, once the subject is on a stable dose. Monitoring should be more frequent if the dose is adjusted.

Troubleshooting Guide

Q: A subject on a standard this compound dose develops severe leukopenia within the first month. What are the probable causes and recommended actions? A:

  • Probable Cause: This is a classic presentation for an individual with deficient TPMT or NUDT15 enzyme activity (i.e., a poor metabolizer). Standard doses in these individuals lead to rapid accumulation of toxic 6-TGN metabolites.

  • Recommended Actions:

    • Immediately discontinue this compound administration.

    • Perform urgent TPMT and NUDT15 genotyping if not done previously.

    • Monitor CBC daily until counts begin to recover. Recovery can take 8 to 20 days.

    • Consider supportive care, such as broad-spectrum antibiotics for febrile neutropenia or granulocyte colony-stimulating factor (G-CSF), as indicated by the severity of the myelosuppression.

    • Based on genotype results, either re-initiate at a drastically reduced dose (e.g., 10% of standard dose) or switch to an alternative, non-thiopurine agent.

Q: A subject shows no clinical response to a weight-based dose of this compound after 3 months and displays no signs of toxicity. How should this be investigated? A:

  • Probable Causes:

    • Non-adherence: The subject may not be consistently taking the drug.

    • Under-dosing: The current dose may be insufficient to produce therapeutic 6-TGN levels.

    • Metabolic Shunting: The subject may be preferentially metabolizing the drug towards 6-MMP instead of the active 6-TGNs (a "shunter" profile).

  • Recommended Actions:

    • Perform Therapeutic Drug Monitoring (TDM) to measure 6-TGN and 6-MMP levels.

    • Interpretation of TDM Results:

      • Low 6-TGN and Low 6-MMP: Suggests non-adherence or under-dosing. Confirm adherence, then consider a dose increase with continued CBC monitoring.

      • Low 6-TGN and High 6-MMP: Indicates metabolic shunting. A dose increase is likely to worsen hepatotoxicity without improving efficacy. Combination therapy with a xanthine oxidase inhibitor like allopurinol can be considered to redirect metabolism towards the 6-TGN pathway, but this requires a significant (75%) reduction in the this compound dose.

      • Therapeutic 6-TGN: If 6-TGN levels are within the target range, the lack of response is likely not due to dosing. The underlying disease mechanism may be resistant to thiopurines, and an alternative therapy should be considered.

Q: A subject develops elevated liver function tests (LFTs) without signs of myelosuppression. What is the likely cause? A:

  • Probable Cause: This is suggestive of hepatotoxicity, which is strongly associated with high levels of the 6-MMP metabolite.

  • Recommended Actions:

    • Measure 6-TGN and 6-MMP levels.

    • If 6-MMP levels are elevated (e.g., >5700 pmol/8x10⁸ RBCs), reduce the this compound dose.

    • Monitor LFTs closely. If they do not normalize with a dose reduction, discontinuation of the drug may be necessary.

Data Presentation: Dosing & Monitoring

Table 1: CPIC Guideline-Based Dosing Recommendations for this compound

Phenotype / Metabolizer StatusGenotype ExamplesDosing Recommendation (for non-malignant conditions)Strength of Recommendation
TPMT & NUDT15 Normal Metabolizer TPMT 1/1 and NUDT15 1/1Start with normal starting dose (e.g., 2–3 mg/kg/day). Adjust based on disease-specific guidelines. Allow 2 weeks to reach steady state.Strong
TPMT Intermediate Metabolizer TPMT 1/3AStart with a reduced dose (30-80% of normal dose). Adjust based on myelosuppression and disease-specific guidelines. Allow 2-4 weeks to reach steady state.Strong
NUDT15 Intermediate Metabolizer NUDT15 1/3Start with a reduced dose (30-80% of normal dose). Adjust based on myelosuppression and disease-specific guidelines. Allow 2-4 weeks to reach steady state.Strong
TPMT and NUDT15 IM/IM TPMT 1/3A and NUDT15 1/3Start with a substantially reduced dose (20-50% of normal dose). Monitor closely for toxicity.Moderate
TPMT Poor Metabolizer TPMT 3A/3A, 3A/3CConsider alternative non-thiopurine therapy. If used, start with a drastically reduced dose (e.g., reduce daily dose by 10-fold and dose 3 times per week). Allow 4-6 weeks to reach steady state.Strong
NUDT15 Poor Metabolizer NUDT15 3/3Consider alternative non-thiopurine therapy. If used, start with a drastically reduced dose (e.g., reduce daily dose by 10-fold). Allow 4-6 weeks to reach steady state.Strong

Table 2: Interpretation of this compound Metabolite Levels (TDM)

6-TGN Level (pmol/8x10⁸ RBCs)6-MMP Level (pmol/8x10⁸ RBCs)InterpretationRecommended Action
< 235< 5700Subtherapeutic. Potential non-adherence or under-dosing.Confirm adherence, then consider dose increase.
235 - 450 < 5700 Therapeutic Range. Associated with clinical efficacy.Maintain current dose; continue routine monitoring.
> 450< 5700Supratherapeutic. Increased risk of myelosuppression.Reduce dose.
< 235> 5700Subtherapeutic with preferential shunting to 6-MMP. Increased risk of hepatotoxicity.Reduce dose. Consider adding allopurinol (with AZA dose reduction of 75%).
> 235> 5700Therapeutic/Supratherapeutic with shunting. High risk of both myelosuppression and hepatotoxicity.Reduce dose.

(Note: Therapeutic ranges can vary slightly between laboratories. The range of 235–450 pmol/8x10⁸ RBCs is commonly cited for IBD).

Experimental Protocols

Protocol 1: TPMT and NUDT15 Genotyping

This protocol outlines a general method for genotyping common functional variants in TPMT and NUDT15 using real-time PCR with hydrolysis probe analysis.

1. Sample Collection and DNA Extraction:

  • Collect 1-3 mL of whole blood in a lavender top (EDTA) tube or 2 mL of saliva in an appropriate collection device.
  • Extract genomic DNA using a commercially available kit (e.g., spin column-based or magnetic bead-based) following the manufacturer's instructions.
  • Assess DNA purity and concentration using spectrophotometry (A260/A280 ratio).

2. Real-Time PCR Assay:

  • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and magnesium chloride.
  • Add pre-designed genotyping assays for the target variants (e.g., for TPMT *2, *3A, *3C and NUDT15 c.415C>T). These assays include sequence-specific forward and reverse primers and two allele-specific hydrolysis probes labeled with different fluorophores (e.g., FAM and VIC).
  • Add 10-20 ng of extracted genomic DNA to the master mix.
  • Run the reaction on a real-time PCR instrument with the following typical thermal cycling conditions:
  • Initial Denaturation: 95°C for 10 minutes.
  • Cycling (40-50 cycles):
  • Denaturation: 95°C for 15 seconds.
  • Annealing/Extension: 60°C for 60 seconds.
  • During the annealing/extension step, the instrument's optical module measures the fluorescence emitted by each well.

3. Data Analysis:

  • The real-time PCR software generates an allelic discrimination plot, clustering samples based on the fluorescence signals.
  • Samples will cluster into three groups: homozygous for allele 1 (e.g., FAM signal only), homozygous for allele 2 (e.g., VIC signal only), and heterozygous (both FAM and VIC signals).
  • Assign the genotype for each variant to each sample and determine the overall metabolizer phenotype based on the combination of detected alleles (see Table 1).

Protocol 2: Measurement of 6-TGN and 6-MMP by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the simultaneous measurement of 6-TGN and 6-MMP concentrations in red blood cells.

1. Sample Preparation and RBC Lysis:

  • Collect 3-5 mL of whole blood in a heparinized or EDTA tube.
  • Centrifuge the sample to separate plasma and buffy coat from RBCs. Aspirate and discard the supernatant.
  • Wash the RBC pellet with an equal volume of 0.9% saline, centrifuge, and discard the supernatant. Repeat twice.
  • Lyse the washed RBCs by adding a known volume of dithiothreitol (DTT) solution and incubating. DTT also serves to reduce disulfide bonds.
  • Perform a cell count on an aliquot of the whole blood sample to normalize the final metabolite concentration.

2. Hydrolysis and Protein Precipitation:

  • To measure 6-TGNs, which exist as nucleotides, perform acid hydrolysis by adding perchloric acid to the hemolysate. This converts all 6-thioguanine nucleotides to the 6-thioguanine base.
  • Incubate the mixture on ice to facilitate hydrolysis and precipitate proteins.
  • Centrifuge at high speed to pellet the precipitated protein.

3. Chromatographic Analysis:

  • Transfer the supernatant to an HPLC vial.
  • Inject a defined volume of the sample onto a C18 reverse-phase HPLC column.
  • Use a mobile phase gradient (e.g., a mixture of a phosphate buffer and methanol) to separate the metabolites.
  • Detect 6-thioguanine and 6-methylmercaptopurine using a UV detector at an appropriate wavelength (e.g., ~322 nm for 6-MMP and ~342 nm for 6-TG).

4. Quantification:

  • Prepare a standard curve using known concentrations of 6-thioguanine and 6-methylmercaptopurine.
  • Calculate the concentration of each metabolite in the sample by comparing its peak area to the standard curve.
  • Normalize the final concentration to the RBC count, typically expressed as pmol per 8 x 10⁸ RBCs.

Visualizations

Caption: this compound metabolic pathway highlighting key enzymes and metabolites.

Azathioprine_Workflow start Patient requires This compound Therapy genotype Perform TPMT and NUDT15 Genotyping start->genotype nm Normal Metabolizer: Start Standard Dose (e.g., 2-2.5 mg/kg/day) genotype->nm NM im Intermediate Metabolizer: Start Reduced Dose (e.g., 30-80% of standard) genotype->im IM pm Poor Metabolizer: Consider Alternative or Drastically Reduce Dose genotype->pm PM monitor Initiate Therapy & Monitor CBC Weekly nm->monitor im->monitor pm->monitor assess Assess Response & Toxicity (at ~4 weeks) monitor->assess good Good Response, No Toxicity assess->good Good toxic Toxicity Occurs (Myelosuppression or Hepatotoxicity) assess->toxic Toxic subopt Suboptimal Response, No Toxicity assess->subopt Suboptimal continue_mon Continue Dose, Routine Monitoring good->continue_mon tdm Perform TDM (6-TGN & 6-MMP) toxic->tdm subopt->tdm adjust Adjust Dose Based on TDM & Clinical Picture tdm->adjust

Caption: Workflow for optimizing this compound dosage.

References

Technical Support Center: Mitigating Azathioprine-Induced Hepatotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating azathioprine (AZA)-induced hepatotoxicity in animal models. The information is presented in a practical question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound-induced hepatotoxicity observed in animal models?

A1: this compound-induced hepatotoxicity in animal models is primarily attributed to oxidative stress.[1][2] The administration of AZA leads to the depletion of endogenous antioxidants, such as reduced glutathione (GSH), and a decrease in the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[3] This imbalance results in increased lipid peroxidation, mitochondrial dysfunction, and subsequent hepatocellular damage. Studies suggest that AZA's toxic effects can lead to necrotic cell death in hepatocytes.

Q2: My animal models are showing elevated liver enzymes after AZA administration. What are some potential protective agents I can co-administer?

A2: Several protective agents have shown efficacy in mitigating AZA-induced hepatotoxicity in animal models. These agents primarily work by counteracting oxidative stress. Some well-documented options include:

  • N-acetylcysteine (NAC): A precursor to glutathione, NAC helps replenish intracellular GSH levels, thereby protecting against oxidative damage.

  • Quercetin (QE): This dietary flavonoid has demonstrated a potent antioxidant effect, restoring depleted antioxidant enzymes and reducing lipid peroxidation.

  • Silymarin: A flavonoid extracted from milk thistle, silymarin has shown significant hepatoprotective effects by reducing biochemical and histological changes induced by toxins.

  • Herbal Extracts: Aqueous extracts of Hibiscus, Rosmarinus, and Salvia have been shown to prevent liver necrosis and normalize liver enzymes by reducing oxidative stress.

  • Grape Seed Extract: This extract has been found to minimize the hazardous effects of AZA by improving antioxidant activity.

  • Carvacrol: This phenolic monoterpenoid has demonstrated protective effects against AZA-induced hepatotoxicity, comparable to silymarin.

  • Glycyrrhizic Acid (GA): A major component of liquorice, GA has shown substantial protection against AZA-induced hepatotoxicity by preventing intracellular GSH depletion.

Q3: How soon can I expect to see signs of hepatotoxicity after AZA administration in my rat or mouse model?

A3: The onset of hepatotoxicity can vary depending on the dose and duration of AZA administration. In some rat studies, a single intraperitoneal injection of AZA (e.g., 50 mg/kg) can lead to significant increases in serum liver enzymes and markers of oxidative stress within 24 hours. In dog models, biochemical evidence of hepatotoxicity has been observed within a median of 14 days (range, 13–22 days) of treatment. It is crucial to establish a baseline and monitor liver function markers at regular intervals following AZA administration.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible hepatotoxicity in my animal model.

  • Possible Cause: Variation in animal strain, age, or sex.

    • Troubleshooting Step: Ensure consistency in the animal model specifications for each experiment. Some studies have noted that AZA-induced hepatotoxicity occurs almost exclusively in males in human cases, which may have implications for animal models.

  • Possible Cause: Inconsistent AZA dosage or administration route.

    • Troubleshooting Step: Standardize the AZA dosage and route of administration (e.g., intraperitoneal, oral gavage) across all experimental groups. Prepare fresh AZA solutions for each experiment to ensure potency.

  • Possible Cause: Diet and housing conditions.

    • Troubleshooting Step: Maintain a consistent diet and controlled environmental conditions (light-dark cycle, temperature, humidity) for all animals, as these factors can influence liver metabolism.

Issue 2: The chosen protective agent is not showing significant efficacy.

  • Possible Cause: Inadequate dosage or timing of administration.

    • Troubleshooting Step: Review the literature for effective dosage ranges and administration protocols for the specific protective agent. In many studies, pretreatment with the protective agent for a period before AZA administration is crucial for its efficacy.

  • Possible Cause: Poor bioavailability of the protective agent.

    • Troubleshooting Step: Consider the formulation and delivery method of the protective agent. Some compounds may require specific vehicles or co-administration with absorption enhancers to improve bioavailability.

  • Possible Cause: The primary mechanism of toxicity in your specific model is not being addressed by the agent.

    • Troubleshooting Step: While oxidative stress is a major factor, other mechanisms like idiosyncratic reactions or endothelial cell injury might be involved. Consider using a combination of protective agents with different mechanisms of action.

Data Presentation

Table 1: Effect of Protective Agents on Serum Liver Enzymes in AZA-Induced Hepatotoxicity in Rats

Treatment GroupALT (U/L)AST (U/L)ALP (U/L)Reference
Control35.4 ± 2.185.2 ± 4.3120.5 ± 6.8
AZA (50 mg/kg)89.6 ± 5.4154.7 ± 8.1215.3 ± 10.2
QE (50 mg/kg) + AZA42.1 ± 2.5#98.6 ± 5.2#135.8 ± 7.1#
Control45.2 ± 3.192.5 ± 5.6-
AZA (15 mg/kg)78.4 ± 4.9145.8 ± 8.2-
NAC (100 mg/kg) + AZA49.1 ± 2.8#98.3 ± 6.1#-
Control37 ± 1.2--
AZA (50 mg/kg)44 ± 1.2--
CAR (10 mg/kg) + AZA33 ± 2.4#--
Sily (50 mg/kg) + AZA38 ± 1.3#--

*p < 0.05 vs. Control; #p < 0.05 vs. AZA-only. Values are presented as mean ± SEM or as reported in the study. ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; ALP: Alkaline Phosphatase; AZA: this compound; QE: Quercetin; NAC: N-acetylcysteine; CAR: Carvacrol; Sily: Silymarin.

Table 2: Effect of Protective Agents on Hepatic Antioxidant Status in AZA-Induced Hepatotoxicity in Rats

Treatment GroupGSH (nmol/mg protein)SOD (U/mg protein)CAT (U/mg protein)Reference
Control15.8 ± 0.98.9 ± 0.558.4 ± 3.2
AZA (50 mg/kg)8.2 ± 0.54.1 ± 0.232.1 ± 1.8
QE (50 mg/kg) + AZA14.1 ± 0.8#7.8 ± 0.4#52.6 ± 2.9#
Control6.8 ± 0.4--
AZA (15 mg/kg)3.9 ± 0.2--
NAC (100 mg/kg) + AZA6.2 ± 0.3#--

*p < 0.05 vs. Control; #p < 0.05 vs. AZA-only. Values are presented as mean ± SEM or as reported in the study. GSH: Reduced Glutathione; SOD: Superoxide Dismutase; CAT: Catalase; AZA: this compound; QE: Quercetin; NAC: N-acetylcysteine.

Experimental Protocols

Protocol 1: Induction of this compound Hepatotoxicity and Mitigation with Quercetin in Wistar Rats

  • Animal Model: Adult male Wistar rats.

  • Groups:

    • Control (vehicle).

    • AZA-only (50 mg/kg).

    • Quercetin-only (50 mg/kg).

    • Quercetin + AZA.

  • Procedure:

    • Administer Quercetin (50 mg/kg, intraperitoneally) or vehicle daily for 7 days to the respective groups.

    • On the 7th day, administer a single intraperitoneal injection of this compound (50 mg/kg) to the AZA-only and Quercetin + AZA groups.

    • 24 hours after AZA administration, collect blood samples for serum biochemical analysis (ALT, AST, ALP).

    • Euthanize the animals and collect liver tissue for analysis of antioxidant status (GSH, SOD, CAT) and histopathology.

Protocol 2: N-acetylcysteine Protection Against this compound-Induced Liver Injury in Wistar Rats

  • Animal Model: Male Wistar rats.

  • Groups:

    • Control.

    • AZA-only (15 mg/kg).

    • NAC-only (100 mg/kg).

    • NAC + AZA.

  • Procedure:

    • Administer NAC (100 mg/kg, intraperitoneally) or saline daily for 7 days to the respective groups.

    • On the 7th day, administer a single intraperitoneal dose of AZA (15 mg/kg).

    • 24 hours after AZA injection, collect blood for serum analysis of AST and ALT.

    • Harvest liver tissue to measure levels of reduced glutathione (GSH) and lipid peroxides.

Visualizations

Azathioprine_Hepatotoxicity_Pathway AZA This compound Metabolism Hepatic Metabolism AZA->Metabolism ROS Increased Reactive Oxygen Species (ROS) Metabolism->ROS GSH_depletion Glutathione (GSH) Depletion Metabolism->GSH_depletion Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress GSH_depletion->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Hepatocyte_Injury Hepatocyte Injury & Necrosis Mitochondrial_Dysfunction->Hepatocyte_Injury Oxidative_Stress->Mitochondrial_Dysfunction Oxidative_Stress->Hepatocyte_Injury Liver_Damage Liver Damage (Elevated ALT, AST) Hepatocyte_Injury->Liver_Damage

Caption: this compound hepatotoxicity signaling pathway.

Mitigation_Strategies_Workflow cluster_experiment Experimental Workflow cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Wistar Rat) Grouping Divide into Control & Treatment Groups Animal_Model->Grouping Pretreatment Pre-treatment with Protective Agent (e.g., NAC, Quercetin) Grouping->Pretreatment AZA_Induction Induce Hepatotoxicity with this compound Pretreatment->AZA_Induction Monitoring Monitor Clinical Signs & Body Weight AZA_Induction->Monitoring Sample_Collection Collect Blood & Liver Tissue Samples Monitoring->Sample_Collection Biochemical Serum Biochemical Analysis (ALT, AST, ALP) Sample_Collection->Biochemical Antioxidant Hepatic Antioxidant Status (GSH, SOD, CAT) Sample_Collection->Antioxidant Histopathology Histopathological Examination Sample_Collection->Histopathology

Caption: Experimental workflow for mitigation studies.

Protective_Agents_Mechanism cluster_agents Protective Agents AZA This compound Oxidative_Stress Oxidative Stress AZA->Oxidative_Stress Hepatotoxicity Hepatotoxicity Oxidative_Stress->Hepatotoxicity NAC N-acetylcysteine NAC->Oxidative_Stress Replenishes GSH Quercetin Quercetin Quercetin->Oxidative_Stress Antioxidant Silymarin Silymarin Silymarin->Oxidative_Stress Antioxidant Herbal_Extracts Herbal Extracts Herbal_Extracts->Oxidative_Stress Antioxidant

References

Technical Support Center: TPMT Gene Variants and Azathioprine Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TPMT gene variants and azathioprine metabolism.

Frequently Asked Questions (FAQs)

Q1: What is the clinical significance of screening for TPMT gene variants before initiating this compound therapy?

A1: Screening for TPMT gene variants is crucial to identify individuals at risk of severe, life-threatening myelosuppression when treated with standard doses of this compound.[1][2] The enzyme thiopurine S-methyltransferase (TPMT) is essential for the metabolism of this compound.[2] Individuals with deficient TPMT activity accumulate toxic levels of the active metabolite, 6-thioguanine nucleotides (6-TGNs), leading to severe bone marrow suppression.[3]

Q2: What are the different TPMT phenotypes and their implications for this compound dosing?

A2: Patients can be categorized into three main phenotypes based on their TPMT enzyme activity:

  • Normal Metabolizers (NM): These individuals have two functional TPMT alleles and normal enzyme activity. They can typically be treated with standard doses of this compound.

  • Intermediate Metabolizers (IM): Heterozygous individuals with one functional and one non-functional allele have intermediate enzyme activity. They are at an increased risk of moderate to severe bone marrow suppression and may require a dose reduction.

  • Poor Metabolizers (PM): Homozygous individuals with two non-functional alleles have little to no TPMT activity. They are at a very high risk of severe, life-threatening myelosuppression with standard this compound doses. Alternative therapies or drastically reduced doses are recommended for these patients.

Q3: What is the difference between TPMT genotyping and phenotyping?

A3:

  • Genotyping analyzes the patient's DNA to identify specific genetic variations (alleles) in the TPMT gene that are known to cause reduced enzyme activity. Common variants tested for include TPMT2, TPMT3A, TPMT3B, and TPMT3C.

  • Phenotyping directly measures the TPMT enzyme activity in a patient's red blood cells. This provides a direct measure of the enzyme's function.

Q4: Can there be a discrepancy between a patient's TPMT genotype and phenotype? If so, why?

A4: Yes, genotype-phenotype discordance can occur. Reasons for this include:

  • Rare or novel mutations: Genotyping panels typically only test for the most common variants. A patient may have a rare or novel mutation that is not detected by the assay but still results in reduced enzyme activity.

  • Drug interactions: Several medications can inhibit TPMT enzyme activity, leading to a lower phenotype than predicted by the genotype.

  • Blood transfusions: A recent blood transfusion can lead to a falsely normal phenotype in a TPMT deficient individual, as the donor's red blood cells may have normal TPMT activity.

  • Disease-related factors: Certain conditions, like leukemia, can affect TPMT activity.

Q5: How are this compound metabolites monitored, and what are the therapeutic targets?

A5: this compound metabolites, specifically 6-thioguanine nucleotides (6-TGNs) and 6-methylmercaptopurine (6-MMP), are measured in red blood cells, typically using methods like HPLC or LC-MS/MS. Monitoring these metabolites helps in optimizing therapy and minimizing toxicity. While therapeutic ranges can vary slightly between laboratories, a general target for 6-TGN is 235–450 pmol/8x10⁸ RBCs for therapeutic efficacy in inflammatory bowel disease. High levels of 6-MMP (>5700 pmol/8x10⁸ RBCs) may be associated with hepatotoxicity.

Troubleshooting Guides

TPMT Genotyping (PCR-based methods)
Issue Possible Cause(s) Troubleshooting Steps
No PCR product or weak amplification - Poor DNA quality or quantity- PCR inhibitors in the DNA sample- Incorrect primer design or concentration- Suboptimal annealing temperature- Issues with PCR reagents (e.g., expired Taq polymerase)- Quantify and assess the purity of the DNA (e.g., using a spectrophotometer).- Re-purify the DNA sample to remove inhibitors.- Verify primer sequences and optimize their concentration.- Perform a temperature gradient PCR to determine the optimal annealing temperature.- Use fresh PCR reagents and include positive and negative controls in your run.
Non-specific PCR products - Annealing temperature is too low- Primer-dimer formation- High primer concentration- Increase the annealing temperature in increments.- Redesign primers to avoid complementarity.- Reduce the primer concentration in the PCR reaction.
Incorrect genotype call - Allele dropout (one allele fails to amplify)- Contamination with other DNA- Misinterpretation of results (e.g., in gel electrophoresis)- Redesign primers to avoid known SNPs in the primer binding sites.- Maintain a sterile work environment to prevent contamination.- Use appropriate controls (wild-type, heterozygous, homozygous mutant) for comparison.
Discrepancy with phenotype - Presence of a rare or novel mutation not covered by the assay- The patient may have received a bone marrow transplant from a donor with a different genotype.- Consider sequencing the TPMT gene to identify rare variants.- Confirm the patient's transplant history.
TPMT Enzyme Activity Assay (Phenotyping - HPLC-based)
Issue Possible Cause(s) Troubleshooting Steps
Low or no enzyme activity detected in a suspected normal metabolizer - Recent blood transfusion from a TPMT-deficient donor- Co-administration of TPMT-inhibiting drugs (e.g., NSAIDs, diuretics)- Improper sample handling (e.g., freezing of whole blood, hemolysis)- Degraded substrate or co-factors in the assay- Confirm the patient's transfusion history. Genotyping may be a better option in this case.- Review the patient's current medications for potential inhibitors.- Ensure proper specimen collection and storage (refrigerated, not frozen).- Use fresh assay reagents and validate their activity.
High background noise or interfering peaks in the chromatogram - Contaminants in the sample or mobile phase- Column degradation- Improper sample preparation- Use HPLC-grade solvents and filter them before use.- Flush the column or replace it if necessary.- Optimize the sample clean-up procedure to remove interfering substances.
Poor peak shape or resolution - Suboptimal mobile phase composition or pH- Column overloading- Flow rate is too high or too low- Adjust the mobile phase composition and pH to improve separation.- Reduce the amount of sample injected onto the column.- Optimize the flow rate for better peak resolution.
Inaccurate quantification - Inaccurate standard curve- Degradation of standards- Issues with the detector- Prepare a fresh standard curve with each batch of samples.- Store standards properly to prevent degradation.- Calibrate and maintain the detector according to the manufacturer's instructions.
This compound Metabolite Analysis (LC-MS/MS)
Issue Possible Cause(s) Troubleshooting Steps
Low signal intensity or poor sensitivity - Inefficient ionization of the analytes- Matrix effects (ion suppression or enhancement)- Suboptimal sample extraction and clean-up- Optimize mass spectrometer parameters (e.g., spray voltage, gas flows).- Use a stable isotope-labeled internal standard to compensate for matrix effects.- Improve the sample preparation method to remove interfering substances.
High variability in results - Inconsistent sample preparation- Instability of metabolites in the sample- Carryover from previous injections- Ensure precise and consistent pipetting and extraction steps.- Process samples promptly and store them under appropriate conditions to prevent metabolite degradation.- Implement a robust wash cycle between sample injections to prevent carryover.
Inaccurate quantification - Non-linear standard curve- Interference from isobaric compounds- Incorrect internal standard concentration- Use a weighted regression for the calibration curve if necessary.- Optimize chromatographic separation to resolve interfering peaks. Use multiple reaction monitoring (MRM) for higher specificity.- Accurately prepare and add the internal standard to all samples and standards.

Data Presentation

Table 1: TPMT Allele Frequencies in Different Populations

AlleleCaucasian Population Frequency (%)African Population Frequency (%)Asian Population Frequency (%)
TPMT20.2 - 1.0Not detectedNot detected
TPMT3A3.1 - 5.7RareNot found
TPMT3B~0.24--
TPMT3C~0.37.64.7

Table 2: Reference Ranges for TPMT Enzyme Activity and this compound Metabolites

ParameterLow/DeficientIntermediateNormal/High
TPMT Enzyme Activity (U/mL pRBC) < 6.06.0 - 21.0> 21.0
6-Thioguanine Nucleotides (6-TGN) (pmol/8x10⁸ RBC) > 450 (Increased risk of toxicity)235 - 450 (Therapeutic range)< 235 (Potentially sub-therapeutic)
6-Methylmercaptopurine (6-MMP) (pmol/8x10⁸ RBC) -< 5700> 5700 (Increased risk of hepatotoxicity)

Experimental Protocols

TPMT Genotyping by PCR-RFLP

This protocol provides a general outline for identifying common TPMT variants. Specific primer sequences and restriction enzymes will vary depending on the target allele.

  • DNA Extraction: Extract genomic DNA from whole blood using a commercially available kit. Assess DNA quality and quantity.

  • PCR Amplification:

    • Set up a PCR reaction containing DNA template, primers flanking the variant of interest, Taq polymerase, dNTPs, and PCR buffer.

    • Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • Restriction Digest:

    • Digest the PCR product with the appropriate restriction enzyme that specifically cuts either the wild-type or the mutant allele.

    • Incubate the reaction at the optimal temperature for the enzyme for a specified time.

  • Gel Electrophoresis:

    • Run the digested products on an agarose gel.

    • Visualize the DNA fragments under UV light. The pattern of fragments will indicate the genotype (homozygous wild-type, heterozygous, or homozygous mutant).

TPMT Enzyme Activity Measurement in Red Blood Cells (HPLC-based)

This is a generalized protocol. Specific details of the mobile phase, column, and detector settings should be optimized.

  • Sample Preparation:

    • Collect whole blood in an EDTA tube. Do not freeze.

    • Centrifuge the blood to separate plasma and buffy coat from red blood cells (RBCs).

    • Wash the RBCs multiple times with saline.

    • Lyse the washed RBCs with cold water.

    • Centrifuge the lysate to remove cell debris.

  • Enzymatic Reaction:

    • Incubate the RBC lysate with 6-mercaptopurine (substrate) and S-adenosyl-L-methionine (co-factor) at 37°C.

    • The TPMT enzyme in the lysate will convert 6-mercaptopurine to 6-methylmercaptopurine.

  • Sample Clean-up:

    • Stop the reaction by adding perchloric acid.

    • Centrifuge to precipitate proteins.

    • Neutralize the supernatant.

  • HPLC Analysis:

    • Inject the prepared sample onto an HPLC system equipped with a suitable column (e.g., C18).

    • Use a mobile phase that allows for the separation of 6-methylmercaptopurine from other components.

    • Detect the 6-methylmercaptopurine peak using a UV or fluorescence detector.

    • Quantify the amount of 6-methylmercaptopurine produced by comparing its peak area to a standard curve. Enzyme activity is typically expressed as units per milliliter of packed RBCs.

This compound Metabolite (6-TGN and 6-MMP) Analysis by LC-MS/MS

This protocol outlines the key steps for the sensitive and specific quantification of this compound metabolites.

  • Sample Preparation:

    • Isolate RBCs from whole blood as described in the phenotyping protocol.

    • Lyse the RBCs.

    • Hydrolyze the 6-thioguanine nucleotides and 6-methylmercaptopurine nucleotides to their respective bases (6-thioguanine and 6-methylmercaptopurine) using acid hydrolysis.

    • Add a stable isotope-labeled internal standard.

    • Precipitate proteins with an organic solvent (e.g., acetonitrile) or an acid (e.g., trifluoroacetic acid).

    • Centrifuge and collect the supernatant.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto a UPLC or HPLC system coupled to a tandem mass spectrometer.

    • Use a C18 column and a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer with formic acid) and an organic component (e.g., acetonitrile).

    • The mass spectrometer is operated in positive electrospray ionization (ESI) mode and multiple reaction monitoring (MRM) is used for detection and quantification of the analytes and the internal standard.

  • Data Analysis:

    • Generate a calibration curve using standards of known concentrations.

    • Calculate the concentration of 6-thioguanine and 6-methylmercaptopurine in the samples based on the peak area ratios of the analytes to the internal standard.

    • Express the results as pmol per 8x10⁸ RBCs.

Visualizations

Azathioprine_Metabolism_Pathway AZA This compound MP 6-Mercaptopurine (6-MP) AZA->MP Non-enzymatic MMP 6-Methylmercaptopurine (6-MMP) (Inactive) MP->MMP TPMT TIMP Thioinosine Monophosphate (TIMP) MP->TIMP HPRT TGNs 6-Thioguanine Nucleotides (6-TGNs) (Active/Cytotoxic) TIMP->TGNs IMPDH, GMPS TXMP Thioxanthosine Monophosphate (TXMP) TIMP->TXMP IMPDH MeTIMP Methyl-TIMP (Inactive) TIMP->MeTIMP TPMT

Caption: Simplified this compound metabolic pathway.

TPMT_Genotyping_Workflow start Start: Whole Blood Sample dna_extraction DNA Extraction start->dna_extraction pcr PCR Amplification of TPMT Gene Region dna_extraction->pcr genotyping_method Genotyping Method pcr->genotyping_method rflp Restriction Fragment Length Polymorphism (RFLP) genotyping_method->rflp Option 1 real_time_pcr Real-Time PCR (e.g., TaqMan) genotyping_method->real_time_pcr Option 2 sequencing Sanger or NGS Sequencing genotyping_method->sequencing Option 3 analysis Data Analysis and Genotype Calling rflp->analysis real_time_pcr->analysis sequencing->analysis end End: Genotype Result (1/1, 1/3A, etc.) analysis->end

Caption: General workflow for TPMT genotyping.

TPMT_Phenotype_vs_Genotype_Decision start Patient Requiring This compound Therapy decision TPMT Testing Strategy start->decision genotyping Genotyping (PCR/Sequencing) decision->genotyping Initial Test phenotyping Phenotyping (Enzyme Activity) decision->phenotyping Alternative/Confirmatory genotype_result Identifies common variants Unaffected by transfusions genotyping->genotype_result discordance Discordant Results? genotyping->discordance phenotype_result Measures actual enzyme function Can be affected by drugs/transfusions phenotyping->phenotype_result phenotyping->discordance investigate Investigate Cause: - Rare variants? - Drug interactions? - Recent transfusion? discordance->investigate Yes concordance Concordant Results discordance->concordance No dose_adj Guide this compound Dosing investigate->dose_adj concordance->dose_adj

Caption: Decision logic for TPMT testing strategies.

References

Technical Support Center: Azathioprine in Preclinical Renal Insufficiency Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information, troubleshooting advice, and standardized protocols for researchers using azathioprine (AZA) in preclinical animal models of renal insufficiency.

Frequently Asked Questions (FAQs)

Q1: Why are this compound dose adjustments critical in models of renal insufficiency?

A: this compound and its metabolites are cleared by the kidneys. In renal insufficiency, the excretion of these compounds is impaired, leading to their accumulation. This significantly increases the risk of dose-dependent toxicities, most notably severe myelosuppression (e.g., leukopenia, thrombocytopenia) and potential renal dysfunction.[1][2] Therefore, dose reduction is essential to prevent adverse outcomes that could confound experimental results or harm animal welfare.

Q2: What are the key metabolites of this compound to understand and monitor?

A: this compound is a prodrug that is rapidly converted to 6-mercaptopurine (6-MP). From there, metabolism follows two critical pathways:

  • 6-Thioguanine nucleotides (6-TGNs): These are the primary active metabolites responsible for the immunosuppressive effects of the drug.[3]

  • 6-Methylmercaptopurine (6-MMP): This is a key inactive metabolite. High levels of 6-MMP are associated with hepatotoxicity, and preferential shunting down this pathway can lead to therapeutic failure.[3][4]

Monitoring the levels of these metabolites in red blood cells (RBCs) is the basis of therapeutic drug monitoring (TDM).

Q3: What is a safe starting dose for this compound in a preclinical model with normal renal function?

A: Dosing is highly species-dependent. Published studies report a wide range, from 2 mg/kg daily in dogs to 10 mg/kg daily in rats for specific applications. It is crucial to conduct a pilot or dose-ranging study to establish a tolerated dose in your specific species and strain before inducing renal insufficiency.

Q4: How does renal impairment affect the metabolic balance of 6-TGN and 6-MMP?

A: Renal impairment primarily reduces the clearance of this compound and its metabolites. This can lead to an overall increase in systemic exposure to both 6-TGN and 6-MMP, elevating the risk of both myelosuppression and hepatotoxicity. The precise impact on the ratio of 6-TGN to 6-MMP is less predictable and underscores the importance of direct metabolite measurement.

Troubleshooting Guides

Problem: We observed severe leukopenia and weight loss in our renally-impaired rat model after initiating this compound.

  • Immediate Action: Stop this compound administration immediately. Provide supportive care to the animals as advised by veterinary staff.

  • Root Cause Analysis: The dose was likely too high for the degree of renal impairment. Standard doses for healthy animals can quickly become toxic when renal clearance is compromised.

  • Solution:

    • Allow surviving animals to recover, monitoring complete blood counts (CBCs) until they return to baseline.

    • Re-initiate this compound at a significantly reduced dose. Based on clinical guidelines for severe renal impairment (GFR <10 mL/min), a 50% dose reduction is recommended as a starting point.

    • Implement frequent monitoring (e.g., CBCs 2-3 times per week) after re-initiating the lower dose.

    • If possible, perform therapeutic drug monitoring (TDM) to measure 6-TGN levels and titrate the dose to a therapeutic range (see Table 3).

Problem: How do we establish an appropriate this compound dose in a new preclinical model of renal insufficiency (e.g., 5/6 nephrectomy)?

  • Strategy: A systematic dose-finding study is required.

  • Step-by-Step Approach:

    • Establish Baseline: First, determine the maximum tolerated dose (MTD) in a cohort of healthy, non-nephrectomized animals of the same strain.

    • Induce Renal Insufficiency: Create your CKD model (e.g., 5/6 nephrectomy) and allow the animals to stabilize. Confirm the degree of renal impairment by measuring serum creatinine and blood urea nitrogen (BUN).

    • Initiate Low-Dose AZA: Begin dosing the renally-impaired cohort with a significantly reduced dose. A conservative starting point is 25-50% of the MTD established in the healthy cohort.

    • Monitor Vigorously: Conduct daily wellness checks. Monitor body weight, food/water intake, and perform weekly CBCs and serum chemistry panels (including liver enzymes, creatinine, and BUN).

    • Titrate Dose: If the initial dose is well-tolerated after 2-4 weeks and the desired immunosuppressive effect is not achieved, consider a cautious dose escalation (e.g., increase by 25%). Maintain close monitoring.

    • Measure Metabolites: For the most precise approach, measure RBC 6-TGN and 6-MMP levels 4-6 weeks after each dose adjustment to guide therapy.

Problem: Our model is showing elevated liver enzymes (ALT/AST). How can we determine if this is related to this compound?

  • Analysis: Hepatotoxicity is a known side effect of this compound, often associated with high levels of the 6-MMP metabolite.

  • Solution:

    • Measure Metabolites: The most definitive step is to measure RBC 6-TGN and 6-MMP levels. A high 6-MMP level strongly suggests this compound-induced hepatotoxicity.

    • Rule Out Other Causes: Ensure the hepatotoxicity is not a direct consequence of the uremic state in your renal insufficiency model or related to other experimental compounds.

    • Dose Reduction: If 6-MMP levels are high, the this compound dose must be reduced.

    • Consider Allopurinol (Advanced): In clinical practice, for patients who preferentially produce 6-MMP ("shunters"), low-dose allopurinol is sometimes co-administered. Allopurinol inhibits xanthine oxidase, an enzyme in the metabolic pathway, which can shift metabolism away from 6-MMP and towards the active 6-TGNs. This is an advanced strategy that would require its own pilot study to implement safely in a preclinical model.

Data Presentation: Quantitative Summaries

Table 1: Clinical Dose Adjustment Guidelines for this compound in Renal Impairment (Human Data) This table serves as a reference for designing preclinical dose reduction strategies.

Glomerular Filtration Rate (GFR) / Creatinine Clearance (CrCl)Recommended Dose AdjustmentReference
>50 mL/min100% of usual dose
10-50 mL/minAdminister 75% of usual dose
<10 mL/minAdminister 50% of usual dose

Table 2: Examples of this compound Dosing in Preclinical Studies

SpeciesDoseModel / ContextKey Finding / OutcomeReference
Rat10 mg/kg/day (oral)Healthy Wistar rats (24-week study)Induced vascular mineralization
Rabbit5 mg/kg (single IV dose)Healthy rabbits for PK studyCharacterized pharmacokinetic parameters
Dog2 mg/kg/day (oral)Standard starting dose for immunosuppressionGenerally well-tolerated, but can cause myelosuppression or hepatotoxicity
Mouse40-120 mg/kg/day (oral)Healthy female CD-1 mice (10-day study)Dose-dependent reduction in bone marrow cellularity

Table 3: Clinically-Derived Target Metabolite Concentrations for TDM Measured in red blood cells (RBCs). These targets can be extrapolated to guide preclinical studies.

MetaboliteConcentration RangeImplicationReference
6-Thioguanine Nucleotides (6-TGN)< 230 pmol / 8x10⁸ RBCPotentially sub-therapeutic
6-Thioguanine Nucleotides (6-TGN)230 - 400 pmol / 8x10⁸ RBCGenerally considered the therapeutic range
6-Methylmercaptopurine (6-MMP)> 5700 pmol / 8x10⁸ RBCIncreased risk of hepatotoxicity

Experimental Protocols

Protocol 1: Induction of Renal Insufficiency (5/6 Subtotal Nephrectomy Model in Rats)

This is a widely used surgical model to induce chronic kidney disease.

  • Anesthesia & Analgesia: Anesthetize the animal using an approved protocol (e.g., isoflurane inhalation). Administer pre-operative analgesics.

  • Stage 1: Right Nephrectomy:

    • Place the rat in left lateral recumbency and prepare the surgical site over the right flank.

    • Make a small flank incision to expose the right kidney.

    • Carefully ligate the renal artery, vein, and ureter with surgical suture.

    • Excise the right kidney.

    • Close the muscle and skin layers with sutures.

  • Recovery: Allow the animal to recover for one week.

  • Stage 2: Left Kidney Infarction:

    • Anesthetize the animal as before.

    • Make a flank incision to expose the left kidney.

    • Ligate two of the three main branches of the left renal artery, aiming to infarct approximately 2/3 of the kidney mass while leaving the adrenal gland intact.

    • Confirm ischemia by observing the color change in the poles of the kidney.

    • Close the incision.

  • Post-Operative Care & Confirmation: Provide post-operative analgesia and care. Allow animals to stabilize for 4-6 weeks. Confirm the development of renal insufficiency by measuring elevated serum creatinine and BUN before initiating this compound treatment.

Protocol 2: Therapeutic Drug Monitoring (TDM) of this compound Metabolites

This protocol is for quantifying 6-TGN and 6-MMP levels in erythrocytes.

  • Sample Collection:

    • Collect 1-2 mL of whole blood via an appropriate method (e.g., tail vein, saphenous vein) into an EDTA (purple top) tube.

    • Place the sample on ice immediately.

  • Erythrocyte Isolation:

    • Centrifuge the whole blood at 2,000 x g for 10 minutes at 4°C.

    • Carefully aspirate and discard the plasma and buffy coat (the white layer of leukocytes).

    • Wash the remaining red blood cell (RBC) pellet with cold phosphate-buffered saline (PBS) and centrifuge again. Repeat this wash step two more times.

    • After the final wash, lyse the packed RBCs with distilled water or by freeze-thawing. Store lysate at -80°C until analysis.

  • Metabolite Hydrolysis and Extraction (General Principle):

    • The measured metabolites (6-TGN and 6-MMP) are nucleotides incorporated into cellular macromolecules. The first step is acid hydrolysis to release the base purines (6-thioguanine and 6-methylmercaptopurine).

  • Quantification by LC-MS/MS:

    • Analyze the hydrolyzed samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

    • Use stable isotope-labeled internal standards for both 6-thioguanine and 6-methylmercaptopurine to ensure accurate quantification.

    • Generate a standard curve with known concentrations of the analytes to calculate the concentration in the samples.

    • Normalize the final concentration to the RBC count (e.g., pmol / 8x10⁸ RBCs).

Visualizations

Azathioprine_Metabolism AZA This compound (AZA) MP 6-Mercaptopurine (6-MP) (Prodrug) AZA->MP Non-enzymatic conversion HPRT HPRT MP->HPRT TPMT TPMT MP->TPMT XO Xanthine Oxidase (XO) MP->XO TGN 6-Thioguanine Nucleotides (6-TGNs) (Active Metabolites) HPRT->TGN Efficacy Pathway Effect Immunosuppression (Inhibition of DNA/RNA synthesis) TGN->Effect MMP 6-Methylmercaptopurine (6-MMP) (Inactive / Hepatotoxic) TPMT->MMP Inactivation Pathway Excretion Renal Excretion MMP->Excretion TUA 6-Thiouric Acid (Inactive) XO->TUA Inactivation Pathway TUA->Excretion

Caption: this compound metabolic pathways leading to active and inactive metabolites.

Dose_Finding_Workflow start Start: Establish Preclinical Renal Insufficiency Model (e.g., 5/6 Nephrectomy) dose Initiate AZA at Reduced Dose (e.g., 25-50% of normal) start->dose monitor Monitor for Toxicity - Daily Wellness Checks - Weekly CBC & Chemistry dose->monitor toxicity_check Severe Toxicity Observed? (e.g., >20% weight loss, severe leukopenia) monitor->toxicity_check stop STOP AZA Provide Supportive Care Re-evaluate Dose/Protocol toxicity_check->stop Yes metabolites Measure Metabolites (TDM) after 4-6 Weeks (RBC 6-TGN & 6-MMP) toxicity_check->metabolites No eval Evaluate Metabolite Levels & Therapeutic Effect metabolites->eval adjust Adjust Dose Based on Data: - 6-TGN too low? Cautiously increase. - 6-MMP too high? Decrease. - Target achieved? Maintain. eval->adjust end Maintain Effective Dose Continue Monitoring eval->end Target Achieved adjust->monitor Re-initiate Monitoring Cycle

Caption: Experimental workflow for this compound dose adjustment in renal insufficiency models.

References

Technical Support Center: Enhancing Azathioprine Efficacy in Refractory Autoimmune Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the efficacy of azathioprine in refractory autoimmune models.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for this compound resistance or lack of efficacy in our experimental models?

A1: this compound, a prodrug of 6-mercaptopurine (6-MP), requires conversion to its active metabolites, 6-thioguanine nucleotides (6-TGNs), to exert its immunosuppressive effects.[1][2][3] Resistance or poor efficacy can stem from several factors:

  • Genetic Polymorphisms: Variations in the genes for Thiopurine S-methyltransferase (TPMT) and Nudix hydrolase 15 (NUDT15) can significantly alter this compound metabolism.[4][5] Individuals with high TPMT activity may rapidly convert 6-MP to the inactive metabolite 6-methylmercaptopurine (6-MMP), leading to low levels of active 6-TGNs and reduced efficacy.

  • Preferential Metabolism: Some individuals, despite normal TPMT genetics, preferentially metabolize this compound towards 6-MMP, which is associated with hepatotoxicity and poor therapeutic response.

  • Drug Efflux Pumps: Overexpression of transmembrane proteins like P-glycoprotein (P-gp) can actively pump immunosuppressive drugs out of cells, potentially contributing to drug resistance in autoimmune diseases.

  • Gut Microbiome Interactions: Recent research suggests that certain commensal gut bacteria can decrease the bioavailability of 6-mercaptopurine, leading to treatment failure.

Q2: How can we optimize this compound dosing in our animal models to improve efficacy?

A2: Optimizing this compound dosage is critical and can be achieved through therapeutic drug monitoring (TDM). This involves measuring the levels of this compound's key metabolites:

  • 6-thioguanine nucleotides (6-TGNs): These are the active metabolites responsible for the immunosuppressive effect.

  • 6-methylmercaptopurine (6-MMP): High levels of this metabolite are associated with hepatotoxicity and reduced efficacy.

The goal is to adjust the this compound dose to achieve a therapeutic range for 6-TGNs while keeping 6-MMP levels below a toxic threshold. Monitoring these metabolites can help determine if a lack of response is due to non-adherence, under-dosing, or a metabolic issue.

Q3: What is the role of TPMT and NUDT15 testing in predicting this compound response?

A3: Thiopurine S-methyltransferase (TPMT) and Nudix hydrolase 15 (NUDT15) are key enzymes that inactivate this compound's active metabolites. Genetic testing for variants in TPMT and NUDT15 is crucial before initiating therapy.

  • Low or Deficient Enzyme Activity: Individuals with low or absent TPMT or NUDT15 activity are at a high risk of severe, life-threatening myelosuppression if given standard doses of this compound, due to the accumulation of high levels of 6-TGNs. In these cases, a significant dose reduction or an alternative therapy is recommended.

  • High Enzyme Activity: Conversely, individuals with very high TPMT activity may metabolize the drug too quickly, leading to sub-therapeutic levels of 6-TGNs and a lack of clinical response at standard doses.

Therefore, genotyping or phenotyping for these enzymes can help predict both toxicity and potential lack of efficacy, allowing for more individualized dosing strategies.

Troubleshooting Guide

Issue 1: Sub-optimal therapeutic response despite adequate standard dosing.

Potential Cause Troubleshooting Steps
High TPMT Activity / Preferential Shunting to 6-MMP 1. Metabolite Monitoring: Measure 6-TGN and 6-MMP levels. A high 6-MMP to 6-TGN ratio suggests preferential metabolism. 2. Combination Therapy with Allopurinol: Introduce low-dose allopurinol. Allopurinol inhibits xanthine oxidase, an enzyme in a competing metabolic pathway. This shunts 6-MP metabolism towards the production of active 6-TGNs. Crucially, the this compound dose must be reduced by 65-75% when co-administered with allopurinol to avoid severe toxicity.
Non-compliance (in clinical settings) or Dosing Error 1. Metabolite Monitoring: Undetectable or very low levels of both 6-TGN and 6-MMP would suggest a dosing issue. 2. Verify Dosing Protocol: Double-check all calculations, concentrations, and administration schedules in the experimental protocol.
Drug Resistance Mechanisms 1. Assess P-gp Expression: Investigate the expression of P-glycoprotein in relevant tissues (e.g., peripheral blood lymphocytes). 2. Consider P-gp Inhibitors: In experimental settings, co-administration with a P-gp inhibitor like cyclosporine A could be explored to see if it restores this compound sensitivity.

Issue 2: Signs of toxicity (e.g., myelosuppression, hepatotoxicity) at standard or even low doses.

Potential Cause Troubleshooting Steps
Low or Intermediate TPMT/NUDT15 Activity 1. Genotype/Phenotype Testing: If not done previously, immediately test for TPMT and NUDT15 deficiency. 2. Dose Adjustment: For intermediate metabolizers, reduce the this compound dose by 30-70% and monitor blood counts closely. For poor metabolizers (homozygous deficient), this compound is generally contraindicated. 3. Metabolite Monitoring: High 6-TGN levels will confirm excessive accumulation of the active metabolite.
Hepatotoxicity due to High 6-MMP Levels 1. Metabolite Monitoring: Measure 6-MMP levels. Levels >5700 pmol/8x10⁸ RBCs are associated with an increased risk of hepatotoxicity. 2. Switch to Allopurinol Co-therapy: Stop this compound monotherapy. Initiate combination therapy with a significantly reduced dose of this compound and allopurinol to lower 6-MMP production.
Drug-Drug Interactions 1. Review Co-administered Agents: Certain drugs can inhibit the metabolism of this compound, increasing its toxicity. For example, allopurinol drastically increases toxicity if the this compound dose is not appropriately reduced. Other medications may also interfere with its metabolism or excretion.

Data Summary Tables

Table 1: Therapeutic Targets and Toxic Thresholds for this compound Metabolites

MetaboliteTherapeutic RangeToxic ThresholdAssociated Outcome
6-Thioguanine Nucleotides (6-TGN) 235–450 pmol/8x10⁸ RBCs> 450 pmol/8x10⁸ RBCsEfficacy (immunosuppression); Myelosuppression at high levels
6-Methylmercaptopurine (6-MMP) Not applicable> 5700 pmol/8x10⁸ RBCsHepatotoxicity; Poor efficacy

Table 2: TPMT Genotype-Based Dosing Recommendations

TPMT PhenotypeTPMT ActivityRecommended this compound Starting DoseRisk of Myelosuppression
Normal Metabolizer NormalStandard dose (e.g., 1-2 mg/kg/day)Low
Intermediate Metabolizer IntermediateReduce starting dose by 30-70%Moderate
Poor Metabolizer Low/DeficientConsider alternative therapy; if used, reduce dose by ~90% and monitor closely.High/Severe

Experimental Protocols

Protocol 1: Therapeutic Drug Monitoring of this compound Metabolites (6-TGN and 6-MMP)

  • Sample Collection: Collect whole blood samples (e.g., from rodent models via tail vein or terminal cardiac puncture) in EDTA-containing tubes.

  • Red Blood Cell (RBC) Lysis: Isolate RBCs by centrifugation. Wash the RBC pellet with saline. Lyse the RBCs using a hypotonic buffer or through freeze-thaw cycles.

  • Protein Precipitation: Precipitate proteins from the RBC lysate using an acid like perchloric acid. Centrifuge to pellet the precipitated protein.

  • Hydrolysis: The active metabolites are in the form of thioguanine nucleotides. To measure total 6-TGNs, the supernatant containing the nucleotides must be hydrolyzed to release the 6-thioguanine base. This can be done using acid and heat.

  • Chromatographic Separation: Analyze the processed sample using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. A C18 reverse-phase column is typically used.

  • Quantification: Create a standard curve using known concentrations of 6-thioguanine and 6-methylmercaptopurine. Quantify the metabolite concentrations in the samples by comparing their peak areas to the standard curve. Results are typically normalized to the RBC count and expressed as pmol/8x10⁸ RBCs.

Protocol 2: TPMT Genotyping

  • DNA Extraction: Isolate genomic DNA from a whole blood or tissue sample using a commercially available DNA extraction kit.

  • Allele-Specific PCR: Design primers specific to the wild-type and common variant alleles of the TPMT gene (e.g., TPMT2, TPMT3A, TPMT*3C).

  • PCR Amplification: Perform polymerase chain reaction (PCR) in separate reactions for each allele using the extracted DNA as a template. Include appropriate positive and negative controls.

  • Gel Electrophoresis: Visualize the PCR products on an agarose gel. The presence or absence of a band in the specific reactions will indicate the genotype of the sample (homozygous wild-type, heterozygous, or homozygous variant).

  • Data Interpretation: Based on the combination of alleles detected, determine the TPMT genotype and predict the metabolic phenotype (e.g., normal, intermediate, or poor metabolizer).

Visual Diagrams

Azathioprine_Metabolism cluster_enzymes Key Enzymes AZA This compound MP 6-Mercaptopurine (6-MP) AZA->MP Non-enzymatic conversion TGN 6-Thioguanine Nucleotides (6-TGN) (Active Metabolites) MP->TGN via HPRT MMP 6-Methylmercaptopurine (6-MMP) (Inactive/Toxic Metabolite) MP->MMP via TPMT TA 6-Thiouric Acid (Inactive Metabolite) MP->TA via XO Efficacy Therapeutic Efficacy (Immunosuppression) TGN->Efficacy Myelotoxicity Myelosuppression (High Levels) TGN->Myelotoxicity Toxicity Hepatotoxicity MMP->Toxicity HPRT HPRT TPMT TPMT XO Xanthine Oxidase (XO)

Caption: this compound metabolism showing conversion to active and inactive metabolites.

Allopurinol_Mechanism MP 6-Mercaptopurine (6-MP) TGN_path <↑ 6-TGN Pathway (via HPRT) MP->TGN_path MMP_path <↔ 6-MMP Pathway (via TPMT) MP->MMP_path TA_path <↓ 6-Thiouric Acid Pathway MP->TA_path via XO Efficacy Enhanced Efficacy TGN_path->Efficacy MMP_Toxicity Reduced Hepatotoxicity MMP_path->MMP_Toxicity (Due to shunting away from this pathway) XO Xanthine Oxidase (XO) Allopurinol Allopurinol Allopurinol->XO Inhibits

Caption: Mechanism of allopurinol in enhancing this compound efficacy.

Troubleshooting_Workflow start Refractory Response to This compound Monotherapy metabolites Measure 6-TGN and 6-MMP Metabolite Levels start->metabolites low_tgn Low 6-TGN Low 6-MMP metabolites->low_tgn Scenario 1 high_mmp Low/Normal 6-TGN High 6-MMP (>5700) metabolites->high_mmp Scenario 2 'Shunter' therapeutic_tgn Therapeutic 6-TGN (235-450) metabolites->therapeutic_tgn Scenario 3 action_dose Action: Increase this compound Dose (Check Compliance) low_tgn->action_dose action_allo Action: Start Allopurinol + Reduce AZA Dose (25-50%) high_mmp->action_allo action_combo Action: Consider Combination Therapy (e.g., with Biologics) therapeutic_tgn->action_combo

Caption: Troubleshooting workflow for refractory response to this compound.

References

reducing the risk of infection with long-term azathioprine use in studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with azathioprine. The information is intended to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that leads to immunosuppression and increased infection risk?

This compound is a prodrug that is converted to 6-mercaptopurine (6-MP). 6-MP is then metabolized into various active and inactive compounds. The primary active metabolites are the 6-thioguanine nucleotides (6-TGNs). These molecules exert their immunosuppressive effects by being incorporated into the DNA and RNA of proliferating cells, particularly T and B lymphocytes. This incorporation disrupts nucleotide synthesis and leads to cell cycle arrest, thereby dampening the immune response. This immunosuppression is the primary reason for the increased risk of infections in individuals on long-term this compound therapy.

Q2: What are the key enzymes involved in this compound metabolism, and how do they influence drug toxicity and infection risk?

The metabolism of this compound is complex and involves several key enzymes. The main pathway involves the conversion of this compound to 6-MP. From there, three enzymatic pathways are crucial:

  • Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts 6-MP into thioinosine monophosphate (TIMP), which is then further metabolized to the active 6-TGNs.

  • Thiopurine S-methyltransferase (TPMT) methylates 6-MP to the inactive metabolite 6-methylmercaptopurine (6-MMP). TPMT also methylates TIMP to methylthioinosine monophosphate (meTIMP), another inactive metabolite. Genetic variations in the TPMT gene can lead to decreased enzyme activity, causing a shift in metabolism towards the production of more 6-TGNs, which increases the risk of myelosuppression and subsequent infections.

  • Xanthine oxidase (XO) oxidizes 6-MP to the inactive metabolite 6-thiouric acid.

Another important enzyme is Nudix hydrolase 15 (NUDT15) , which converts the active 6-thioguanine triphosphate (6-TGTP) to the less toxic 6-thioguanine monophosphate (6-TGMP). Genetic variants in NUDT15 that reduce its activity are also strongly associated with an increased risk of thiopurine-related myelosuppression.

Azathioprine_Metabolism cluster_enzymes Metabolizing Enzymes AZA This compound MP6 6-Mercaptopurine (6-MP) AZA->MP6 Non-enzymatic (Glutathione-S-transferase) TGNs 6-Thioguanine Nucleotides (6-TGNs) (Active Metabolites - Immunosuppression & Myelotoxicity) MP6->TGNs HGPRT MMP6 6-Methylmercaptopurine (6-MMP) (Inactive Metabolite) MP6->MMP6 TPMT TUA 6-Thiouric Acid (Inactive Metabolite) MP6->TUA Xanthine Oxidase TGNs->TGNs HGPRT HGPRT TPMT TPMT XO Xanthine Oxidase NUDT15 NUDT15

Figure 1: Simplified this compound Metabolic Pathway.

Troubleshooting Guides

Problem: High variability in myelosuppression observed in an in vivo animal study with a standard this compound dose.

  • Possible Cause: Genetic polymorphisms in enzymes that metabolize this compound, such as TPMT and NUDT15, can lead to significant differences in drug metabolism and toxicity.

  • Troubleshooting Steps:

    • Genotyping: If possible, genotype the animals for common variants in the Tpmt and Nudt15 genes. This can help to stratify the animals into poor, intermediate, and normal metabolizer groups.

    • Phenotyping: Measure TPMT enzyme activity in red blood cells before and during the study. This can provide a direct measure of the metabolic capacity of each animal.

    • Dose Adjustment: Based on the genotyping or phenotyping results, consider adjusting the this compound dose for each group to achieve a more uniform level of immunosuppression.

    • Metabolite Monitoring: Measure the levels of 6-TGNs and 6-MMP in red blood cells. This can help to correlate the level of active and inactive metabolites with the observed myelosuppression.

Problem: Unexpectedly high incidence of infections in an experimental group on this compound monotherapy.

  • Possible Cause: The dose of this compound may be too high for the specific animal strain or model, leading to excessive immunosuppression. Concomitant factors, such as underlying health status or environmental pathogens, could also be contributing.

  • Troubleshooting Steps:

    • Dose-Response Study: Conduct a pilot study with a range of this compound doses to determine the optimal dose that provides the desired level of immunosuppression without causing excessive toxicity and infection.

    • Immune Cell Monitoring: Monitor the absolute counts of different immune cell populations (e.g., lymphocytes, neutrophils) throughout the study. A significant drop in these counts can be an early indicator of excessive immunosuppression.

    • Environmental Control: Ensure a specific-pathogen-free (SPF) environment for the animals to minimize exposure to opportunistic pathogens.

    • Prophylactic Antibiotics: In some cases, prophylactic use of broad-spectrum antibiotics may be necessary to prevent bacterial infections, although this should be carefully considered as it can also impact the experimental outcomes.

Quantitative Data Summary

Table 1: Incidence of Adverse Events Associated with Long-Term this compound Use in Inflammatory Bowel Disease (IBD)

Adverse EventIncidence RateStudy PopulationReference
Any Side Effect20.6%320 IBD patients
Myelotoxicity7.2%320 IBD patients
Gastrointestinal Intolerance5.6%320 IBD patients
Malignancy1.8%320 IBD patients
Opportunistic Infections5.5% (in patients with lymphopenia)100 IBD patients

Table 2: Risk of Serious Infections with Different Immunosuppressive Regimens in Lupus Nephritis

Treatment ComparisonOdds Ratio (95% Credible Interval)InterpretationReference
Tacrolimus vs. This compound0.32 (0.12–0.81)Tacrolimus has a lower risk of serious infections
MMF followed by AZA vs. CYC-AZA0.14 (0.02–0.71)MMF followed by AZA has a lower risk of serious infections

Experimental Protocols

1. TPMT Enzyme Activity Assay in Erythrocytes by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

  • Principle: This method measures the activity of the TPMT enzyme by quantifying the formation of its methylated product, 6-methylmercaptopurine (6-MMP), from the substrate 6-mercaptopurine (6-MP).

  • Methodology:

    • Sample Preparation: Collect whole blood in an EDTA tube. Lyse the red blood cells to release the hemoglobin and TPMT.

    • Enzymatic Reaction: Incubate the red blood cell lysate with a known concentration of the substrate 6-mercaptopurine and a methyl group donor (S-adenosyl-L-methionine) at 37°C.

    • Reaction Termination: Stop the reaction by adding a precipitating agent, such as perchloric acid.

    • Extraction: Extract the product, 6-methylmercaptopurine, from the reaction mixture using an organic solvent.

    • LC-MS/MS Analysis: Inject the extracted sample into an LC-MS/MS system. Separate the 6-MMP from other components using liquid chromatography and quantify it using tandem mass spectrometry.

    • Calculation: Calculate the TPMT enzyme activity based on the amount of 6-MMP produced per unit of hemoglobin per hour.

2. NUDT15 Genotyping by Polymerase Chain Reaction (PCR)

  • Principle: This method identifies specific single nucleotide polymorphisms (SNPs) in the NUDT15 gene that are associated with reduced enzyme activity.

  • Methodology:

    • DNA Extraction: Extract genomic DNA from a whole blood sample.

    • PCR Amplification: Amplify the region of the NUDT15 gene containing the target SNPs using specific primers.

    • Genotyping Analysis: Analyze the PCR product to determine the genotype. This can be done using various methods, such as:

      • Restriction Fragment Length Polymorphism (RFLP): Digest the PCR product with a restriction enzyme that cuts at the SNP site. The resulting fragment sizes will differ depending on the genotype.

      • Allele-Specific PCR: Use primers that are specific for each allele of the SNP.

      • DNA Sequencing: Directly sequence the PCR product to identify the nucleotide at the SNP position.

    • Interpretation: Based on the genotype, infer the NUDT15 enzyme activity (e.g., normal, intermediate, or poor metabolizer).

Visualizations

Experimental_Workflow start Start: In Vivo Study with this compound genotyping TPMT/NUDT15 Genotyping start->genotyping phenotyping TPMT Enzyme Activity Assay start->phenotyping dose_stratification Dose Stratification (Normal, Intermediate, Poor Metabolizers) genotyping->dose_stratification phenotyping->dose_stratification azathioprine_admin This compound Administration dose_stratification->azathioprine_admin monitoring Monitor for Myelosuppression & Infection (CBC, Clinical Signs) azathioprine_admin->monitoring metabolite_analysis 6-TGN & 6-MMP Metabolite Analysis azathioprine_admin->metabolite_analysis data_analysis Data Analysis & Correlation monitoring->data_analysis metabolite_analysis->data_analysis end End: Correlate Genotype/Phenotype with Toxicity & Efficacy data_analysis->end

Figure 2: Experimental Workflow for an In Vivo this compound Study.

Validation & Comparative

Validating Azathioprine's Effect on T-Cell Activation Markers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of azathioprine's performance in modulating T-cell activation markers against other alternatives, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in understanding the nuanced effects of this widely-used immunosuppressant.

Executive Summary

This compound, a purine synthesis inhibitor, is a cornerstone medication for preventing organ transplant rejection and treating autoimmune diseases. Its primary mechanism involves the inhibition of lymphocyte proliferation. However, its specific effects on T-cell activation markers are multifaceted and warrant detailed investigation for targeted therapeutic development. This guide synthesizes available data on this compound's impact on key T-cell activation markers, such as CD25 and CD69, and provides a comparative perspective with other immunosuppressive agents like methotrexate.

Mechanism of Action: A Dual Approach to Immunosuppression

This compound exerts its immunosuppressive effects through a two-pronged approach. As a prodrug, it is converted to its active metabolite, 6-mercaptopurine (6-MP), which then inhibits the de novo pathway of purine synthesis. This preferentially targets lymphocytes, which are highly dependent on this pathway for their proliferation.[1]

Recent studies have elucidated a more specific mechanism involving the induction of T-cell apoptosis. The this compound metabolite, 6-thioguanine triphosphate (6-Thio-GTP), has been shown to bind to the small GTPase Rac1. This interaction blocks the CD28 co-stimulatory signal required for T-cell activation and survival, thereby converting a survival signal into an apoptotic one.[2][3][4] This Rac1-mediated apoptosis is a key factor in the therapeutic efficacy of this compound.

Comparative Analysis of T-Cell Activation Markers

While this compound's broad anti-proliferative effects are well-documented, its specific impact on the expression of T-cell activation markers requires a more granular analysis. The following tables summarize the available quantitative data.

Table 1: Effect of this compound on T-Cell Proliferation

TreatmentT-Cell SubsetCo-stimulationConcentrationProliferation Inhibition (IC50)Reference
This compoundHuman T-cellsanti-CD3Not specifiedNot specified[2]
This compoundHuman T-cellsanti-CD3 + anti-CD28 (CD80)Not specifiedNot specified
This compoundHuman T-cellsanti-CD3 + CD58 (CD2)Not specifiedNot specified
This compoundHuman T-cellsanti-CD3 + 4-1BBLNot specifiedNot specified
This compoundHuman T-cellsanti-CD3 + ICOS-LNot specifiedNot specified
This compoundHuman T-cellsanti-CD3 + CD54 (LFA-1)Not specifiedNot specified

Note: One study reported that the inhibitory effects of this compound on T-cell proliferation were not influenced by different T-cell costimulatory signals. More specific IC50 values across different studies are needed for a complete comparative analysis.

Table 2: Comparative Effect of this compound and Methotrexate on T-Cell Activation (In Vitro)

DrugT-Cell SubsetActivation MarkerMethodKey FindingsReference
This compoundHuman Epidermal Langerhans Cells & T-cellsMixed Lymphocyte Culture Reaction (MLCR)Co-cultureStarted to suppress MLCR at 1 µg/mL; dose-dependent suppression.
MethotrexateHuman Epidermal Langerhans Cells & T-cellsMixed Lymphocyte Culture Reaction (MLCR)Co-cultureStarted to suppress MLCR at 1 µg/mL; suppression was not dose-dependent.

Note: Direct in-vitro comparative data on the expression of specific activation markers like CD25 and CD69 for this compound and Methotrexate is limited in the currently available literature.

Experimental Protocols

1. In Vitro T-Cell Activation Assay

This protocol is designed to assess the effect of immunosuppressive drugs on T-cell activation and proliferation.

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further purify CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS) if required.

  • Cell Culture: Culture the isolated T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

  • T-Cell Stimulation: Activate T-cells using plate-bound anti-CD3 (e.g., 5 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) antibodies.

  • Drug Treatment: Add this compound, methotrexate, or other compounds of interest at various concentrations to the cell cultures at the time of stimulation.

  • Proliferation Assay: After a defined incubation period (e.g., 72 hours), assess T-cell proliferation using methods such as [³H]-thymidine incorporation or cell proliferation dyes (e.g., CFSE).

  • Activation Marker Analysis: At various time points (e.g., 24, 48, 72 hours), harvest cells for flow cytometry analysis of activation markers.

2. Flow Cytometry Analysis of T-Cell Activation Markers

This protocol outlines the steps for staining and analyzing T-cell activation markers.

  • Cell Preparation: Harvest the cultured T-cells and wash them with FACS buffer (PBS containing 2% FBS and 0.1% sodium azide).

  • Fc Receptor Blocking: Block Fc receptors to prevent non-specific antibody binding by incubating cells with an Fc blocking reagent.

  • Surface Staining: Incubate the cells with fluorochrome-conjugated monoclonal antibodies against T-cell lineage markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69) for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Data Acquisition: Acquire the stained cells on a flow cytometer. Collect a sufficient number of events for robust statistical analysis.

  • Data Analysis: Analyze the flow cytometry data using appropriate software. Gate on the lymphocyte population based on forward and side scatter, followed by gating on specific T-cell subsets (e.g., CD4+ or CD8+). Determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each activation marker.

Signaling Pathways and Visualizations

This compound's Interference with T-Cell Co-stimulation

This compound's active metabolite, 6-Thio-GTP, directly interferes with the CD28 co-stimulatory pathway by inhibiting the activation of Rac1. This prevents the downstream signaling cascade that normally promotes T-cell survival and proliferation, leading to apoptosis.

Azathioprine_Signaling TCR TCR Vav Vav TCR->Vav Signal 1 CD28 CD28 CD28->Vav Co-stimulation Rac1_GDP Rac1-GDP (inactive) Vav->Rac1_GDP Activates Rac1_GTP Rac1-GTP (active) Downstream Downstream Signaling (Survival, Proliferation) Rac1_GTP->Downstream Apoptosis Apoptosis Rac1_GTP->Apoptosis This compound This compound (6-Thio-GTP) This compound->Rac1_GTP Inhibits

Caption: this compound inhibits Rac1 activation downstream of CD28.

Experimental Workflow for Validating this compound's Effect

The following workflow outlines the key steps in an experiment designed to validate the effect of this compound on T-cell activation markers.

Experimental_Workflow start Isolate PBMCs stimulate Stimulate T-cells (anti-CD3/CD28) start->stimulate treat Treat with this compound & Controls stimulate->treat incubate Incubate (24-72h) treat->incubate stain Stain for CD4, CD8, CD25, CD69 incubate->stain acquire Flow Cytometry Acquisition stain->acquire analyze Data Analysis (% positive, MFI) acquire->analyze end Comparative Results analyze->end

Caption: Workflow for analyzing T-cell activation markers.

Conclusion

This compound remains a critical immunosuppressive agent with a well-established, albeit complex, mechanism of action. While its primary role in inhibiting purine synthesis and inducing T-cell apoptosis is clear, a more detailed understanding of its differential effects on specific T-cell activation markers is an ongoing area of research. This guide provides a framework for comparing this compound to other immunosuppressants and highlights the need for further quantitative studies to fully elucidate its immunomodulatory profile. Such research will be instrumental in optimizing its clinical use and in the development of next-generation immunosuppressive therapies.

References

Unraveling the Efficacy of Azathioprine: A Deep Dive into the Role of Rac1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of azathioprine's efficacy, focusing on the critical role of Rac1 inhibition in its mechanism of action. We delve into the molecular pathways, present supporting experimental data, and compare its performance with alternative immunosuppressive agents.

This compound, a long-standing immunosuppressive drug, exerts its therapeutic effects through a complex mechanism that has been progressively elucidated. A pivotal aspect of its efficacy lies in the inhibition of the Rho GTPase, Rac1. This guide will explore the experimental evidence validating this mechanism, compare it with other immunosuppressants, and provide detailed protocols for the key experiments cited.

The Central Role of Rac1 Inhibition in this compound's Mechanism of Action

This compound is a prodrug that is metabolized in the body to its active form, 6-thioguanine triphosphate (6-Thio-GTP).[1][2][3][4] This metabolite structurally mimics the natural nucleotide GTP and directly interacts with Rac1, a key signaling protein in T-lymphocytes.[1]

The binding of 6-Thio-GTP to Rac1 prevents its activation, a critical step in T-cell signaling. Specifically, this compound treatment leads to the accumulation of inactive, 6-Thio-GDP-bound Rac1. This occurs because the Vav1, a guanine nucleotide exchange factor (GEF), is unable to efficiently exchange the bound 6-Thio-GDP for GTP, thus trapping Rac1 in an inactive state.

The inhibition of Rac1 activation has profound consequences for T-cell function, leading to two primary immunosuppressive outcomes:

  • Induction of T-cell Apoptosis: By blocking Rac1, this compound disrupts the downstream signaling cascade that promotes T-cell survival. This includes the suppression of the MEK/NF-κB pathway, which is crucial for the expression of the anti-apoptotic protein Bcl-xL. The downregulation of Bcl-xL shifts the cellular balance towards apoptosis, leading to the programmed death of activated T-cells. This effectively converts a T-cell co-stimulatory signal into an apoptotic one.

  • Suppression of T-cell and Antigen-Presenting Cell (APC) Conjugation: Rac1 is essential for the cytoskeletal rearrangements required for the formation of a stable immunological synapse between T-cells and APCs. By inhibiting Rac1, this compound impairs this interaction, thereby preventing an effective immune response.

The following diagram illustrates the signaling pathway of this compound-mediated Rac1 inhibition.

Azathioprine_Rac1_Pathway This compound This compound Metabolites 6-Thio-GTP This compound->Metabolites Rac1_GTP Active Rac1-GTP Metabolites->Rac1_GTP Prevents formation of Rac1_GDP Inactive Rac1-GDP Metabolites->Rac1_GDP Binds to Rac1 Vav1 Vav1 (GEF) Metabolites->Vav1 Inhibits GEF activity Downstream Downstream Signaling (MEK, NF-κB, Bcl-xL) Rac1_GTP->Downstream Conjugation T-cell/APC Conjugation Rac1_GTP->Conjugation Vav1->Rac1_GDP Normally activates Apoptosis T-cell Apoptosis Downstream->Apoptosis Suppression leads to

Caption: this compound's metabolic pathway and its inhibitory effect on Rac1 signaling.

Comparative Performance: this compound vs. Alternatives

While this compound's efficacy is well-established, particularly in inflammatory bowel disease and autoimmune hepatitis, alternative immunosuppressants are also widely used. A prominent alternative is Mycophenolate Mofetil (MMF). Understanding the mechanistic differences between these drugs is crucial for informed therapeutic decisions.

FeatureThis compoundMycophenolate Mofetil (MMF)
Primary Molecular Target Rac1 GTPaseInosine Monophosphate Dehydrogenase (IMPDH)
Mechanism of Action The active metabolite, 6-Thio-GTP, binds to Rac1, inhibiting its activation and downstream signaling, leading to T-cell apoptosis and suppression of T-cell/APC conjugation.The active metabolite, mycophenolic acid (MPA), is a selective, non-competitive, and reversible inhibitor of IMPDH, an enzyme crucial for the de novo synthesis of guanine nucleotides in lymphocytes. This depletes guanosine triphosphate, leading to the inhibition of T and B lymphocyte proliferation.
Effect on T-cell Signaling Directly interferes with a key signaling node (Rac1) involved in T-cell activation, survival, and cytoskeletal dynamics.Primarily affects lymphocyte proliferation by limiting the building blocks for DNA synthesis. It can also induce apoptosis of activated T-cell clones.
Reported Clinical Efficacy Considered a gold standard for immunosuppressive therapy in IBD.Shown to be a safe and effective alternative, and in some studies, may be better tolerated and more effective than this compound in autoimmune hepatitis.

Supporting Experimental Data

The validation of Rac1's role in this compound's efficacy is supported by a range of experimental data. The following tables summarize key quantitative findings from cited studies.

Table 1: Effect of this compound and its Metabolites on T-cell Apoptosis

TreatmentConcentration% Apoptotic T-cells (Annexin V+)Reference
Control (no treatment)-~5%
This compound0.1 µg/mL~20%
This compound1 µg/mL~40%
6-Mercaptopurine (6-MP)0.1 µg/mL~25%
6-Mercaptopurine (6-MP)1 µg/mL~45%

Data are representative values from FACS analysis of primary human CD4+ T-lymphocytes stimulated with anti-CD3/CD28 antibodies for 5 days.

Table 2: Effect of this compound on Rac1 Activation

TreatmentRac1-GTP Levels (relative to control)Reference
Control (stimulated)100%Tiede et al., 2003
This compoundSignificantly ReducedTiede et al., 2003
6-Mercaptopurine (6-MP)Significantly ReducedTiede et al., 2003
6-Thioguanine (6-TG)Significantly ReducedTiede et al., 2003

Rac1-GTP levels were determined by a pull-down assay using the p21-binding domain (PBD) of PAK1, followed by Western blot analysis.

Detailed Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Rac1 Activation Assay (G-LISA)

This protocol describes a colorimetric G-LISA (GTPase-Linked Immunosorbent Assay) for the quantitative measurement of active, GTP-bound Rac1.

Materials:

  • Rac1 G-LISA Activation Assay Kit (contains Rac-GTP-binding protein-coated 96-well plate, lysis buffer, wash buffer, anti-Rac1 primary antibody, secondary HRP-conjugated antibody, and detection reagents)

  • Cultured lymphocytes

  • This compound or its metabolites

  • Microplate reader

Procedure:

  • Cell Lysis:

    • Treat cultured lymphocytes with this compound or vehicle control for the desired time.

    • Lyse the cells using the provided ice-cold lysis buffer containing protease inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate to ensure equal loading.

  • G-LISA Assay:

    • Add equal amounts of protein lysate to the wells of the Rac-GTP-binding protein-coated plate.

    • Incubate to allow the active Rac1-GTP to bind to the plate.

    • Wash the wells to remove unbound proteins and inactive Rac1-GDP.

    • Add the anti-Rac1 primary antibody to each well and incubate.

    • Wash away the unbound primary antibody.

    • Add the HRP-conjugated secondary antibody and incubate.

    • Wash away the unbound secondary antibody.

    • Add the HRP substrate and incubate to develop the colorimetric signal.

    • Stop the reaction and measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Compare the absorbance readings of the treated samples to the control samples to determine the relative levels of Rac1 activation.

Western Blot for Downstream Signaling Molecules (Phospho-MEK and Phospho-IκB)

This protocol details the detection of phosphorylated MEK and IκB, downstream effectors of Rac1 signaling, by Western blot.

Materials:

  • Lymphocyte cell lysates (prepared as above, with the addition of phosphatase inhibitors)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-MEK, anti-phospho-IκB, and antibodies for total proteins as loading controls)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation:

    • Separate the protein lysates by SDS-PAGE.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibodies against phospho-MEK and phospho-IκB overnight at 4°C.

  • Washing:

    • Wash the membrane three times with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Reprobing (for loading controls):

    • The membrane can be stripped and reprobed with antibodies against total MEK, total IκB, or a housekeeping protein (e.g., β-actin or GAPDH) to confirm equal protein loading.

T-cell/APC Conjugation Assay

This flow cytometry-based assay quantifies the formation of conjugates between T-cells and APCs.

Materials:

  • T-cells and APCs

  • Fluorescent dyes (e.g., CFSE and a red fluorescent dye)

  • This compound

  • Flow cytometer

Procedure:

  • Cell Labeling:

    • Label the T-cells with a green fluorescent dye (e.g., CFSE).

    • Label the APCs with a red fluorescent dye.

  • Treatment:

    • Treat the labeled T-cells with this compound or a vehicle control.

  • Co-culture:

    • Mix the labeled T-cells and APCs and co-culture them for a short period (e.g., 30-60 minutes) to allow for conjugate formation.

  • Flow Cytometry Analysis:

    • Acquire the cell mixture on a flow cytometer.

    • Identify and quantify the populations of single green cells (T-cells), single red cells (APCs), and double-positive events (T-cell/APC conjugates).

  • Data Analysis:

    • Calculate the percentage of T-cells that have formed conjugates with APCs in the treated versus control samples.

The following diagram outlines the experimental workflow for validating the role of Rac1 inhibition in this compound's efficacy.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Functional Assays cluster_outcomes Observed Outcomes T_cells T-lymphocytes Treatment This compound Treatment T_cells->Treatment Rac1_Assay Rac1 Activation Assay (G-LISA / Pull-down) Treatment->Rac1_Assay Western_Blot Western Blot (p-MEK, p-IκB) Treatment->Western_Blot Apoptosis_Assay T-cell Apoptosis Assay (FACS - Annexin V) Treatment->Apoptosis_Assay Conjugation_Assay T-cell/APC Conjugation Assay Treatment->Conjugation_Assay Reduced_Rac1 Reduced Rac1-GTP Rac1_Assay->Reduced_Rac1 Reduced_Signaling Decreased Downstream Signaling Western_Blot->Reduced_Signaling Increased_Apoptosis Increased Apoptosis Apoptosis_Assay->Increased_Apoptosis Reduced_Conjugation Decreased Conjugation Conjugation_Assay->Reduced_Conjugation

Caption: Experimental workflow for validating this compound's effect on Rac1.

Conclusion

The inhibition of Rac1 is a cornerstone of this compound's immunosuppressive efficacy. The active metabolite, 6-Thio-GTP, directly targets Rac1, leading to the induction of T-cell apoptosis and the suppression of T-cell/APC conjugation. This mechanism, supported by extensive experimental data, distinguishes this compound from other immunosuppressants like mycophenolate mofetil, which primarily targets lymphocyte proliferation. A thorough understanding of these molecular pathways is essential for the continued development and optimization of immunosuppressive therapies. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the intricate mechanisms of action of these important drugs.

References

A Comparative Guide to the Long-Term In Vivo Efficacy of Azathioprine and Sirolimus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term in vivo efficacy of two widely used immunosuppressive agents: azathioprine and sirolimus. The information presented herein is supported by experimental data from both preclinical and clinical studies, with a focus on providing detailed methodologies to aid in experimental design and interpretation.

Introduction

This compound, a purine synthesis inhibitor, and sirolimus (also known as rapamycin), an mTOR inhibitor, are both potent immunosuppressants crucial in preventing organ transplant rejection and managing autoimmune diseases.[1] While both drugs ultimately suppress the immune response, they do so via distinct molecular mechanisms, leading to different efficacy profiles and adverse effects. This guide explores these differences to inform researchers in the selection and application of these drugs in in vivo studies.

Mechanisms of Action

The immunosuppressive effects of this compound and sirolimus stem from their interference with different stages of T-lymphocyte activation and proliferation.

This compound: As a prodrug, this compound is converted to its active metabolite, 6-thioguanine (6-TG). 6-TG disrupts the de novo pathway of purine synthesis, which is essential for the proliferation of lymphocytes. By being incorporated into the DNA of replicating cells, it triggers apoptosis in activated T-cells.

Azathioprine_Pathway This compound This compound 6-MP 6-Mercaptopurine (6-MP) This compound->6-MP Metabolism 6-TGNs 6-Thioguanine Nucleotides (6-TGNs) 6-MP->6-TGNs DNA_RNA DNA & RNA Synthesis 6-TGNs->DNA_RNA Inhibition Rac1 Rac1 Activation 6-TGNs->Rac1 Inhibition T_Cell_Proliferation T-Cell Proliferation DNA_RNA->T_Cell_Proliferation Required for Apoptosis T-Cell Apoptosis T_Cell_Proliferation->Apoptosis Inverse Relationship Rac1->T_Cell_Proliferation Promotes Rac1->Apoptosis Inhibits

Caption: this compound's mechanism of action.

Sirolimus: Sirolimus exerts its effect by forming a complex with the intracellular protein FKBP12. This complex then binds to and inhibits the mammalian Target of Rapamycin (mTOR), a crucial kinase in the signaling pathway for cell growth, proliferation, and survival.[2] By blocking mTOR, sirolimus prevents T-cell activation and proliferation in response to cytokine signaling, such as from Interleukin-2 (IL-2).

Sirolimus_Pathway Sirolimus Sirolimus FKBP12 FKBP12 Sirolimus->FKBP12 Binds to SRL_FKBP12 Sirolimus-FKBP12 Complex FKBP12->SRL_FKBP12 mTOR mTOR SRL_FKBP12->mTOR Inhibits Cell_Cycle Cell Cycle Progression (G1 to S phase) mTOR->Cell_Cycle Promotes T_Cell_Proliferation T-Cell Proliferation Cell_Cycle->T_Cell_Proliferation Cytokine_Signal Cytokine Signal (e.g., IL-2) Cytokine_Signal->mTOR Activates

Caption: Sirolimus's mechanism of action.

Comparative Efficacy Data

Quantitative data from in vivo studies are summarized below. While direct preclinical comparisons are limited, clinical trials in organ transplantation provide valuable insights into the relative long-term efficacy of this compound and sirolimus.

Efficacy EndpointStudy PopulationThis compound GroupSirolimus GroupKey Findings
Biopsy-Confirmed Acute Rejection (at 6 months) Renal Transplant Recipients29.8%16.9% (2mg/day) 12.0% (5mg/day)Sirolimus significantly reduced the rate of acute rejection compared to this compound.[3]
Graft Survival (at 12 months) Renal Transplant Recipients93.8%94.7% (2mg/day) 92.7% (5mg/day)Graft survival rates were similar between the two groups at 12 months.[3]
Patient Survival (at 12 months) Renal Transplant Recipients98.1%97.2% (2mg/day) 96.0% (5mg/day)Patient survival rates were comparable across all groups.[3]
Incidence of Acute Rejection (at 1 year) Lung Transplant RecipientsNo significant differenceNo significant differenceThe incidence of acute rejection, chronic rejection, and graft survival was similar between the two groups.
Adverse Events Leading to Discontinuation Lung Transplant Recipients49%64%A higher rate of discontinuation due to adverse events was observed in the sirolimus group.
Mean Survival Time (MST) of Heart Allografts Rat Cardiac Allograft Model~6 days (untreated MST was 6 days)74.1 +/- 20.2 days (at 0.8 mg/kg)Sirolimus significantly prolonged heart allograft survival in a dose-dependent manner.
Prevention of Lupus Disease (NZBxNZW)F1 Lupus-prone miceNot directly comparedProlonged survival, inhibited autoantibody production, and prevented glomerulonephritisSirolimus demonstrated beneficial effects in a mouse model of lupus.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided to facilitate the design and replication of studies comparing this compound and sirolimus.

Rodent Cardiac Allograft Transplantation Model

This model is a standard for assessing the efficacy of immunosuppressive drugs in preventing solid organ rejection.

  • Animals: Inbred rat strains (e.g., Lewis and Brown-Norway rats) are commonly used to create a major histocompatibility complex (MHC) mismatch.

  • Surgical Procedure:

    • The donor rat is anesthetized, and the heart is procured.

    • The recipient rat is anesthetized, and a heterotopic cardiac transplant is performed by anastomosing the donor aorta to the recipient's abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava.

    • Graft survival is monitored daily by palpation of the cardiac graft. Rejection is defined as the cessation of a palpable heartbeat.

  • Drug Administration: this compound and sirolimus are administered daily via oral gavage or intraperitoneal injection, starting from the day of transplantation.

  • Efficacy Assessment:

    • Primary Endpoint: Median Survival Time (MST) of the cardiac allograft.

    • Secondary Endpoints: Histological analysis of the explanted graft for signs of rejection (e.g., cellular infiltration, vasculitis, and fibrosis) at various time points. Immunohistochemistry can be used to characterize the infiltrating immune cells.

Murine Model of Collagen-Induced Arthritis (CIA)

The CIA model is a widely used preclinical model for rheumatoid arthritis to evaluate the efficacy of anti-inflammatory and immunosuppressive agents.

  • Animals: DBA/1 mice are highly susceptible to CIA.

  • Induction of Arthritis:

    • An emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) is prepared.

    • Mice are immunized with an intradermal injection of the emulsion at the base of the tail.

    • A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days after the primary immunization.

  • Drug Administration: Treatment with this compound or sirolimus is typically initiated before or at the onset of clinical signs of arthritis.

  • Efficacy Assessment:

    • Clinical Scoring: Arthritis severity is monitored and scored based on paw swelling and erythema.

    • Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

    • Biomarker Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies can be measured by ELISA.

In Vivo T-Cell Proliferation Assay using Flow Cytometry

This assay is used to quantify the proliferation of T-cells in response to a stimulus in vivo, providing a measure of the immunosuppressive effect of the drugs.

  • Method:

    • T-cells are labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE) before being adoptively transferred into recipient mice.

    • With each cell division, the fluorescence intensity of CFSE is halved, allowing for the tracking of cell proliferation.

    • Alternatively, proliferation can be assessed by the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into the DNA of dividing cells.

  • Procedure:

    • Isolate and label splenocytes or purified T-cells with CFSE.

    • Inject the labeled cells intravenously into recipient mice.

    • Administer the desired treatment (this compound or sirolimus).

    • After a set period (e.g., 3-5 days), harvest spleens and lymph nodes.

    • Prepare single-cell suspensions and stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD4, CD8).

    • Analyze the samples by flow cytometry to determine the percentage of divided cells based on CFSE dilution.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for comparing the in vivo efficacy of this compound and sirolimus in a preclinical model.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure In Vivo Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Transplantation, Autoimmune) Randomization Randomize Animals into Treatment Groups Animal_Model->Randomization Drug_Prep Prepare Drug Formulations (this compound & Sirolimus) Drug_Prep->Randomization Induction Induce Disease/Transplant (Day 0) Randomization->Induction Treatment Administer Daily Treatment (Vehicle, AZA, SIR) Induction->Treatment Monitoring Monitor Clinical Signs/ Graft Survival Treatment->Monitoring Daily Endpoint Endpoint Reached/ Scheduled Sacrifice Monitoring->Endpoint Sample_Collection Collect Samples (Blood, Tissues, Organs) Endpoint->Sample_Collection Histology Histological Analysis Sample_Collection->Histology Flow_Cytometry Flow Cytometry (Immune Cell Profiling) Sample_Collection->Flow_Cytometry Biomarker Biomarker Analysis (ELISA, qPCR) Sample_Collection->Biomarker

Caption: General experimental workflow.

Conclusion

Both this compound and sirolimus are effective immunosuppressants with distinct mechanisms of action that translate to different efficacy and safety profiles in vivo. Sirolimus appears to be more potent in preventing acute rejection in some transplant models, though this does not always translate to improved long-term graft survival and may be associated with a higher rate of adverse events. This compound remains a valuable tool in immunosuppressive regimens, particularly in long-term maintenance therapy.

The choice between this compound and sirolimus for in vivo research should be guided by the specific aims of the study, the animal model being used, and the desired balance between immunosuppressive potency and potential side effects. The experimental protocols provided in this guide offer a starting point for designing robust preclinical studies to further elucidate the comparative long-term efficacy of these two important drugs.

References

Azathioprine vs. Leflunomide: A Comparative Guide to Steroid-Sparing Effects in Autoimmune Disease

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of immunosuppressive therapies, understanding the comparative efficacy and mechanisms of steroid-sparing agents is paramount. This guide provides an objective comparison of two widely used disease-modifying antirheumatic drugs (DMARDs), azathioprine and leflunomide, with a focus on their ability to reduce or eliminate the need for corticosteroids in the management of autoimmune diseases. This comparison is supported by experimental data from clinical trials, detailed methodologies, and visualizations of their molecular pathways.

Executive Summary

This compound, a purine synthesis inhibitor, and leflunomide, a pyrimidine synthesis inhibitor, are both established options for the long-term management of various autoimmune conditions, often employed for their corticosteroid-sparing properties. Clinical evidence, most robustly demonstrated in a head-to-head trial in lupus nephritis, suggests that leflunomide is non-inferior to this compound in preventing disease flares while maintaining a similar safety profile. While direct comparative data in other conditions like rheumatoid arthritis is less definitive, both agents have demonstrated efficacy in reducing steroid dependence. The choice between these agents may therefore be guided by patient-specific factors, including potential side effect profiles and co-morbidities.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the key quantitative data from a pivotal prospective, multicenter, randomized trial comparing leflunomide and this compound as maintenance therapy in patients with lupus nephritis. This study provides the most direct evidence for comparing the steroid-sparing capabilities of these two agents.

Table 1: Efficacy in Maintenance Therapy for Lupus Nephritis (36-Month Follow-Up) [1][2]

Outcome MetricLeflunomide (n=108)This compound (n=107)p-value
Kidney Flare Rate15.7% (17 patients)17.8% (19 patients)0.676
Median Time to Kidney Flare16 months14 months0.676

Table 2: Glucocorticoid (Prednisone) Dose Reduction in Lupus Nephritis Maintenance Therapy [1]

Time PointLeflunomide GroupThis compound Group
Baseline Mean Dose~10 mg/day~10 mg/day
Proportion on 5 mg/day at 24 months86.3% (69/80)94.7% (71/75)
Patients on 2.5 mg/day at 36 months2418

Table 3: Comparative Safety Profile in Lupus Nephritis Maintenance Therapy [1][2]

Adverse EventLeflunomide (n=108)This compound (n=107)
Overall Incidence of Adverse Events56.5% (61 patients)58.9% (63 patients)
Most Common Adverse EventsHematological abnormality, liver dysfunctionHematological abnormality, liver dysfunction

Mechanisms of Action

This compound and leflunomide exert their immunosuppressive effects through distinct molecular pathways, primarily by inhibiting the proliferation of lymphocytes, which are key drivers of autoimmune responses.

This compound: A prodrug that is converted to 6-mercaptopurine (6-MP), this compound ultimately interferes with purine synthesis. This disruption of DNA and RNA synthesis preferentially affects rapidly dividing cells like activated T and B lymphocytes.

Leflunomide: This agent's active metabolite, teriflunomide, inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. Similar to this compound, this has an antiproliferative effect on activated lymphocytes.

Signaling Pathway Diagrams

Azathioprine_Pathway AZA This compound MP6 6-Mercaptopurine (6-MP) AZA->MP6 Non-enzymatic conversion TGNs Thioguanine Nucleotides (TGNs) MP6->TGNs Metabolic conversion Purine_Synth De Novo Purine Synthesis TGNs->Purine_Synth Inhibits Lymphocyte_Prolif Lymphocyte Proliferation TGNs->Lymphocyte_Prolif Inhibits Apoptosis Apoptosis TGNs->Apoptosis Induces DNA_RNA DNA/RNA Synthesis Purine_Synth->DNA_RNA DNA_RNA->Lymphocyte_Prolif

This compound's mechanism of action.

Leflunomide_Pathway Leflunomide Leflunomide Teriflunomide Teriflunomide (A77 1726) Leflunomide->Teriflunomide Metabolism DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Inhibits Pyrimidine_Synth De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synth DNA_RNA DNA/RNA Synthesis Pyrimidine_Synth->DNA_RNA Lymphocyte_Prolif Lymphocyte Proliferation Pyrimidine_Synth->Lymphocyte_Prolif Required for DNA_RNA->Lymphocyte_Prolif

Leflunomide's mechanism of action.

Experimental Protocols

The following outlines a typical experimental protocol for a randomized controlled trial assessing the steroid-sparing effect of an immunosuppressive agent, based on the methodology of the comparative trial of leflunomide and this compound in lupus nephritis and general principles of steroid-sparing trials in rheumatoid arthritis.

1. Study Design: A prospective, multicenter, randomized, open-label, parallel-group trial.

2. Patient Population:

  • Inclusion Criteria:

    • Adult patients (e.g., ≥ 18 years of age).

    • Confirmed diagnosis of the autoimmune disease (e.g., lupus nephritis confirmed by biopsy, rheumatoid arthritis meeting ACR/EULAR criteria).

    • Active disease requiring corticosteroid therapy.

    • Stable background therapy (if applicable).

  • Exclusion Criteria:

    • Contraindications to either study drug.

    • Severe or uncontrolled comorbidities.

    • Pregnancy or lactation.

    • Recent use of other potent immunosuppressants.

3. Randomization and Blinding: Patients are randomly assigned in a 1:1 ratio to receive either this compound or leflunomide. Due to the differing dosing schedules and potential for distinct side effects, blinding of both patients and investigators can be challenging and studies may be open-label.

4. Treatment Regimen:

  • Investigational Arms:

    • This compound: Typically initiated at a dose of 1-2 mg/kg/day.

    • Leflunomide: Often started with a loading dose of 100 mg for three days, followed by a maintenance dose of 10-20 mg/day.

  • Corticosteroid Tapering Protocol: A standardized tapering schedule for oral corticosteroids (e.g., prednisone) is crucial. For example, after an initial period of disease control, the dose is gradually reduced every few weeks, with the goal of reaching the lowest possible dose or complete discontinuation. An example tapering schedule might be:

    • Weeks 1-4: 15 mg/day

    • Weeks 5-6: 10 mg/day

    • Weeks 7-8: 7.5 mg/day

    • Weeks 9-12: 5 mg/day, with further reductions as tolerated.

5. Outcome Measures:

  • Primary Endpoint:

    • Proportion of patients who successfully taper their corticosteroid dose to a predefined low level (e.g., ≤ 5 mg/day of prednisone) by a specific time point (e.g., 24 or 52 weeks) without experiencing a disease flare.

    • Mean change in corticosteroid dose from baseline.

  • Secondary Endpoints:

    • Disease activity indices (e.g., DAS28 for rheumatoid arthritis, renal flare for lupus nephritis).

    • Time to first disease flare.

    • Proportion of patients achieving steroid-free remission.

    • Incidence and severity of adverse events.

    • Patient-reported outcomes (e.g., quality of life, pain scores).

6. Statistical Analysis: The primary analysis is typically an intention-to-treat analysis. Appropriate statistical tests are used to compare the primary and secondary endpoints between the two treatment groups.

Experimental Workflow Diagram

Steroid_Sparing_Trial_Workflow Start Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1) Start->Randomization ArmA This compound + Standardized Steroid Taper Randomization->ArmA ArmB Leflunomide + Standardized Steroid Taper Randomization->ArmB FollowUp Follow-up Visits (e.g., weeks 4, 12, 24, 52) ArmA->FollowUp ArmB->FollowUp Assessments Assessments: - Disease Activity - Steroid Dose - Adverse Events - Lab Parameters FollowUp->Assessments PrimaryEndpoint Primary Endpoint Analysis: - % Patients with Steroid Reduction - Mean Steroid Dose Change Assessments->PrimaryEndpoint SecondaryEndpoints Secondary Endpoint Analysis: - Flare Rates - Safety Profile - Patient-Reported Outcomes Assessments->SecondaryEndpoints

A typical workflow for a steroid-sparing clinical trial.

Conclusion

Both this compound and leflunomide are effective steroid-sparing agents in the management of autoimmune diseases. The available direct comparative evidence from a large randomized controlled trial in lupus nephritis indicates that leflunomide is a viable alternative to this compound, demonstrating non-inferior efficacy and a similar safety profile. While robust head-to-head data in other indications such as rheumatoid arthritis are lacking, both drugs have independently shown a steroid-sparing effect.

The choice between this compound and leflunomide should be individualized based on patient characteristics, potential drug interactions, and the specific clinical context. For drug development professionals, the methodologies and endpoints outlined in this guide can serve as a framework for designing future clinical trials aimed at evaluating novel steroid-sparing therapies. Further head-to-head comparative effectiveness research in a broader range of autoimmune diseases is warranted to refine treatment strategies and optimize patient outcomes.

References

Unveiling Azathioprine's Mechanism: A Comparative Guide to CRISPR-Cas9 Genetic Screens for Target Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of using CRISPR-Cas9 genetic screens to validate the mechanism of action of the immunosuppressive drug azathioprine. We will explore the experimental data supporting this approach, compare it with alternative methods, and provide detailed protocols for implementation in your own research.

Introduction to this compound and the Need for Mechanism Validation

This compound is a prodrug that, once metabolized, acts as an immunosuppressant by interfering with purine synthesis, a critical process for the proliferation of rapidly dividing cells like lymphocytes.[1][2] Its active metabolites, such as 6-thioguanine (6-TG), are incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis.[1] Validating the specific genes and pathways involved in this compound's mechanism is crucial for understanding its efficacy, predicting patient response, and identifying potential resistance mechanisms.

CRISPR-Cas9 genetic screens have emerged as a powerful and precise tool for elucidating drug mechanisms.[3][4] By systematically knocking out every gene in the genome, researchers can identify which genetic perturbations lead to resistance or sensitivity to a specific drug, thereby pinpointing the genes essential for its mechanism of action.

Validating this compound's Mechanism with a CRISPR-Cas9 Screen

A key step in the metabolic activation of this compound is the conversion of its metabolite, 6-mercaptopurine (6-MP), to thioguanine nucleotides. A pivotal enzyme in this pathway is Hypoxanthine-guanine phosphoribosyltransferase (HPRT1), which converts 6-thioguanine (6-TG) into its active, cytotoxic form, 6-thioguanine monophosphate (6-TGMP).

A CRISPR-Cas9 screen can be designed to identify genes that, when knocked out, confer resistance to 6-TG. In such a screen, cells with a functional HPRT1 gene will be susceptible to 6-TG and will be eliminated from the population. Conversely, cells with a knockout of the HPRT1 gene will be unable to activate 6-TG and will therefore survive and proliferate.

Experimental Data: CRISPR Screen for 6-Thioguanine Resistance

A positive-selection screen was conducted to identify genes conferring resistance to 6-thioguanine. In this experiment, a pooled lentiviral CRISPR library containing guide RNAs (gRNAs) targeting the HPRT1 gene, along with negative control gRNAs, was transduced into human cell lines. The cells were then treated with 6-TG. After a period of selection, the abundance of each gRNA was quantified by deep sequencing.

The results demonstrated a significant enrichment of the gRNAs targeting the HPRT1 gene in the 6-TG treated population, confirming that the loss of HPRT1 function confers resistance to 6-thioguanine.

Table 1: Quantitative Results from a CRISPR Screen for 6-Thioguanine Resistance

Target GenegRNA IDReads Per Million (RPM) in 6-TG Treated CellsFold Enrichment (vs. Control)
HPRT1HPRT1-gRNA115,432>100
HPRT1HPRT1-gRNA212,876>100
HPRT1HPRT1-gRNA314,150>100
HPRT1HPRT1-gRNA413,548>100
Negative ControlNegCtrl-gRNA11121.1
Negative ControlNegCtrl-gRNA2980.9

Data adapted from a representative positive-selection screen for 6-thioguanine resistance. The fold enrichment is a conceptual representation of the significant increase observed for HPRT1-targeting gRNAs.

Comparison with Alternative Methods: CRISPR-Cas9 vs. RNAi

Prior to the advent of CRISPR-Cas9, RNA interference (RNAi), including short hairpin RNA (shRNA) libraries, was the primary method for large-scale loss-of-function genetic screens. While both techniques aim to reduce gene expression, they have distinct advantages and disadvantages.

Table 2: Comparison of CRISPR-Cas9 and RNAi for Drug Target Validation

FeatureCRISPR-Cas9 (Knockout)RNA interference (RNAi/shRNA)
Mechanism Induces double-strand breaks leading to permanent gene knockout through error-prone DNA repair.Degrades target mRNA, leading to transient and often incomplete gene knockdown.
Specificity Generally higher on-target specificity with well-designed gRNAs. Off-target effects can occur but are often less frequent than with RNAi.Prone to off-target effects due to partial complementarity with unintended mRNA sequences.
Efficiency Can achieve complete and permanent loss of gene function.Knockdown efficiency is variable and often incomplete, which can lead to false negatives.
Phenotypic Readout Clearer and more robust phenotypes due to complete gene knockout.Phenotypes can be less clear due to incomplete knockdown.
Screen Complexity Relatively straightforward library design and screening workflow.Can be more complex to design effective shRNAs and interpret results due to variable knockdown.
Cost The initial cost of library generation can be high, but the cost per screen is decreasing.Generally lower cost for library synthesis.

Experimental Protocols

Protocol 1: Pooled Genome-Wide CRISPR-Cas9 Screen for this compound Resistance

This protocol outlines the key steps for performing a genome-wide, pooled CRISPR-Cas9 knockout screen to identify genes that confer resistance to this compound or its active metabolite, 6-thioguanine.

1. Cell Line Preparation and Lentiviral Transduction:

  • Cell Line Selection: Choose a human cell line that is sensitive to this compound/6-thioguanine.

  • Cas9 Expression: Generate a stable Cas9-expressing cell line by lentiviral transduction followed by antibiotic selection (e.g., blasticidin).

  • Lentiviral Library Production: Package a genome-wide pooled CRISPR knockout library (e.g., GeCKO v2) into lentiviral particles.

  • Transduction: Transduce the Cas9-expressing cells with the lentiviral CRISPR library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single gRNA.

  • Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).

2. Drug Selection and Cell Harvesting:

  • Establish Drug Concentration: Determine the optimal concentration of this compound or 6-thioguanine that results in significant cell death over a defined period (e.g., IC50 to IC80).

  • Screening: Culture the transduced cell pool in the presence of the selected drug concentration. A parallel culture without the drug serves as the control.

  • Maintain Coverage: Ensure a sufficient number of cells are maintained throughout the screen to preserve the representation of the gRNA library.

  • Harvesting: Harvest cells from both the treated and control populations at the end of the selection period.

3. Genomic DNA Extraction, PCR Amplification, and Deep Sequencing:

  • gDNA Extraction: Isolate genomic DNA from the harvested cells.

  • PCR Amplification: Amplify the gRNA-containing cassettes from the genomic DNA using primers specific to the lentiviral vector.

  • Next-Generation Sequencing (NGS): Sequence the amplified gRNA cassettes using a high-throughput sequencing platform.

4. Data Analysis:

  • Read Alignment and Counting: Align the sequencing reads to the gRNA library to determine the abundance of each gRNA in the treated and control samples.

  • Hit Identification: Use statistical methods (e.g., MAGeCK) to identify gRNAs that are significantly enriched in the drug-treated population compared to the control. Genes targeted by these enriched gRNAs are considered potential resistance genes.

Visualizations

This compound Metabolism and Mechanism of Action

Azathioprine_Pathway cluster_metabolism Metabolism cluster_action Mechanism of Action This compound This compound Mercaptopurine 6-Mercaptopurine (6-MP) This compound->Mercaptopurine Non-enzymatic conversion Thioinosinic_Acid Thioinosinic Acid (TIMP) Mercaptopurine->Thioinosinic_Acid HPRT1 Thioguanine_Nucleotides Thioguanine Nucleotides (6-TGNs) Thioinosinic_Acid->Thioguanine_Nucleotides IMPDH, GMPS DNA_RNA_synthesis Inhibition of de novo Purine Synthesis Thioguanine_Nucleotides->DNA_RNA_synthesis DNA_incorporation Incorporation into DNA/RNA Thioguanine_Nucleotides->DNA_incorporation Apoptosis T-Cell Apoptosis DNA_incorporation->Apoptosis

Caption: Metabolic activation of this compound and its mechanism of action.

Experimental Workflow for a Pooled CRISPR-Cas9 Screen

CRISPR_Workflow cluster_setup 1. Library Preparation & Transduction cluster_selection 2. Selection cluster_analysis 3. Analysis cluster_outcome 4. Outcome A Pool of Lentiviral Particles (Genome-wide sgRNA Library) C Transduction (MOI < 0.3) A->C B Cas9-expressing Cancer Cell Line B->C D Pooled Cell Population (One knockout per cell) C->D E Control Population (No Drug) D->E F Treated Population (+ this compound) D->F G Genomic DNA Extraction E->G F->G H sgRNA Sequencing G->H I Computational Analysis (Hit Identification) H->I J Enriched sgRNAs Identify Resistance Genes I->J

Caption: Workflow for a pooled CRISPR-Cas9 screen to identify drug resistance genes.

Conclusion

CRISPR-Cas9 genetic screens offer a robust and precise method for validating the mechanism of action of drugs like this compound. The ability to create complete and permanent gene knockouts provides a clear advantage over older technologies like RNAi, leading to more reliable and interpretable results. The experimental data from screens targeting the this compound metabolic pathway, such as the identification of HPRT1 as a key determinant of 6-thioguanine sensitivity, exemplifies the power of this approach. By following the detailed protocols outlined in this guide, researchers can effectively leverage CRISPR-Cas9 technology to unravel complex drug mechanisms, identify new drug targets, and understand the genetic basis of drug resistance.

References

A Comparative Analysis of the Safety Profiles of Azathioprine and Its Novel Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Azathioprine (AZA), a purine analogue, has been a cornerstone of immunosuppressive therapy for decades, widely used in organ transplantation and the management of autoimmune diseases. However, its clinical utility is often limited by a narrow therapeutic index and the risk of severe adverse effects, primarily myelosuppression and hepatotoxicity. This has spurred the development of novel this compound derivatives with the aim of improving the therapeutic window and enhancing patient safety. This guide provides a detailed comparison of the safety profiles of this compound and its key metabolites, alongside an exploration of the potential for safer, novel derivatives, supported by experimental data and methodologies.

Executive Summary

This guide outlines the well-documented toxicities of this compound, focusing on hematological and hepatic adverse events. It delves into the metabolic pathways of this compound, highlighting the roles of its main metabolites, 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), in both its therapeutic and toxic effects. While comprehensive, publicly available quantitative safety data on novel this compound derivatives remains limited, this guide discusses promising research into analogues designed for reduced toxicity and presents the foundational knowledge necessary for their preclinical safety assessment.

Comparative Safety Profiles: this compound and Its Metabolites

The primary toxicities associated with this compound are dose-dependent and are largely attributed to the actions of its metabolites. The enzyme thiopurine S-methyltransferase (TPMT) plays a crucial role in the metabolism of thiopurines, and genetic polymorphisms in TPMT can significantly impact a patient's susceptibility to adverse effects.[1][2]

Myelosuppression

Myelosuppression, characterized by leukopenia, thrombocytopenia, and anemia, is the most common dose-limiting toxicity of this compound.[3][4] This is a direct consequence of the incorporation of thiopurine metabolites into the DNA of rapidly dividing hematopoietic progenitor cells, leading to the inhibition of DNA synthesis and cell cycle arrest.[5]

Hepatotoxicity

This compound-induced hepatotoxicity can manifest in various forms, ranging from transient elevations in liver enzymes to more severe conditions like cholestatic injury, veno-occlusive disease, and nodular regenerative hyperplasia. The accumulation of the metabolite 6-methylmercaptopurine (6-MMP) has been correlated with an increased risk of hepatotoxicity.

Table 1: Comparative In Vitro Cytotoxicity of Thiopurines

CompoundCell LineAssayIC50 (µM)Reference
This compoundRat HepatocytesLDH release400 (2 hr)
This compoundHuman HepatocytesCell Viability>50 (48 hr)
6-MercaptopurineHuman PBMCsMTT149.5 ± 124.9
This compoundHuman PBMCsMTT230.4 ± 231.3

Table 2: In Vivo Hematological Toxicity of this compound in Mice

Dose (mg/kg/day, 10 days)White Blood Cell Count (% of control)Platelet Count (% of control)Red Blood Cell Count (% of control)Reference
4060.175.392.5
6042.358.188.7
8025.840.281.3
10018.931.576.9
12015.225.872.4

The Promise of Novel this compound Derivatives

The development of novel this compound derivatives has focused on separating the immunosuppressive effects from the toxic properties, which are largely attributed to the 6-mercaptopurine moiety. Research has shown that analogues lacking the 6-MP substituent can retain or even have enhanced immunosuppressive effects with significantly reduced toxicity.

A key study synthesized 24 such analogues, replacing the 6-MP component with other non-toxic thiols. In this study, two of the synthesized compounds were found to be more effective than this compound in prolonging graft survival in mice and, notably, showed no toxic effects in an oral toxicity study at doses where this compound caused severe bone marrow depression. While specific quantitative data from this study is not publicly available, it demonstrates the feasibility of designing safer thiopurine-based immunosuppressants.

The general structure of these novel analogues involves the modification of the thiol group attached to the methyl-nitroimidazole core.

G cluster_0 This compound Core Structure cluster_1 Novel Derivative Strategy Methyl-nitroimidazole Methyl-nitroimidazole Thiol_Linker S Methyl-nitroimidazole->Thiol_Linker Purine_Ring 6-Mercaptopurine Thiol_Linker->Purine_Ring Methyl-nitroimidazole_2 Methyl-nitroimidazole Thiol_Linker_2 S Methyl-nitroimidazole_2->Thiol_Linker_2 Non_Toxic_Thiol Non-Toxic Thiol Group Thiol_Linker_2->Non_Toxic_Thiol G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compound Add Test Compound & Controls seed_cells->add_compound incubate Incubate (24-72h) add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Measure Absorbance solubilize->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end G AZA This compound MP 6-Mercaptopurine (6-MP) AZA->MP Non-enzymatic MMP 6-Methylmercaptopurine (6-MMP) (Hepatotoxicity) MP->MMP TPMT TGN 6-Thioguanine Nucleotides (6-TGN) (Immunosuppression & Myelosuppression) MP->TGN HPRT & others TUA 6-Thiouric Acid (Inactive) MP->TUA XO XO Xanthine Oxidase TPMT TPMT HPRT HPRT

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Azathioprine

Author: BenchChem Technical Support Team. Date: November 2025

Azathioprine, an immunosuppressive antimetabolite, requires stringent disposal procedures due to its classification as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH).[1] Adherence to these protocols is critical to mitigate risks to laboratory personnel and the environment. This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Hazardous Profile of this compound

This compound is recognized for its potential to cause severe health effects. Its hazardous characteristics necessitate specialized handling and disposal.[1]

Hazard ClassificationDescription
Carcinogenicity Classified as a human carcinogen.[1]
Reproductive Toxicity May cause damage to fertility or an unborn child.[1]
Mutagenicity Known to be mutagenic in both animals and humans.[1]
Organ Toxicity Can lead to bone marrow suppression and liver damage.

Procedural Guidance for this compound Disposal

The following step-by-step protocol outlines the approved procedure for the safe disposal of this compound and contaminated materials.

Experimental Protocol: Safe Disposal of this compound Waste

1. Personal Protective Equipment (PPE):

  • Always handle this compound waste within a certified chemical fume hood or biological safety cabinet.

  • Wear appropriate PPE, including two pairs of chemotherapy-rated gloves, a disposable gown, and safety glasses or a face shield.

2. Waste Segregation:

  • Do not mix this compound waste with non-hazardous or radioactive waste.

  • Solid Waste: Place all contaminated solid materials, such as gloves, gowns, empty vials, and absorbent paper, into a designated hazardous waste container. This container must be clearly labeled as "Hazardous Drug Waste" or "Chemotherapy Waste".

  • Liquid Waste: Do not pour liquid this compound waste down the drain. It should be collected in a sealed, leak-proof container, also labeled as "Hazardous Drug Waste" or "Chemotherapy Waste".

3. Container Management:

  • Keep all hazardous waste containers securely closed except when adding waste.

  • For sharps waste, such as needles or broken glass contaminated with this compound, a purple-lidded cytotoxic waste sharps bin must be used.

4. Decontamination:

  • Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate decontamination solution.

  • Dispose of all cleaning materials as hazardous waste.

5. Final Disposal:

  • The primary method for treating hazardous pharmaceutical waste is incineration at a permitted facility.

  • Alternatively, offer surplus and non-recyclable solutions to a licensed disposal company. One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

AzathioprineDisposal cluster_prep Preparation & Handling cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_final Final Disposal start Start: this compound Waste Generation ppe Don Appropriate PPE (Chemo Gloves, Gown, Eye Protection) start->ppe fume_hood Work in a Certified Fume Hood/BSC ppe->fume_hood segregate Segregate Waste fume_hood->segregate solid_waste Solid Waste (Gloves, Vials, Gowns) segregate->solid_waste Contaminated Solids liquid_waste Liquid Waste segregate->liquid_waste Contaminated Liquids sharps_waste Sharps Waste (Needles, Glass) segregate->sharps_waste Contaminated Sharps solid_container Place in Labeled 'Hazardous Drug Waste' Container solid_waste->solid_container liquid_container Place in Sealed, Labeled 'Hazardous Drug Waste' Container liquid_waste->liquid_container sharps_container Place in Purple-Lidded 'Cytotoxic Waste' Sharps Bin sharps_waste->sharps_container decontaminate Decontaminate Work Area & Equipment solid_container->decontaminate liquid_container->decontaminate sharps_container->decontaminate disposal_path Transport to Permitted Hazardous Waste Facility decontaminate->disposal_path incineration Incineration disposal_path->incineration

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Azathioprine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety and Logistical Protocols for Azathioprine

This compound is a potent cytotoxic and immunosuppressive agent that demands rigorous safety protocols to protect laboratory personnel from its hazardous properties, which include carcinogenicity, mutagenicity, and reproductive toxicity.[1][2][3] Adherence to the following operational and disposal plans is critical for minimizing exposure risk and ensuring a safe research environment.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive personal protective equipment (PPE) strategy is mandatory for all personnel handling this compound. The specific requirements vary based on the procedure being performed.[3]

ProcedureRequired Personal Protective Equipment
Receiving and Storage Single pair of chemotherapy-tested nitrile gloves.
Weighing and Aliquoting (Dry Powder) - Double pair of chemotherapy-tested nitrile gloves.- Disposable, solid-front, back-closure gown.- ANSI-approved safety glasses with side shields or splash goggles.- Face shield (if splash risk exists).- NIOSH-approved N95 or higher respirator.[3]
Dissolving and Solution Handling - Double pair of chemotherapy-tested nitrile gloves.- Disposable, solid-front, back-closure gown.- ANSI-approved safety glasses with side shields or splash goggles.- Face shield.
Administering to Animals - Double pair of chemotherapy-tested nitrile gloves.- Disposable, solid-front, back-closure gown.- ANSI-approved safety glasses with side shields or splash goggles.
Waste Disposal - Double pair of chemotherapy-tested nitrile gloves.- Disposable, solid-front, back-closure gown.- ANSI-approved safety glasses with side shields or splash goggles.
Spill Cleanup - Double pair of chemotherapy-tested nitrile gloves.- Disposable, solid-front, back-closure gown.- ANSI-approved safety glasses with side shields or splash goggles.- NIOSH-approved respirator.

Note on Gloves: Always use powder-free nitrile gloves tested for use with chemotherapy drugs (ASTM D6978). Inspect gloves for tears or punctures before and during use, and change them frequently. When double-gloving, the outer glove should be removed immediately after direct handling of the compound.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound, especially when in powder form, must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

1. Preparation:

  • Ensure the containment system (fume hood or BSC) is functioning correctly.

  • Don the appropriate PPE as detailed in the table above.

  • Cover the work surface with a disposable, plastic-backed absorbent pad.

2. Weighing Powder:

  • Carefully open the this compound container inside the ventilated enclosure.

  • Use dedicated spatulas and weigh boats.

  • Transfer the desired amount of powder with caution to avoid generating dust.

3. Dissolving:

  • Add solvent to the powder in a closed or covered vessel to prevent splashes.

  • If sonication is required, ensure the vial is securely capped.

4. Storage:

  • Store this compound at 20° to 25°C (68° to 77°F) in a dry place, protected from light.

  • Keep containers tightly closed in a well-ventilated area.

  • The storage area should be clearly marked as containing cytotoxic agents.

Disposal Plan: Managing Hazardous Waste

This compound waste is classified as hazardous and must be segregated from non-hazardous waste.

1. Waste Segregation:

  • Solid Waste: All contaminated materials, including gloves, gowns, absorbent pads, and empty vials, must be placed in a designated, leak-proof container clearly labeled "Hazardous Drug Waste" or "Chemotherapy Waste".

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour this compound waste down the drain.

  • Sharps: Needles and syringes used for administering this compound must be disposed of in a puncture-resistant sharps container specifically for cytotoxic waste.

2. Decontamination:

  • Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate decontamination solution.

  • Dispose of all cleaning materials as hazardous waste.

3. Final Disposal:

  • All this compound waste must be disposed of through a licensed hazardous waste management company, typically via incineration.

Emergency Procedures: Spill Management

In the event of a spill, immediate action is required to contain the contamination and protect personnel.

  • Alert others in the immediate area.

  • Evacuate the affected area if the spill is large or if there is a risk of airborne powder.

  • Don the appropriate spill cleanup PPE , including a respirator.

  • For liquid spills: Cover the spill with absorbent material.

  • For powder spills: Gently cover the spill with damp absorbent material to prevent dust from becoming airborne.

  • Collect all contaminated materials using scoops or forceps and place them in the designated cytotoxic waste container.

  • Decontaminate the spill area with an appropriate cleaning agent, followed by a thorough rinse with water.

Visual Workflow for Handling this compound

The following diagram outlines the key procedural steps for the safe handling and disposal of this compound in a laboratory setting.

Azathioprine_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE prep_hood 2. Prepare Ventilated Enclosure prep_ppe->prep_hood prep_surface 3. Cover Work Surface prep_hood->prep_surface weigh 4. Weigh this compound Powder prep_surface->weigh dissolve 5. Dissolve in Solvent weigh->dissolve experiment 6. Perform Experiment dissolve->experiment decontaminate 7. Decontaminate Surfaces & Equipment experiment->decontaminate segregate 8. Segregate Hazardous Waste decontaminate->segregate dispose 9. Store for Licensed Disposal segregate->dispose

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.